molecular formula C10H17N6O12P3 B13399439 AMP-PNP lithium hydrate

AMP-PNP lithium hydrate

货号: B13399439
分子量: 506.20 g/mol
InChI 键: PVKSNHVPLWYQGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMP-PNP lithium hydrate is a useful research compound. Its molecular formula is C10H17N6O12P3 and its molecular weight is 506.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKSNHVPLWYQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N6O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMP-PNP Lithium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an indispensable tool in biochemistry and drug discovery. By substituting the β-γ bridging oxygen atom of ATP with an imido (-NH-) group, AMP-PNP can bind to the active sites of ATP-dependent enzymes and proteins but is resistant to enzymatic cleavage of the terminal phosphate.[1][2][3] This unique property allows AMP-PNP to "trap" enzymes in an ATP-bound conformational state, providing a stable condition for studying the mechanics of ATP-dependent processes without the confounding variable of hydrolysis.[1][4] This guide details the core mechanism of action of AMP-PNP, presents quantitative data on its interactions with various protein classes, provides detailed experimental protocols for its use, and visualizes its role in key biological workflows.

Core Mechanism of Action

The primary mechanism of action of AMP-PNP is its function as a structural mimic of ATP that competitively inhibits ATP-dependent enzymes.[2][5] The molecule retains the adenosine and triphosphate components necessary for recognition and binding to the ATP pocket of enzymes. However, the P-N-P bond between the β and γ phosphates is significantly more stable and resistant to enzymatic hydrolysis compared to the P-O-P phosphoanhydride bond in ATP.[3]

Consequently, when AMP-PNP binds to an ATPase, kinase, or motor protein, it induces the conformational changes associated with ATP binding but does not dissociate into ADP and inorganic phosphate (Pi). The enzyme becomes locked in a stable, pre-hydrolysis or ATP-bound state. This allows researchers to:

  • Isolate and study ATP-bound protein conformations using structural biology techniques like X-ray crystallography and cryo-electron microscopy.[6]

  • Differentiate between the effects of nucleotide binding and nucleotide hydrolysis in complex enzymatic cycles, such as those of motor proteins or ion pumps.[5]

  • Competitively inhibit ATP-dependent processes to determine their reliance on ATP hydrolysis for function.

While AMP-PNP is predominantly a competitive inhibitor, its mode of action can vary. In some systems, such as the P4 hexameric ATPase, it has been observed to act as a noncompetitive inhibitor, potentially by binding to subunits adjacent to the catalytic site.[1]

It is important to note that while hydrolysis is extremely slow, it is not entirely absent. The motor domain of the kinesin-related protein ncd, for instance, has been shown to hydrolyze AMP-PNP at a rate of approximately 0.00004 s⁻¹, which is about 1% of its ATP turnover rate.[7]

Quantitative Interaction Data

The efficacy of AMP-PNP as an inhibitor and ATP analog is quantified by its binding affinity (Kd), inhibition constant (Ki), and the concentration required for 50% inhibition (IC50). These values are enzyme- and condition-dependent.

ATPase and Ion Pump Interactions
Enzyme/ProteinOrganism/SourceParameterValueConditionsCitation(s)
Na⁺/K⁺-dependent ATPase Canine KidneyKd4.2 µMNo MgCl₂[8]
Kd2.2 µM50 µM MgCl₂[8]
Kd6.0 µM2 mM MgCl₂[8]
Sarcoplasmic Reticulum Ca²⁺-ATPase --Effective accelerator of Ca²⁺ binding-[9]
P4 hexameric ATPase Bacteriophage φ12InhibitionNoncompetitiveIn the absence of RNA[1]
Motor Protein Interactions
Enzyme/ProteinOrganism/SourceParameterValueConditionsCitation(s)
Kinesin-1 -IC50 (Gliding Velocity)~400 µMIn vitro motility assay[5]
Effect on Run LengthDecrease from 558 nm to 62 nm0.5 mM ATP, AMP-PNP increased from 0.2 to 3.0 mM[8]
Myosin Rabbit Psoas MuscleKi5.1 mMIsotonic contraction assay[2]
Effective Affinity~200 M⁻¹Analysis of shortening velocity[2]
Cardiac Myosin BovineBinding Constant (KA)6.0 x 10⁶ M⁻¹Equilibrium dialysis[9][10]
ncd (kinesin-related) DrosophilaHydrolysis Rate~0.00004 s⁻¹31P NMR spectroscopy[7]
Kinase and Other Protein Interactions
Enzyme/ProteinOrganism/SourceParameterValueConditionsCitation(s)
Mitotic Motors (Spindle Elongation) PtK1 CellsIC500.2 mMMicroinjection[10]
Mitotic Motors (Saltatory Motion) PtK1 CellsIC500.8 mMMicroinjection[10]
Mitotic Motors (Chromosome Movement) PtK1 CellsIC508.6 mMMicroinjection[10]
Actin -Critical Concentration (G)0.8 µM100 mM KCl[1]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing AMP-PNP.

Protocol: ATPase Inhibition Assay (Malachite Green)

This protocol describes a colorimetric method to measure the inhibition of ATPase activity by AMP-PNP by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Purified ATPase enzyme

  • AMP-PNP Lithium Hydrate stock solution (e.g., 100 mM)

  • ATP stock solution (e.g., 100 mM, high purity)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate Standard solution (e.g., 1 mM KH₂PO₄)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the Phosphate Standard (e.g., 0 to 100 µM) in Assay Buffer. Add a defined volume (e.g., 40 µL) of each standard to the wells of the 96-well plate.

  • Enzyme Reaction Setup:

    • For each reaction, prepare a master mix containing the Assay Buffer and the purified ATPase at its final desired concentration.

    • Create a serial dilution of AMP-PNP in Assay Buffer.

    • In triplicate wells, add the ATPase master mix.

    • Add the serially diluted AMP-PNP or vehicle control (Assay Buffer) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • To initiate the reaction, add ATP to a final concentration that is near the Km of the enzyme for ATP. The total reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30 minutes) during which the reaction proceeds linearly.

  • Reaction Termination and Color Development: Stop the reaction by adding a large volume (e.g., 200 µL) of the Malachite Green Reagent to all wells, including the standards. This reagent is acidic and will stop the enzymatic reaction while reacting with the liberated Pi. Incubate at room temperature for 20-30 minutes to allow for full color development.

  • Data Acquisition: Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no phosphate) from all readings.

    • Plot the standard curve of absorbance vs. phosphate concentration and determine the linear equation.

    • Use the equation to convert the absorbance readings from the enzyme reactions into the concentration of Pi produced.

    • Plot the rate of Pi production (or % activity) as a function of the AMP-PNP concentration to determine the IC50 value.

Protocol: Kinesin Gliding Motility Assay

This protocol describes how to observe the effect of AMP-PNP on the movement of microtubules propelled by surface-adsorbed kinesin motors.

Materials:

  • Purified, active kinesin-1 motor protein

  • Taxol-stabilized, fluorescently labeled microtubules (e.g., rhodamine-labeled)

  • Flow cell (constructed from a microscope slide and coverslip)

  • Casein solution (e.g., 1 mg/mL in BRB80 buffer)

  • Motility Buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

  • ATP and AMP-PNP stock solutions

  • Antifade solution / Oxygen scavenging system (e.g., glucose oxidase, catalase, D-glucose, DTT)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Flow Cell Preparation:

    • Introduce the casein solution into the flow cell and incubate for 5 minutes to block the glass surface and prevent non-specific binding.

    • Wash the chamber with Motility Buffer.

  • Motor Adsorption: Flow in a solution of kinesin (e.g., 10-50 nM in Motility Buffer) and incubate for 5 minutes to allow the motors to adsorb to the casein-coated surface. Wash out unbound motors with Motility Buffer.

  • Microtubule Introduction: Introduce a solution containing fluorescently labeled microtubules, ATP (e.g., 1 mM), and the oxygen scavenging system into the chamber. The microtubules will bind to the kinesin motors.

  • Baseline Imaging: Place the flow cell on the TIRF microscope. Observe and record the smooth, continuous gliding movement of the microtubules over the kinesin-coated surface. This serves as the positive control.

  • AMP-PNP Inhibition:

    • Prepare a series of "Inhibitor Solutions" containing a constant concentration of ATP (e.g., 1 mM), the oxygen scavenging system, and varying concentrations of AMP-PNP.

    • Exchange the solution in the chamber with one of the Inhibitor Solutions.

    • Immediately begin recording the movement of the microtubules.

  • Data Acquisition and Analysis:

    • Record videos of microtubule movement for each AMP-PNP concentration.

    • Use particle tracking software (e.g., ImageJ with appropriate plugins) to track the movement of individual microtubules over time.

    • Calculate the average gliding velocity for each condition. Observe for changes in motility, such as pausing, detachment, or complete cessation of movement.

    • Plot the average velocity as a function of AMP-PNP concentration to analyze the inhibitory effect.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol uses radiolabeled ATP to measure the ability of AMP-PNP to inhibit the phosphorylation of a substrate by a specific protein kinase.

Materials:

  • Purified, active protein kinase

  • Specific peptide or protein substrate for the kinase

  • This compound

  • Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • "Cold" (non-radioactive) ATP stock solution

  • Phosphocellulose filter plates or P81 phosphocellulose paper

  • Phosphoric acid wash solution (e.g., 0.5% or 75 mM)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the Kinase Reaction Buffer, the kinase substrate, and the purified kinase enzyme.

    • In a 96-well plate or microcentrifuge tubes, add the master mix to each reaction well.

    • Add serially diluted AMP-PNP or a vehicle control (e.g., DMSO or buffer). Pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Phosphorylation:

    • Prepare an ATP mix containing both "cold" ATP and a spike of [γ-³³P]ATP. The final ATP concentration should be at or below the Km for the kinase to ensure sensitivity to competitive inhibition.

    • Start the reaction by adding the ATP mix to each well.

  • Incubation: Incubate the reactions at the kinase's optimal temperature (e.g., 30°C) for a set time (e.g., 20-30 minutes). Ensure the reaction is in the linear range of substrate phosphorylation.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper/plate. The peptide substrate, being positively charged, will bind to the negatively charged paper, while the negatively charged ATP/AMP-PNP will not.

  • Washing: Wash the filter paper/plate several times (e.g., 3-4 times for 5 minutes each) with the phosphoric acid solution. This removes all unbound radiolabeled ATP, leaving only the radiolabeled phosphate that has been incorporated into the substrate.

  • Quantification:

    • Dry the filter paper/plate completely.

    • Add scintillation fluid to each spot/well and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each AMP-PNP concentration relative to the vehicle control.

    • Plot the % activity versus the logarithm of the AMP-PNP concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Mechanisms and Workflows

Graphviz diagrams are used to illustrate the logical and experimental workflows involving AMP-PNP.

ATP Hydrolysis vs. AMP-PNP Inhibition

This diagram illustrates the fundamental difference between the fate of ATP and AMP-PNP in the active site of an ATPase.

ATP_vs_AMPPNP cluster_ATP ATP Hydrolysis Cycle cluster_AMPPNP AMP-PNP Inhibition E_ATP Enzyme E_ATP_complex E-ATP (Pre-hydrolysis state) E_ATP->E_ATP_complex Binding ATP ATP ATP->E_ATP_complex E_ADP_Pi E-ADP-Pi (Post-hydrolysis state) E_ATP_complex->E_ADP_Pi Hydrolysis E_ADP_Pi->E_ATP Product Release ADP_Pi ADP + Pi E_ADP_Pi->ADP_Pi E_AMPPNP Enzyme E_AMPPNP_complex E-AMP-PNP (Trapped State) E_AMPPNP->E_AMPPNP_complex Binding AMPPNP AMP-PNP AMPPNP->E_AMPPNP_complex E_AMPPNP_complex->E_AMPPNP_complex

Caption: Fate of ATP vs. AMP-PNP in an enzyme active site.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the logical flow of an experiment designed to measure the inhibitory potential of AMP-PNP against a protein kinase.

Caption: Workflow for a radiometric kinase inhibition assay.

Kinesin Mechanochemical Cycle with AMP-PNP Interruption

This diagram shows a simplified model of the kinesin motor protein stepping cycle and how AMP-PNP binding can interrupt it, leading to a paused state.

Caption: Simplified kinesin cycle showing interruption by AMP-PNP.

References

The Researcher's Guide to AMP-PNP Lithium Hydrate: A Non-Hydrolyzable ATP Analog for Probing Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP, is a widely utilized, non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2] In this analog, an imido group (-NH-) replaces the oxygen atom bridging the β- and γ-phosphates of ATP. This modification renders the terminal phosphate bond resistant to cleavage by most ATPases and kinases, effectively "freezing" enzymes in an ATP-bound conformational state.[3] This unique property makes AMP-PNP lithium hydrate an indispensable tool in biochemistry, structural biology, and drug discovery for elucidating the mechanisms of ATP-dependent enzymes and molecular motors. This guide provides a comprehensive overview of AMP-PNP's properties, applications, and detailed experimental protocols for its use.

Core Properties and Mechanism of Action

AMP-PNP competitively binds to the ATP binding sites of various enzymes, mimicking the pre-hydrolysis state.[4] By preventing the catalytic step of ATP hydrolysis, it allows researchers to trap and study transient conformational states of proteins that are otherwise difficult to observe. This is crucial for understanding the intricate molecular machinery of enzymes that rely on the energy from ATP hydrolysis to perform their functions, such as motor proteins, DNA helicases, and certain signaling kinases.

While AMP-PNP is generally considered non-hydrolyzable, it is important to note that some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to hydrolyze it, albeit at a very slow rate (approximately 0.00004 s⁻¹, which is about 1% of the ATP turnover rate).[5]

Quantitative Data: Binding Affinities and Inhibition Constants

The efficacy of AMP-PNP as an ATP analog is quantified by its binding affinity (Kd) and its ability to inhibit ATP-dependent reactions (Ki or IC50). The following tables summarize key quantitative data for the interaction of AMP-PNP with a selection of important enzymes.

Enzyme/ProteinLigandDissociation Constant (Kd)Conditions
(Na⁺ + K⁺)-dependent ATPaseAMP-PNP4.2 µMIn the absence of MgCl₂
(Na⁺ + K⁺)-dependent ATPaseAMP-PNP2.2 µMIn the presence of 50 µM MgCl₂
(Na⁺ + K⁺)-dependent ATPaseAMP-PNP6 µMIn the presence of 2 mM MgCl₂
Uncoating ATPase (Hsc70)AMP-PNP~10⁻⁶ - 10⁻⁵ MSignificantly weaker binding than ATP/ADP (~10⁻⁸ M)

Table 1: Dissociation Constants (Kd) of AMP-PNP for Various ATPases.

Enzyme/ProteinLigandInhibition Constant (Ki)Notes
Myosin ATPase (glycerinated rabbit psoas muscle)MgAMP-PNP5.1 mMActs as a pure competitive inhibitor of the maximum velocity of shortening in isotonic contractions.

Table 2: Inhibition Constants (Ki) of AMP-PNP for Myosin ATPase.

Enzyme/ProteinLigandIC50Conditions
Various KinasesInhibitor Z (example)Varies (e.g., 100 µM for Kinase A, 20 µM for Kinase B)IC50 values are highly dependent on the ATP concentration used in the assay due to competitive inhibition.

Table 3: Illustrative IC50 Values for a Hypothetical Kinase Inhibitor, Highlighting the Dependence on ATP Concentration.[6][7]

Experimental Protocols

Enzyme Inhibition Assay using AMP-PNP

This protocol outlines a general procedure for determining the inhibitory effect of AMP-PNP on an ATP-dependent enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • ATP

  • Assay buffer (optimized for the enzyme, e.g., Tris-HCl, HEPES)

  • Detection reagent (e.g., for measuring phosphate release, ADP formation, or a coupled enzymatic reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AMP-PNP (e.g., 100 mM) in ultrapure water or assay buffer.[3]

    • Prepare a series of dilutions of AMP-PNP in assay buffer to achieve the desired final concentrations in the assay.

    • Prepare a stock solution of ATP. The concentrations of ATP used in the assay should ideally bracket the Km of the enzyme for ATP.

    • Prepare the enzyme and substrate solutions at the desired concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and the varying concentrations of AMP-PNP.

    • Include control wells:

      • No enzyme (background control)

      • No AMP-PNP (positive control for enzyme activity)

      • No substrate (control for non-specific product formation)

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate (and ATP, if it's a co-substrate) to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the assay principle (e.g., absorbance, fluorescence, luminescence).

    • Record data at regular time intervals to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Subtract the background reading from all data points.

    • Plot the initial reaction velocity against the AMP-PNP concentration.

    • To determine the IC50 value, fit the data to a dose-response curve.

    • To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at multiple fixed concentrations of ATP and varying concentrations of AMP-PNP and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Preparation of Protein-AMP-PNP Complexes for Structural Studies (X-ray Crystallography & Cryo-EM)

This protocol provides a general workflow for preparing a stable protein-AMP-PNP complex for structural determination.

Materials:

  • Highly purified and concentrated protein of interest (>95% purity)

  • This compound

  • MgCl₂ (or other divalent cations as required by the protein)

  • Buffer suitable for protein stability and crystallization/vitrification (e.g., HEPES, Tris-HCl)

  • For X-ray crystallography: Crystallization screens, plates, and reagents.

  • For Cryo-EM: EM grids, vitrification device (e.g., Vitrobot).

Procedure:

  • Complex Formation:

    • To the purified protein solution, add a molar excess of AMP-PNP (typically 5-10 fold molar excess) and MgCl₂ (equimolar to AMP-PNP or as optimized for the protein).

    • Incubate the mixture on ice or at 4°C for at least 30 minutes to allow for complex formation. The optimal incubation time may need to be determined empirically.

  • Purification of the Complex (Optional but Recommended):

    • To remove unbound nucleotide and ensure a homogeneous sample, it is advisable to perform a final purification step, such as size-exclusion chromatography (SEC), using a buffer containing a lower concentration of AMP-PNP and MgCl₂ (e.g., 1-2 mM) to maintain the complex during the run.

  • Concentration and Quality Control:

    • Concentrate the purified protein-AMP-PNP complex to the desired concentration for crystallization trials (typically 5-20 mg/mL) or cryo-EM grid preparation (typically 0.1-5 mg/mL).

    • Verify the homogeneity and stability of the complex using techniques like SDS-PAGE and dynamic light scattering (DLS).

  • Crystallization (for X-ray Crystallography):

    • Set up crystallization trials using various screens and techniques (e.g., hanging drop, sitting drop vapor diffusion).[8][9] The presence of AMP-PNP may influence the crystallization conditions.

  • Grid Preparation (for Cryo-EM):

    • Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex to a glow-discharged EM grid.[10]

    • Blot away excess liquid and rapidly plunge-freeze the grid in liquid ethane or a mixture of liquid ethane and propane.[10][11]

Visualizing Molecular Mechanisms with AMP-PNP

The use of AMP-PNP has been instrumental in dissecting complex biochemical pathways. The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows where AMP-PNP plays a crucial role.

Mechanism of Competitive Inhibition by AMP-PNP

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (E-ATP) E->ES + S (k1) EI Enzyme-Inhibitor Complex (E-AMP-PNP) E->EI + I (k_on) S Substrate (ATP) I Inhibitor (AMP-PNP) ES->E - S (k-1) P Products (ADP + Pi) ES->P + E (k_cat) EI->E - I (k_off)

Competitive inhibition of an enzyme by AMP-PNP.

Workflow for Studying a DNA Helicase with AMP-PNP

helicase_workflow cluster_assembly Helicase Loading cluster_initiation Unwinding Initiation cluster_analysis Analysis Helicase Helicase Helicase-DNA Complex Trapped Pre-initiation Complex Helicase->Helicase-DNA Complex + Forked DNA + AMP-PNP Unwinding ssDNA Generation Helicase-DNA Complex->Unwinding + ATP (chase) Gel Electrophoresis Gel Electrophoresis Unwinding->Gel Electrophoresis Quantify Unwinding Rate Quantify Unwinding Rate Gel Electrophoresis->Quantify Unwinding Rate

Using AMP-PNP to study the loading and initiation of a DNA helicase.[1][4]

Dissecting G-Protein Signaling with AMP-PNP

g_protein_cycle GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Ligand Binding G_protein_inactive Gαβγ-GDP GPCR_active->G_protein_inactive GEF Activity G_protein_active Gα-GTP + Gβγ G_protein_inactive->G_protein_active GDP/GTP Exchange AMP_PNP Gα-AMP-PNP (Constitutively Active) G_protein_inactive->AMP_PNP In vitro substitution with AMP-PNP G_protein_active->G_protein_inactive GTP Hydrolysis (GAP) Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Activation Cellular_Response Cellular Response Effector->Cellular_Response AMP_PNP->Effector Persistent Activation Ligand Ligand Ligand->GPCR_inactive

Role of AMP-PNP in studying G-protein activation states.

Applications in Drug Development

In the realm of drug development, AMP-PNP serves as a critical tool for:

  • Target Validation: By stabilizing the ATP-bound conformation of a target enzyme, AMP-PNP facilitates structural studies that can reveal key features of the active site, aiding in the rational design of specific inhibitors.

  • High-Throughput Screening (HTS): While not used directly in most HTS campaigns, understanding the competitive nature of ATP-binding site inhibitors, as mimicked by AMP-PNP, is crucial for designing and interpreting kinase and ATPase assays. The Cheng-Prusoff equation (IC50 = Ki(1 + [ATP]/Km)) highlights the importance of considering cellular ATP concentrations when evaluating the potency of competitive inhibitors.[6][7]

  • Mechanism of Action Studies: For novel inhibitors targeting ATP-dependent enzymes, AMP-PNP can be used in competition binding assays to confirm whether the inhibitor binds to the ATP-binding site.

Conclusion

This compound remains a cornerstone reagent for researchers investigating the vast array of ATP-dependent cellular processes. Its ability to act as a non-hydrolyzable mimic of ATP provides a unique window into the dynamic world of enzyme catalysis and conformational change. By providing a stable analog of the pre-hydrolysis state, AMP-PNP enables the detailed characterization of enzyme kinetics, the elucidation of high-resolution protein structures, and a deeper understanding of complex signaling pathways. The careful application of the principles and protocols outlined in this guide will empower researchers to effectively leverage the power of AMP-PNP in their scientific endeavors.

References

An In-Depth Technical Guide to AMP-PNP Lithium Hydrate: Structure, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (AMP-PNP) lithium hydrate is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in molecular biology and drug discovery. By replacing the β-γ bridging oxygen atom of ATP with an imido group (-NH-), AMP-PNP can bind to the active sites of ATP-dependent enzymes without being hydrolyzed.[1][2] This property allows researchers to "freeze" enzymatic cycles, enabling the study of ATP-binding states, the elucidation of enzyme mechanisms, and the screening for competitive inhibitors. This technical guide provides a comprehensive overview of the structure, chemical properties, and key applications of AMP-PNP lithium hydrate, complete with detailed experimental protocols and visualizations to aid in its effective use in the laboratory.

Structure and Chemical Properties

AMP-PNP shares a high degree of structural similarity with ATP, allowing it to be recognized by the ATP-binding pockets of many enzymes. The key difference lies in the P-N-P bond, which is resistant to cleavage by ATPases.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Synonyms Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate, β,γ-Imidoadenosine 5′-triphosphate lithium salt hydrate, App(NH)p[4]
CAS Number 25612-73-1[4]
Molecular Formula C₁₀H₁₇N₆O₁₂P₃·xLi⁺·yH₂O[1]
Molecular Weight 506.20 g/mol (free acid basis)[1]
Appearance White to light yellow solid powder[5]
Solubility Soluble in water (50 mg/mL)[6][7]
Purity Typically ≥90% or ≥93% (HPLC)[6][8]
Storage Store at -20°C in a dry place. Stock solutions can be stored at -70°C for up to 3 months.[7][9]
Stability Unstable in acidic conditions; rapidly hydrolyzes to phosphoramidate and inorganic phosphate.[6][7]
Structural Data

Obtaining a crystal structure of free this compound is challenging. However, numerous crystallographic studies of AMP-PNP bound to various proteins have provided detailed insights into its conformation in a biologically relevant context. The following table summarizes representative bond lengths and angles for AMP-PNP when bound to a protein kinase. These values may vary slightly depending on the specific protein environment.

Bond/AngleValue (Representative)
Pα-O5' Bond Length ~1.6 Å
Pβ-N Bond Length ~1.7 Å
Pγ-N Bond Length ~1.7 Å
P-O Bond Lengths (non-bridging) ~1.5 Å
O-P-O Angle ~110-120°
P-N-P Angle ~130°

Note: These are approximate values derived from protein-bound crystal structures and are provided for illustrative purposes. Precise values will vary between different protein-ligand complexes.

Experimental Protocols

AMP-PNP is a versatile tool used in a variety of experimental settings. Below are detailed methodologies for some of its key applications.

Competitive Enzyme Inhibition Assay (Kinase Assay Example)

This protocol describes a general method to determine the inhibitory constant (Ki) of a compound against a specific kinase, using AMP-PNP as a competitive inhibitor control.

Materials:

  • Purified kinase of interest

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AMP-PNP (e.g., 10 mM in kinase buffer).

    • Prepare a series of dilutions of your test inhibitor and AMP-PNP in kinase buffer.

    • Prepare a solution of the kinase in kinase buffer at a concentration optimized for the assay.

    • Prepare a solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.

  • Assay Setup:

    • Add 5 µL of the diluted inhibitor or AMP-PNP to the wells of a 384-well plate. Include a "no inhibitor" control with buffer only.

    • Add 10 µL of the kinase solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., add 25 µL of ADP-Glo™ Reagent, incubate, then add 50 µL of Kinase Detection Reagent).

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the kinase activity (luminescence) as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration and its Km.

G cluster_0 Kinase Inhibition Assay Workflow prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor/AMP-PNP) setup 2. Assay Setup (Add Inhibitor/AMP-PNP, then Kinase) prep->setup Dispense reaction 3. Kinase Reaction (Add Substrate/ATP) setup->reaction Initiate detection 4. Signal Detection (e.g., ADP-Glo) reaction->detection Stop & Detect analysis 5. Data Analysis (IC50 and Ki determination) detection->analysis Measure

Workflow for a typical kinase inhibition assay.
Single-Molecule Motility Assay for Kinesin

This protocol outlines a method to observe the movement of single kinesin motor proteins along microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy, with AMP-PNP used to induce a rigor-like state.

Materials:

  • Purified, fluorescently labeled kinesin motors

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

  • Casein solution (for blocking)

  • ATP and this compound

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • TIRF microscope with an EM-CCD camera

  • Flow cells

Procedure:

  • Flow Cell Preparation:

    • Construct a flow cell using a microscope slide and a coverslip.

    • Coat the inside of the flow cell with an anti-biotin antibody (if using biotinylated microtubules) or a polymer like PLL-PEG to prevent non-specific binding.

  • Microtubule Immobilization:

    • Flow the fluorescently labeled microtubules into the chamber and allow them to adhere to the surface.

    • Wash the chamber with motility buffer to remove unbound microtubules.

  • Kinesin Motility Observation:

    • Introduce the fluorescently labeled kinesin motors into the chamber in the presence of ATP and the oxygen scavenger system.

    • Immediately begin imaging using the TIRF microscope, recording movies of the kinesin movement along the microtubules.

  • Inducing the Rigor State:

    • To observe the rigor-like state, perfuse the chamber with a solution containing AMP-PNP (e.g., 1-5 mM) instead of ATP.

    • Image the chamber to observe the kinesin motors tightly bound to the microtubules without processive movement.

  • Data Analysis:

    • Analyze the recorded movies to track the movement of individual kinesin molecules.

    • Generate kymographs to visualize the movement over time.

    • From the kymographs, calculate parameters such as velocity, run length, and processivity.

    • Compare the motility parameters in the presence of ATP to the static binding observed with AMP-PNP.

G cluster_1 Kinesin Motility Assay Workflow prep_cell 1. Prepare Flow Cell immobilize_mt 2. Immobilize Microtubules prep_cell->immobilize_mt add_kinesin_atp 3. Add Kinesin + ATP immobilize_mt->add_kinesin_atp add_amppnp 5. Add Kinesin + AMP-PNP immobilize_mt->add_amppnp image_motility 4. Image Motility (TIRF) add_kinesin_atp->image_motility analyze 7. Analyze Data (Velocity, Run Length) image_motility->analyze image_rigor 6. Image Rigor State add_amppnp->image_rigor image_rigor->analyze

Workflow for a single-molecule kinesin motility assay.

Applications in Studying Signaling Pathways

AMP-PNP is instrumental in dissecting the role of ATP in various signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

AMP-PNP can be used to study the activation of Gs and Gi-coupled GPCRs. In the Gs pathway, adenylyl cyclase is activated to produce cAMP. In the Gi pathway, adenylyl cyclase is inhibited. By using AMP-PNP, researchers can investigate whether the G-protein activation step itself requires ATP hydrolysis.

G cluster_2 GPCR Signaling and AMP-PNP Ligand Ligand GPCR GPCR Ligand->GPCR binds G_protein G-Protein (GDP-bound) GPCR->G_protein activates G_protein_active G-Protein (GTP-bound) G_protein->G_protein_active GTP for GDP AC Adenylyl Cyclase G_protein_active->AC activates/ inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC AMP_PNP AMP-PNP AMP_PNP->AC binds, not hydrolyzed

Role of AMP-PNP in GPCR-Adenylyl Cyclase signaling.
ATP-Gated Ion Channels (P2X Receptors)

P2X receptors are ATP-gated ion channels. AMP-PNP can be used to study the binding and gating mechanism of these channels. As a non-hydrolyzable analog, it can bind to the receptor and induce a conformational change, but the lack of hydrolysis allows for the study of the open or a pre-open state of the channel without the complexities of ATP turnover.[10][11]

G cluster_3 P2X Receptor Gating by AMP-PNP ATP ATP P2X_closed P2X Receptor (Closed State) ATP->P2X_closed binds AMP_PNP AMP-PNP AMP_PNP->P2X_closed binds P2X_open P2X Receptor (Open State) P2X_closed->P2X_open Conformational Change P2X_closed->P2X_open Induces stable 'open-like' state Ion_Flux Ion Flux (Na+, Ca2+) P2X_open->Ion_Flux

Mechanism of P2X receptor modulation by AMP-PNP.

Synthesis

While commercially available, understanding the synthesis of AMP-PNP can be valuable. The classical synthesis of adenylyl-imidodiphosphate was first described by Yount et al.[3] and involves the reaction of adenosine 5'-monophosphate (AMP) with imidodiphosphate in the presence of a carbodiimide coupling agent. More modern approaches may utilize enzymatic synthesis, which can offer higher specificity and milder reaction conditions.[12] A general chemical synthesis approach is outlined below.

General Synthetic Scheme:

  • Activation of AMP: Adenosine 5'-monophosphate is activated, for example, by conversion to the morpholidate derivative.

  • Preparation of Imidodiphosphate: Imidodiphosphate is prepared, often as its salt.

  • Coupling Reaction: The activated AMP is reacted with imidodiphosphate to form the P-N-P linkage.

  • Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography, to separate the desired AMP-PNP from starting materials and byproducts.

Conclusion

This compound is a powerful and versatile tool for researchers studying ATP-dependent processes. Its ability to act as a non-hydrolyzable ATP analog allows for the detailed investigation of enzyme mechanisms, the characterization of inhibitor binding, and the dissection of complex signaling pathways. By understanding its chemical properties and employing the detailed experimental protocols provided in this guide, researchers can effectively leverage AMP-PNP to advance their scientific discoveries.

References

The Genesis of a Molecular Mimic: A Technical History of Adenylyl Imidodiphosphate

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, synthesis, and seminal applications of AMP-PNP, a cornerstone tool in cellular bioenergetics and signal transduction research.

Introduction

In the landscape of molecular biology and biochemistry, the elucidation of enzyme mechanisms and cellular signaling pathways is often predicated on the ability to pause and probe these intricate processes. The discovery and synthesis of adenylyl imidodiphosphate (AMP-PNP), a non-hydrolyzable analog of adenosine triphosphate (ATP), marked a pivotal moment in this endeavor. By replacing the terminal oxygen bridge of ATP's phosphate chain with an imido group, researchers were gifted a molecular tool that could bind to ATP-dependent enzymes without being consumed. This unique characteristic of AMP-PNP has allowed for the detailed investigation of enzyme kinetics, the stabilization of transient conformational states, and the decoupling of ATP binding from its subsequent hydrolysis. This technical guide explores the history of AMP-PNP, from its chemical conception to its wide-ranging applications that have shaped our understanding of cellular machinery. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational experiments and methodologies that established AMP-PNP as an indispensable tool in the laboratory.

The Dawn of a Non-Hydrolyzable Analog: Discovery and Synthesis

The impetus for the creation of AMP-PNP arose from a fundamental need to dissect the multi-step processes of ATP-dependent enzymes. Scientists required a molecule that could mimic ATP in its ability to bind to the active site of an enzyme but would resist the enzymatic cleavage of its terminal phosphate group. This would effectively "trap" the enzyme in an ATP-bound state, allowing for its detailed study.

In 1971, a seminal paper by Yount, Babcock, Ballantyne, and Ojala, published in Biochemistry, described the first successful chemical synthesis of adenylyl imidodiphosphate.[1] The key innovation was the replacement of the β-γ phosphoanhydride oxygen of ATP with a nitrogen atom, forming a more stable P-N-P linkage.

Experimental Protocol: The Original Synthesis of Adenylyl Imidodiphosphate

The following protocol is an adaptation of the original synthesis described by Yount et al. (1971).

Materials:

  • Adenosine 5'-monophosphate (AMP)

  • Diphenylphosphorochloridate

  • Imidodiphosphate

  • Tri-n-butylamine

  • Dimethylformamide (DMF)

  • Lithium perchlorate

  • DEAE-cellulose for chromatography

Procedure:

  • Activation of AMP: Adenosine 5'-monophosphate is first activated by reacting it with diphenylphosphorochloridate in the presence of tri-n-butylamine in anhydrous dimethylformamide. This reaction forms P¹-adenosyl-P²-diphenyl pyrophosphate.

  • Coupling Reaction: The activated AMP derivative is then reacted with a salt of imidodiphosphate. The imidodiphosphate displaces the diphenyl phosphate group to form adenylyl imidodiphosphate.

  • Purification: The resulting AMP-PNP is purified from the reaction mixture by ion-exchange chromatography on a DEAE-cellulose column. The product is eluted using a gradient of a suitable salt, such as lithium perchlorate.

  • Characterization: The final product is characterized by its ultraviolet absorbance spectrum, phosphate analysis, and its resistance to hydrolysis by enzymes such as myosin.

Early Applications and Quantitative Insights

Immediately following its synthesis, AMP-PNP was rapidly adopted by the scientific community to investigate a wide array of ATP-dependent processes. Early studies focused on its interaction with motor proteins and enzymes involved in oxidative phosphorylation. These foundational experiments not only validated the utility of AMP-PNP as a research tool but also provided the first quantitative measures of its inhibitory properties.

Quantitative Data from Seminal Studies

The following table summarizes key quantitative data from early research utilizing AMP-PNP, showcasing its inhibitory effects on various enzymes.

Enzyme/Protein SystemOrganism/Tissue SourceParameterValueReference
Dynein ATPaseSea Urchin SpermKi~8.1 mM[2]
Myofibrillar ATPaseRabbit MuscleKi5 mM[3]
Myofibrillar ATPaseFrog MuscleKi2.5 mM[3]
Actomyosin Subfragment 1 (acto-S1)Rabbit MuscleKi3.5 mM[3]
Adenylyl CyclaseFat Cell MembranesRelative Activity~10x lower than ATP

Dissecting Cellular Processes: Key Experimental Methodologies

The true power of AMP-PNP lies in its application within well-defined experimental systems. The following sections detail the methodologies of two key types of assays that were instrumental in characterizing the effects of this ATP analog.

Experimental Protocol: ATPase Activity Assay using the Malachite Green Method

A common method used in the 1970s and beyond to measure the activity of ATPases, and thus the inhibitory effect of AMP-PNP, is the malachite green assay. This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of Pi in the sample.

Materials:

  • Purified ATPase enzyme

  • ATP solution

  • AMP-PNP solution (as inhibitor)

  • Assay Buffer (e.g., Tris-HCl with MgCl₂)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate standard solution

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the assay buffer, the ATPase enzyme, and varying concentrations of the inhibitor (AMP-PNP).

  • Initiation: The reaction is initiated by the addition of a known concentration of ATP.

  • Incubation: The reaction mixture is incubated at a constant temperature for a defined period.

  • Termination and Color Development: The reaction is stopped, and the malachite green reagent is added. The mixture is incubated to allow for color development.

  • Measurement: The absorbance of the solution is measured at a wavelength of approximately 620-660 nm using a spectrophotometer.

  • Quantification: The concentration of released phosphate is determined by comparing the absorbance to a standard curve generated using known concentrations of the phosphate standard. The inhibitory effect of AMP-PNP is calculated by comparing the rate of phosphate release in the presence and absence of the analog.

Experimental Protocol: Adenylyl Cyclase Activity Assay

The study of signal transduction pathways, particularly those involving cyclic AMP (cAMP), was significantly advanced by the use of AMP-PNP. Early assays for adenylyl cyclase activity often relied on the use of radioactively labeled ATP.

Principle: This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP by adenylyl cyclase. The radiolabeled product is then separated from the unreacted substrate and other phosphorylated compounds, and the amount of radioactivity is quantified. AMP-PNP can be used in these assays as a competitive inhibitor to characterize the enzyme's active site.

Materials:

  • Membrane preparation containing adenylyl cyclase

  • [α-³²P]ATP

  • AMP-PNP solution

  • Assay Buffer (e.g., Tris-HCl with MgCl₂, and an ATP regenerating system like creatine phosphate and creatine kinase)

  • Unlabeled cAMP (for recovery determination)

  • Dowex and alumina columns for chromatography

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture: A reaction cocktail is prepared containing the assay buffer, the membrane preparation, [α-³²P]ATP, and varying concentrations of AMP-PNP.

  • Incubation: The reaction is incubated at a specific temperature for a set time.

  • Termination: The reaction is stopped, typically by the addition of a solution containing unlabeled cAMP and a denaturing agent.

  • Purification of cAMP: The [³²P]cAMP is separated from unreacted [α-³²P]ATP and other radiolabeled nucleotides using sequential column chromatography over Dowex and alumina resins.

  • Quantification: The radioactivity of the purified cAMP fraction is measured using a liquid scintillation counter. The amount of cAMP produced is calculated based on the specific activity of the [α-³²P]ATP. The inhibitory effect of AMP-PNP is determined by comparing the enzyme's activity at different concentrations of the analog.

Visualizing the Impact: Signaling Pathways and Logical Workflows

The use of AMP-PNP has been instrumental in constructing our current models of cellular signaling. The following diagrams, rendered in the DOT language for Graphviz, illustrate key pathways and experimental workflows where AMP-PNP plays a crucial role.

G-Protein Coupled Receptor (GPCR) Signaling via Adenylyl Cyclase

This diagram illustrates the canonical Gs and Gi signaling pathways that regulate the activity of adenylyl cyclase. AMP-PNP is used experimentally to study the binding of the nucleotide to both G-proteins and adenylyl cyclase itself, in the absence of hydrolysis.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand_S Stimulatory Ligand Receptor_S Gs-coupled Receptor Ligand_S->Receptor_S binds Ligand_I Inhibitory Ligand Receptor_I Gi-coupled Receptor Ligand_I->Receptor_I binds Gs Gs (inactive) Receptor_S->Gs activates Gi Gi (inactive) Receptor_I->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs_active Gs-GTP (active) Gs->Gs_active GTP for GDP Gs_active->AC stimulates Gi_active Gi-GTP (active) Gi->Gi_active GTP for GDP Gi_active->AC inhibits ATP ATP ATP->AC substrate AMP_PNP AMP-PNP (experimental) AMP_PNP->AC binds, no hydrolysis AMP_PNP->Gs binds, no hydrolysis AMP_PNP->Gi binds, no hydrolysis PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Enzyme Purify ATPase Enzyme Setup_Control Setup Control Reaction (Enzyme + ATP) Purify_Enzyme->Setup_Control Setup_Inhibited Setup Inhibited Reactions (Enzyme + ATP + AMP-PNP) Purify_Enzyme->Setup_Inhibited Prepare_Reagents Prepare Buffers, ATP, AMP-PNP Prepare_Reagents->Setup_Control Prepare_Reagents->Setup_Inhibited Incubate Incubate at Constant Temperature Setup_Control->Incubate Setup_Inhibited->Incubate Measure_Pi Measure Inorganic Phosphate (Pi) Release Incubate->Measure_Pi Plot_Data Plot Pi Release vs. Time Measure_Pi->Plot_Data Calculate_Rates Calculate Reaction Rates Plot_Data->Calculate_Rates Determine_Ki Determine Inhibition Constant (Ki) Calculate_Rates->Determine_Ki

References

The Inner Workings of a Molecular Clamp: A Technical Guide to the Biochemical and Physiological Actions of AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, the ability to dissect the function of ATP-dependent enzymes and motor proteins is paramount to understanding life's fundamental processes. Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of adenosine triphosphate (ATP), has emerged as an indispensable tool in this endeavor. By mimicking ATP in binding to the nucleotide-binding pocket of enzymes without being cleaved, AMP-PNP effectively acts as a "molecular clamp," trapping enzymes in an ATP-bound conformational state. This unique property allows researchers to stabilize and study transient intermediates in enzymatic cycles, elucidate reaction mechanisms, and determine high-resolution structures of ATP-dependent proteins. This technical guide provides an in-depth exploration of the biochemical and physiological actions of AMP-PNP, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Biochemical Properties and Mechanism of Action

AMP-PNP, also known as adenylyl-imidodiphosphate, is structurally similar to ATP, with a crucial modification: the oxygen atom bridging the β- and γ-phosphates is replaced by an imido group (-NH-).[1] This substitution renders the terminal phosphate bond resistant to hydrolysis by most ATPases.[2] Consequently, AMP-PNP can bind to the active site of ATP-dependent enzymes, but the catalytic cycle is arrested at the pre-hydrolysis or ATP-bound state.[3][4] This allows for the stabilization of enzyme-substrate complexes, facilitating their study by various biochemical and biophysical techniques.[5]

AMP-PNP acts as a competitive inhibitor for most ATP-dependent enzymes, binding to the same active site as the natural substrate, ATP.[6] However, it is important to note that while it is resistant to hydrolysis of the β-γ phosphate bond, some enzymes that cleave between the α and β phosphorus atoms can still process AMP-PNP.

Physicochemical Properties of AMP-PNP
PropertyValueReference
Chemical Name Adenosine 5′-(β,γ-imido)triphosphate[1]
Molecular Formula C₁₀H₁₇N₆O₁₂P₃[1]
Molecular Weight 506.19 g/mol (free acid)[1]
Appearance White to off-white powder
Solubility Soluble in water
Storage Store at -20°C[1]

Physiological Actions of AMP-PNP

The ability of AMP-PNP to lock ATP-dependent proteins in a specific state has profound physiological consequences when introduced into cellular or reconstituted systems. This property has been exploited to investigate a wide range of biological processes.

Effects on Motor Proteins

Motor proteins, such as kinesin and myosin, are crucial for intracellular transport, muscle contraction, and cell division. Their function is tightly coupled to the hydrolysis of ATP. AMP-PNP has been instrumental in dissecting the mechanochemical cycle of these motors.

Kinesin: This motor protein moves along microtubules to transport cargo within the cell. In the presence of AMP-PNP, kinesin binds tightly to microtubules but is unable to perform its power stroke, effectively pausing its movement.[5] This has allowed researchers to study the different conformational states of kinesin as it interacts with microtubules and to determine the number of motors bound to cargo.[7][8]

Myosin: The interaction of myosin with actin filaments, powered by ATP hydrolysis, drives muscle contraction. AMP-PNP binds to myosin and induces a state that is weakly bound to actin, leading to a decrease in muscle tension and stiffness.[6][9] This has been crucial in understanding the cross-bridge cycle and the different states of the myosin head.

Quantitative Data on AMP-PNP Inhibition of Motor Proteins
Motor ProteinParameterValueConditionsReference(s)
Rabbit Psoas Muscle MyosinKᵢ (competitive inhibition)5.1 mMGlycerinated muscle fibers[6][9]
Rabbit Psoas Muscle MyosinEffective Affinity Constant~2 x 10² M⁻¹Glycerinated muscle fibers[6]
Bovine Cardiac MyosinBinding Constant (Kₐ)6.0 x 10⁶ M⁻¹Equilibrium dialysis[3]
Kinesin-1Half-maximal velocity concentration400 µMIn vitro motility assay[10]
Effects on Ion Channels and Transporters

Many ion channels and transporters utilize ATP binding and/or hydrolysis to regulate the flow of ions and other molecules across cellular membranes.

ABC Transporters: ATP-binding cassette (ABC) transporters are a large family of membrane proteins that transport a wide variety of substrates across membranes, a process powered by ATP hydrolysis. AMP-PNP has been used to trap these transporters in an ATP-bound, outward-facing conformation, providing critical insights into their transport cycle.[11][12]

Kir6 (K-ATP) Channels: These channels are inwardly rectifying potassium channels that are regulated by intracellular ATP levels. AMP-PNP can act as a blocker of these channels.[13]

Quantitative Data on AMP-PNP Effects on Ion Channels
Ion ChannelEffectConcentrationCell Type/SystemReference(s)
Iₐc K⁺ CurrentEnhancement of current expression5 mMBovine adrenal zona fasciculata cells[14]

Experimental Protocols

The utility of AMP-PNP is best illustrated through its application in various experimental settings. Below are detailed methodologies for key experiments utilizing this ATP analog.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound on a specific kinase, using AMP-PNP as a control inhibitor.

1. Reagents and Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • AMP-PNP solution (e.g., 100 mM stock)

  • ATP solution (e.g., 10 mM stock)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare a serial dilution of AMP-PNP in kinase reaction buffer.

  • In a multi-well plate, add the kinase and the AMP-PNP dilutions (or test compound).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Kₘ for the kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each AMP-PNP concentration and determine the IC₅₀ value.

Kinesin-Microtubule Gliding Motility Assay

This assay is used to observe the movement of microtubules propelled by surface-adsorbed kinesin motors and the inhibitory effect of AMP-PNP.

1. Reagents and Materials:

  • Purified, truncated kinesin-1 motor domains

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT)

  • ATP and AMP-PNP solutions

  • Casein solution (for blocking)

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • Glass slides and coverslips to create flow cells

  • Total internal reflection fluorescence (TIRF) microscope

2. Procedure:

  • Construct a flow cell using a glass slide and coverslip.

  • Introduce the kinesin solution into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

  • Wash the chamber with motility buffer containing casein to block non-specific binding sites.

  • Introduce the fluorescently labeled microtubules along with the motility buffer containing ATP and the oxygen scavenger system.

  • Observe and record the gliding movement of microtubules using a TIRF microscope.

  • To test the effect of AMP-PNP, perfuse the chamber with motility buffer containing a specific concentration of AMP-PNP and ATP.

  • Observe the change in microtubule motility. In the presence of inhibitory concentrations of AMP-PNP, the microtubules will bind to the kinesin-coated surface but will not move.[10]

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

This protocol describes the preparation of a protein-AMP-PNP complex for structural analysis by cryo-EM.

1. Reagents and Materials:

  • Purified protein of interest (at a suitable concentration, typically 1-5 mg/mL)

  • AMP-PNP solution

  • MgCl₂ solution

  • Vitrification buffer (specific to the protein)

  • Cryo-EM grids (e.g., Quantifoil)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

2. Procedure:

  • Incubate the purified protein with a molar excess of AMP-PNP and MgCl₂ on ice for at least 30 minutes to ensure complex formation.

  • Glow-discharge the cryo-EM grids to make them hydrophilic.

  • Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to the grid.

  • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the solution.

  • Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the protein structure in a near-native state.[15][16]

  • Store the vitrified grids in liquid nitrogen until imaging in the cryo-electron microscope.

Skinned Muscle Fiber Contraction Assay

This protocol allows for the study of the direct effects of AMP-PNP on the contractile machinery of muscle cells.

1. Reagents and Materials:

  • Small muscle bundle (e.g., from rabbit psoas)

  • Skinning solution (e.g., relaxing solution with 50% glycerol)

  • Relaxing solution (low Ca²⁺)

  • Activating solution (high Ca²⁺)

  • Solutions containing varying concentrations of MgATP and MgAMP-PNP

  • Force transducer and length controller apparatus

  • Microscope for mounting the fiber

2. Procedure:

  • Dissect a small bundle of muscle fibers and chemically "skin" them by incubating in a skinning solution. This process removes the cell membranes, allowing direct access to the contractile proteins.[17]

  • Mount a single skinned fiber between a force transducer and a length controller in a temperature-controlled chamber.

  • Initially, perfuse the fiber with a relaxing solution to establish a baseline tension.

  • Induce contraction by perfusing with an activating solution containing a high concentration of Ca²⁺ and a specific concentration of MgATP.

  • To test the effect of AMP-PNP, introduce solutions containing a fixed concentration of MgAMP-PNP and varying concentrations of MgATP.

  • Measure the isometric force and stiffness of the muscle fiber under each condition. The presence of AMP-PNP will competitively inhibit the effect of ATP, leading to a decrease in force and stiffness.[6][9]

Mandatory Visualizations

general_atpase_inhibition cluster_0 Normal ATPase Cycle cluster_1 AMP-PNP Inhibition Enzyme Enzyme Enzyme_ATP Enzyme_ATP Enzyme->Enzyme_ATP + ATP Enzyme_ADP_Pi Enzyme_ADP_Pi Enzyme_ATP->Enzyme_ADP_Pi ATP Hydrolysis Enzyme_ADP_Pi->Enzyme - ADP, - Pi Enzyme_inhibited Enzyme Enzyme_AMPPNP Enzyme-AMP-PNP Complex (Trapped State) Enzyme_inhibited->Enzyme_AMPPNP + AMP-PNP No_Hydrolysis Cycle Arrested Enzyme_AMPPNP->No_Hydrolysis No Hydrolysis

Figure 1: General mechanism of ATPase inhibition by AMP-PNP.

kinesin_cycle_inhibition Start Kinesin-ADP (Weakly Bound) ATP_Binding Kinesin-ATP (Tightly Bound) Start->ATP_Binding + ATP AMPPNP_Inhibition Kinesin-AMP-PNP (Rigor-like State) Start->AMPPNP_Inhibition + AMP-PNP Power_Stroke Power Stroke & Forward Head Steps ATP_Binding->Power_Stroke Neck-linker docking Hydrolysis ATP Hydrolysis (Kinesin-ADP-Pi) Power_Stroke->Hydrolysis Pi_Release Pi Release (Kinesin-ADP) Hydrolysis->Pi_Release Pi_Release->Start Rear head detaches Cycle_Arrest Movement Arrested AMPPNP_Inhibition->Cycle_Arrest No Power Stroke

Figure 2: Inhibition of the kinesin mechanochemical cycle by AMP-PNP.

experimental_workflow_cryoem Protein_Purification Purify Protein of Interest Complex_Formation Incubate with AMP-PNP + MgCl₂ Protein_Purification->Complex_Formation Grid_Preparation Apply to Cryo-EM Grid Complex_Formation->Grid_Preparation Plunge_Freezing Plunge-freeze in Liquid Ethane Grid_Preparation->Plunge_Freezing Data_Collection Collect Data on Cryo-Electron Microscope Plunge_Freezing->Data_Collection Structure_Determination 3D Reconstruction & Structure Determination Data_Collection->Structure_Determination

Figure 3: Experimental workflow for cryo-EM using AMP-PNP.

Conclusion

AMP-PNP remains a cornerstone in the toolkit of biochemists and molecular biologists. Its ability to act as a stable mimic of ATP provides an unparalleled window into the dynamic world of ATP-dependent enzymes. From deciphering the intricate steps of motor protein movement to capturing the conformational changes of membrane transporters, AMP-PNP has been instrumental in advancing our understanding of fundamental cellular processes. As research continues to push the boundaries of structural biology and single-molecule analysis, the applications of AMP-PNP are set to expand, further solidifying its role as a critical reagent in the life sciences. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique properties of AMP-PNP in their own investigations.

References

The P-N-P Linkage: A Linchpin in the Study of ATP-Dependent Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the P-N-P Linkage in AMP-PNP for Researchers, Scientists, and Drug Development Professionals.

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biological processes through the hydrolysis of its phosphate bonds. Understanding the transient interactions of ATP with enzymes is paramount to elucidating their mechanisms and developing targeted therapeutics. However, the rapid hydrolysis of ATP often precludes the detailed structural and functional characterization of ATP-bound states. To circumvent this, scientists have synthesized non-hydrolyzable ATP analogs, with Adenylyl-imidodiphosphate (AMP-PNP) being one of the most widely used. At the heart of AMP-PNP's utility lies its characteristic P-N-P (phosphorus-nitrogen-phosphorus) linkage, which replaces the labile P-O-P (phosphorus-oxygen-phosphorus) bond found in ATP. This subtle yet critical modification renders the terminal phosphate group resistant to enzymatic cleavage, effectively "trapping" ATP-dependent enzymes in a state that mimics the ATP-bound conformation. This guide provides a comprehensive overview of the P-N-P linkage in AMP-PNP, its impact on biochemical and structural studies, and detailed protocols for its application in key experimental techniques.

Core Principles: The P-N-P Linkage vs. The P-O-P Linkage

The fundamental difference between AMP-PNP and ATP lies in the substitution of an imido group (-NH-) for an oxygen atom in the β-γ phosphate linkage. This P-N-P bond is significantly more resistant to enzymatic hydrolysis than the corresponding P-O-P bond in ATP.[1][2][3] This resistance is the cornerstone of AMP-PNP's function as a non-hydrolyzable analog, allowing researchers to stabilize and study enzyme-substrate complexes that would otherwise be transient.[4][5]

Below is a visual representation of the structural difference between ATP and AMP-PNP.

Caption: Structural comparison of ATP and AMP-PNP.

The consequence of this structural alteration on enzymatic activity is profound. While AMP-PNP can bind to the ATP-binding site of many enzymes, the energy-releasing hydrolytic step is blocked.[1][2] This allows for the stabilization of the enzyme in a pre-hydrolysis or ATP-bound state, facilitating detailed structural and functional analyses.

G cluster_ATP_pathway ATP Hydrolysis Pathway cluster_AMPPNP_pathway AMP-PNP Interaction E Enzyme (E) E_ATP E-ATP Complex E->E_ATP + ATP E_ADP_Pi E-ADP-Pi Complex E_ATP->E_ADP_Pi Hydrolysis E_products E + ADP + Pi E_ADP_Pi->E_products Product Release E2 Enzyme (E) E_AMPPNP E-AMP-PNP Complex (Trapped State) E2->E_AMPPNP + AMP-PNP

Caption: Enzyme interaction with ATP versus AMP-PNP.

Quantitative Comparison: AMP-PNP vs. ATP

To appreciate the utility of AMP-PNP, a quantitative comparison with ATP is essential. The following tables summarize key parameters.

Table 1: Physicochemical Properties

PropertyATP (Adenosine Triphosphate)AMP-PNP (Adenylyl-imidodiphosphate)Reference(s)
Molecular Formula C₁₀H₁₆N₅O₁₃P₃C₁₀H₁₇N₆O₁₂P₃[6]
Molecular Weight 507.18 g/mol 506.19 g/mol (free acid)[6]
β-γ Linkage Phosphoanhydride (P-O-P)Phosphoimidate (P-N-P)[7]
Hydrolysis of β-γ bond Readily hydrolyzed by ATPasesResistant to hydrolysis by most ATPases[4][5]
Energy Release upon Hydrolysis (Standard Conditions) ~ -30.5 kJ/molNot applicable (hydrolysis is negligible)[8]

Table 2: Biochemical Interactions

ParameterATPAMP-PNPReference(s)
Binding to ATPases Binds and is hydrolyzedBinds, but is generally not hydrolyzed[1][2]
Dissociation Constant (Kd) for (Na⁺ + K⁺)-ATPase ~1 µM (high-affinity site)4.2 µM (in absence of Mg²⁺)[9]
Dissociation Constant (Kd) for MEK1 Not directly reported, but similar to AMP-PNP~2 µM[10]
Dissociation Constant (Kd) for Uncoating ATPase ~10⁻⁸ MBinds 2-3 orders of magnitude more weakly than ATP[11]
Effect on 26S Proteasome Promotes assembly and activityPromotes assembly and activity (to a lesser extent than ATP)[12]

Experimental Protocols: A Practical Guide

The non-hydrolyzable nature of AMP-PNP makes it an invaluable tool in various biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in a crystalline state. Using AMP-PNP, one can obtain a snapshot of a protein in its ATP-bound conformation.

Detailed Methodology:

  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity. Ensure the final buffer is compatible with crystallization and contains all necessary cofactors, except for ATP.

  • Complex Formation: Incubate the purified protein with a molar excess of AMP-PNP (typically 1-5 mM) and Mg²⁺ (or another divalent cation required for nucleotide binding) for a sufficient period to ensure binding. This is often done on ice for 30 minutes to several hours.

  • Crystallization Screening: Set up crystallization trials using various techniques such as vapor diffusion (hanging drop or sitting drop). Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

  • Crystal Optimization and Growth: Optimize initial crystal hits by refining the concentrations of protein, AMP-PNP, and crystallant, as well as temperature and other parameters to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[13][14]

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem, build an atomic model into the electron density map, and refine the structure. The final model will reveal the detailed interactions between the protein and AMP-PNP.

G A Purified Protein B Add AMP-PNP + Mg²⁺ A->B C Protein-AMP-PNP Complex B->C D Crystallization Screening C->D E Diffraction-Quality Crystals D->E F X-ray Diffraction E->F G Electron Density Map F->G H Atomic Model G->H

Caption: X-ray crystallography workflow with AMP-PNP.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of macromolecules in a near-native, hydrated state. It is particularly useful for large, flexible, or heterogeneous complexes that are difficult to crystallize.

Detailed Methodology:

  • Sample Preparation: Prepare the purified protein or protein complex in a suitable buffer. Form the complex with AMP-PNP and Mg²⁺ as described for X-ray crystallography.

  • Grid Preparation and Vitrification: Apply a small volume (2-4 µL) of the protein-AMP-PNP complex solution to a cryo-EM grid. Blot away excess liquid and rapidly plunge the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.[15][16]

  • Data Collection: Transfer the vitrified grid to a cryo-electron microscope and collect a large dataset of particle images at cryogenic temperatures.[17]

  • Image Processing: Process the collected images to select individual particle images, correct for microscope aberrations, and classify the particles into different conformational states.

  • 3D Reconstruction and Model Building: Generate a 3D reconstruction of the protein-AMP-PNP complex from the classified particle images. Build and refine an atomic model into the resulting cryo-EM density map.[4]

G A Protein-AMP-PNP Complex B Apply to Cryo-EM Grid A->B C Vitrification (Rapid Freezing) B->C D Cryo-EM Data Collection C->D E Image Processing & 2D Classification D->E F 3D Reconstruction E->F G Atomic Model F->G

Caption: Cryo-EM workflow for protein-AMP-PNP complexes.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

Detailed Methodology:

  • Sample Preparation: Prepare the purified protein and a concentrated stock solution of AMP-PNP in the exact same buffer to minimize heats of dilution.[18] Degas both solutions immediately before the experiment. The protein concentration in the sample cell is typically in the range of 10-100 µM, while the AMP-PNP concentration in the syringe is 10-20 times higher.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the AMP-PNP solution into the injection syringe.

  • Titration Experiment: Perform a series of small, sequential injections of the AMP-PNP solution into the protein solution while monitoring the heat changes.[6][9]

  • Data Analysis: Integrate the heat-rate peaks for each injection and plot them against the molar ratio of AMP-PNP to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

G A Protein in Sample Cell C Titration (Sequential Injections) A->C B AMP-PNP in Syringe B->C D Measure Heat Change C->D E Binding Isotherm D->E F Thermodynamic Parameters (Kd, n, ΔH, ΔS) E->F

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. It can provide residue-specific information about ligand binding.

Detailed Methodology:

  • Protein Labeling and Purification: For protein-observed NMR, express and purify the target protein with uniform isotopic labeling (e.g., ¹⁵N or ¹³C). The final buffer should be optimized for NMR spectroscopy (e.g., defined pH, low salt concentration).

  • NMR Sample Preparation: Prepare a concentrated, stable sample of the isotopically labeled protein.

  • Chemical Shift Perturbation (CSP) Titration: Acquire a reference NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the protein alone. Then, perform a stepwise titration by adding increasing amounts of unlabeled AMP-PNP (and Mg²⁺) to the protein sample and acquiring a spectrum at each titration point.[19][20][21]

  • Data Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals upon addition of AMP-PNP. Residues exhibiting significant chemical shift perturbations are likely located in or near the ATP-binding site. The magnitude of the shifts can be used to map the binding interface and, in some cases, to determine the dissociation constant.

G A ¹⁵N-labeled Protein B Acquire Reference NMR Spectrum A->B C Titrate with AMP-PNP B->C D Acquire NMR Spectra at each Titration Point C->D E Monitor Chemical Shift Perturbations D->E F Map Binding Site & Determine Kd E->F

Caption: NMR chemical shift perturbation workflow.

Conclusion

The P-N-P linkage in AMP-PNP is a cornerstone of modern biochemical and structural biology research. Its resistance to hydrolysis provides an invaluable tool for stabilizing and studying ATP-dependent enzymes in their active, ATP-bound conformations. By trapping these otherwise transient states, AMP-PNP enables the detailed characterization of enzyme mechanisms, protein dynamics, and the structural basis of substrate recognition. The experimental protocols outlined in this guide provide a framework for leveraging the unique properties of AMP-PNP to advance our understanding of ATP-dependent biological systems, which is critical for fundamental research and the development of novel therapeutics.

References

An In-Depth Technical Guide to AMP-PNP Lithium Hydrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) lithium hydrate, a non-hydrolyzable analog of adenosine triphosphate (ATP). This document details its physicochemical properties, core applications in research, detailed experimental protocols, and its role in studying enzymatic processes and signaling pathways.

Core Properties of AMP-PNP Lithium Hydrate

AMP-PNP is a critical tool in biochemistry and molecular biology, primarily utilized for its ability to bind to ATP-dependent enzymes without being hydrolyzed. This characteristic effectively traps enzymes in an ATP-bound state, allowing for detailed study of their structure and function.

PropertyValueReference
CAS Number 25612-73-1[1][2][3][4][5]
Molecular Weight 506.20 g/mol (free acid basis)[1][2][3][4][5]
Synonyms Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate, β,γ-Imidoadenosine 5′-triphosphate lithium salt hydrate, Adenylyl imidodiphosphate lithium salt hydrate[2][3]
Appearance White to light yellow solid[6]
Purity Typically ≥90% (HPLC)[7]
Storage Store at -20°C[7]

Mechanism of Action and Key Applications

AMP-PNP serves as a competitive inhibitor for the majority of ATP-dependent enzyme systems.[7] Its resistance to hydrolysis between the β and γ phosphate groups makes it an invaluable tool for several research applications:

  • Structural Biology: AMP-PNP is extensively used in techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to stabilize proteins in their ATP-bound conformation, providing structural insights into their mechanisms.

  • Enzyme Kinetics: It is used to study the kinetics of ATP-dependent enzymes by acting as a competitive inhibitor, helping to elucidate the enzyme's catalytic mechanism.

  • Motor Proteins: AMP-PNP is instrumental in studying the mechanochemical cycle of motor proteins such as kinesin and myosin. It arrests the motor protein in a state that is strongly bound to its cytoskeletal track (e.g., microtubules for kinesin), facilitating the study of this specific step in the motility cycle.

  • Ion Channels: It has been used to investigate the function of ATP-sensitive ion channels, for instance, by blocking ATP-sensitive potassium channels (KATP).[8]

  • Signaling Pathways: AMP-PNP is a useful tool for dissecting signaling pathways that involve extracellular ATP and purinergic receptors.

Detailed Experimental Protocols

In Vitro Motility Assay for Kinesin Motor Proteins

This assay is used to observe the movement of microtubules propelled by surface-adsorbed kinesin motors. The inclusion of AMP-PNP is used to study the rigor-like state where the motor is tightly bound to the microtubule.

Materials:

  • Kinesin-1 motor proteins

  • Fluorescently labeled microtubules

  • Casein solution for surface blocking

  • Assay buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9)

  • ATP solution (e.g., 1 mM in assay buffer)

  • AMP-PNP solution (concentrations can be varied, e.g., 10 µM to 1 mM)

  • Oxygen scavenger system

  • Glass-bottom multi-well plates

Methodology:

  • Surface Preparation: Coat the glass surface of a well with casein solution to prevent non-specific binding of proteins.

  • Motor Adhesion: Introduce the kinesin-1 motor protein solution into the well and allow the motors to adhere to the surface.

  • Microtubule Addition: Add the fluorescently labeled microtubules to the well.

  • Initiation of Motility: To observe normal motility, add the ATP solution. Microtubule gliding can be visualized using fluorescence microscopy.

  • Induction of Rigor State: To study the effect of AMP-PNP, introduce a solution containing AMP-PNP (with or without a low concentration of ATP). This will lead to a decrease in microtubule gliding velocity and an increase in the number of stationary microtubules, as AMP-PNP competitively inhibits ATP binding and locks the kinesin in a microtubule-bound state.

  • Data Acquisition and Analysis: Record time-lapse videos of microtubule movement. Analyze the velocity, number, and length of moving and stationary microtubules to quantify the inhibitory effect of AMP-PNP.

ATPase Activity Assay for Kinesin

This assay measures the rate of ATP hydrolysis by kinesin, which is stimulated by microtubules. AMP-PNP is used as a competitive inhibitor to determine its effect on the enzyme's catalytic activity.

Materials:

  • Purified kinesin

  • Polymerized and stabilized microtubules (e.g., with taxol)

  • Assay buffer

  • ATP

  • AMP-PNP

  • ADP-Glo™ Kinase Assay kit (or a similar system to detect ADP production)

Methodology:

  • Reaction Setup: In a multi-well plate, prepare reaction mixtures containing the assay buffer, microtubules, and varying concentrations of AMP-PNP.

  • Enzyme Addition: Add a fixed concentration of the kinesin enzyme to each well.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period.

  • Quantify ADP Production: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which quantifies ADP through a luciferase-based reaction that generates a luminescent signal.

  • Data Analysis: Plot the rate of ADP production against the concentration of AMP-PNP. This allows for the determination of the inhibitory constant (Ki) of AMP-PNP for the kinesin ATPase activity.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

AMP-PNP is used to lock a protein in its ATP-bound state, allowing for high-resolution structural determination of this conformation.

Materials:

  • Purified protein of interest

  • AMP-PNP solution

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

Methodology:

  • Complex Formation: Incubate the purified protein with a saturating concentration of AMP-PNP to ensure all protein molecules are in the AMP-PNP-bound state. A typical concentration is 1 mM AMP-PNP.

  • Grid Preparation: Glow-discharge the cryo-EM grids to make them hydrophilic.

  • Sample Application: Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex to the grid.

  • Blotting and Plunge-Freezing: Inside the plunge-freezing apparatus, blot the grid to create a thin film of the sample and then rapidly plunge it into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the protein structure.

  • Grid Storage and Imaging: Store the vitrified grids in liquid nitrogen until they are ready to be imaged in a transmission electron microscope.

Visualizing Workflows and Pathways with AMP-PNP

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of AMP-PNP on an ATP-dependent enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme, Buffer, and AMP-PNP prep_enzyme->mix prep_substrate Prepare ATP Solution initiate Initiate Reaction with ATP prep_substrate->initiate prep_inhibitor Prepare AMP-PNP Dilutions prep_inhibitor->mix mix->initiate incubate Incubate at Constant Temperature initiate->incubate measure Measure Product Formation incubate->measure plot Plot Reaction Rate vs. [AMP-PNP] measure->plot calculate Calculate IC50 / Ki plot->calculate

Caption: Workflow for an enzyme inhibition assay using AMP-PNP.

Signaling Pathway: Purinergic Signaling and AMP-PNP's Role

Extracellular ATP plays a crucial role in cell-to-cell communication through purinergic signaling. Ectonucleotidases on the cell surface regulate this signaling by hydrolyzing ATP. AMP-PNP can be used to study the effects of a non-hydrolyzable form of ATP in this pathway.

G cluster_extracellular Extracellular Space cluster_enzymes Ectonucleotidases cluster_receptors Cell Membrane Receptors ATP ATP CD39 CD39 ATP->CD39 hydrolysis P2R P2 Receptors ATP->P2R activates AMPPNP AMP-PNP (Non-hydrolyzable) AMPPNP->P2R activates (persistently) ADP ADP ADP->CD39 hydrolysis AMP AMP CD73 CD73 AMP->CD73 hydrolysis Ado Adenosine P1R P1 Receptors Ado->P1R activates CD39->AMPPNP inhibition of hydrolysis CD39->ADP CD39->AMP CD73->Ado

Caption: Role of AMP-PNP in the purinergic signaling pathway.

References

The Use of AMP-PNP in Enzymatic Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of ATP-dependent enzymes is paramount. Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, serves as an indispensable tool in these investigations. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of AMP-PNP in enzymatic assays.

AMP-PNP is a structural mimic of ATP where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This substitution renders the terminal phosphate bond highly resistant to cleavage by ATPases and kinases.[1] Consequently, AMP-PNP can bind to the ATP-binding site of these enzymes, effectively locking them in a pre-hydrolysis, substrate-bound state. This characteristic allows researchers to dissect specific steps of the enzymatic cycle, determine binding affinities, and screen for inhibitors without the complication of ATP turnover.[1][2]

Core Principles of AMP-PNP in Enzymology

The primary utility of AMP-PNP lies in its ability to act as a competitive inhibitor of ATP-dependent enzymes.[2] By binding to the active site, it prevents the binding and subsequent hydrolysis of ATP. This inhibition is often reversible and allows for the study of the enzyme in a specific conformational state.

Key applications of AMP-PNP in enzymatic assays include:

  • Studying Enzyme-Substrate Complexes: By trapping the enzyme in an ATP-bound-like state, AMP-PNP facilitates the structural and functional characterization of this intermediate.

  • Determining Binding Affinities: AMP-PNP is used in various binding assays to determine the dissociation constant (Kd) of the enzyme for an ATP analog, providing insights into the affinity of the active site.

  • Investigating Mechanochemical Cycles: For motor proteins like kinesin and myosin, AMP-PNP is crucial for elucidating the steps involved in converting chemical energy into mechanical work.[3]

  • Screening for Inhibitors: In drug discovery, AMP-PNP can be used in competitive binding assays to identify compounds that target the ATP-binding pocket.

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing AMP-PNP with various enzymes. This data is crucial for designing experiments and interpreting results.

Enzyme/ProteinParameterValueConditionsReference(s)
(Na+ + K+)-dependent ATPase Kd for AMP-PNP4.2 µMNo MgCl2[4]
Kd for AMP-PNP2.2 µM50 µM MgCl2[4]
Kd for AMP-PNP6 µM2 mM MgCl2[4]
Kinesin-1 Half-maximal velocity inhibition400 µM AMP-PNPMicrotubule gliding assay[5]
Detachment rate (one-headed)0.009 s⁻¹1 mM AMP-PNP[6]
Detachment rate (two-headed)0.0010 s⁻¹1 mM AMP-PNP[6]
Mean long run length decrease558 nm to 62 nm0.5 mM ATP, 0.2 to 3.0 mM AMP-PNP[7]
Mitotic Motors (PtK1 cells) 50% inhibition of spindle elongation0.2 mM AMP-PNPMicroinjection[8]
50% inhibition of saltatory motion0.8 mM AMP-PNPMicroinjection[8]
50% inhibition of chromosome movement8.6 mM AMP-PNPMicroinjection[8]
cAMP-dependent protein kinase Km(MgATP)5 µM
Ki(MgADP)~µM range

Visualizing Mechanisms and Workflows

ATP Hydrolysis vs. AMP-PNP Binding

ATP_vs_AMPPNP cluster_atp ATP Hydrolysis cluster_amppnp AMP-PNP Binding ATP ATP Enzyme_ATP Enzyme-ATP Complex ATP->Enzyme_ATP Binds to Enzyme Enzyme_ADP_Pi Enzyme-ADP-Pi Complex Enzyme_ATP->Enzyme_ADP_Pi Hydrolysis ADP_Pi ADP + Pi Enzyme_ADP_Pi->ADP_Pi Products Released AMPPNP AMP-PNP Enzyme_AMPPNP Stable Enzyme-AMP-PNP Complex AMPPNP->Enzyme_AMPPNP Binds to Enzyme Enzyme_AMPPNP->Enzyme_AMPPNP No Hydrolysis

Caption: Mechanism of ATP hydrolysis versus stable binding of AMP-PNP.

General Experimental Workflow for an Enzyme Inhibition Assay

experimental_workflow prep Prepare Reagents (Enzyme, Buffer, ATP, AMP-PNP) incubate Incubate Enzyme with varying [AMP-PNP] prep->incubate initiate Initiate Reaction (Add ATP) incubate->initiate measure Measure Enzyme Activity (e.g., Spectrophotometry) initiate->measure analyze Data Analysis (e.g., IC50, Ki determination) measure->analyze kinesin_cycle MT_K MT-Kinesin MT_K_ATP MT-Kinesin-ATP MT_K->MT_K_ATP ATP Binding MT_K_AMPPNP MT-Kinesin-AMP-PNP (Rigor-like State) MT_K->MT_K_AMPPNP AMP-PNP Binding MT_K_ADP_Pi MT-Kinesin-ADP-Pi MT_K_ATP->MT_K_ADP_Pi ATP Hydrolysis K_ADP_Pi Kinesin-ADP-Pi MT_K_ADP_Pi->K_ADP_Pi Detachment K_ADP Kinesin-ADP K_ADP_Pi->K_ADP Pi Release K_ADP->MT_K Reattachment & ADP Release

References

The Non-Hydrolyzable ATP Analog AMP-PNP: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to AMP-PNP: A Molecular Clamp for ATP-Binding Proteins

Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool for researchers studying the vast and diverse family of ATP-binding proteins.[1] Unlike ATP, which is rapidly hydrolyzed by enzymes to ADP and inorganic phosphate to fuel cellular processes, AMP-PNP contains a nitrogen atom replacing the oxygen between the β and γ phosphates. This substitution renders the terminal phosphate bond resistant to cleavage by ATPases, effectively "freezing" the protein in an ATP-bound state. This unique property allows for the detailed investigation of the structural and functional consequences of ATP binding, independent of the complexities of hydrolysis and subsequent conformational changes.[2][3]

This technical guide provides an in-depth overview of AMP-PNP, its applications in studying various classes of ATP-binding proteins, detailed experimental protocols, and its relevance in the field of drug discovery.

Mechanism of Action: A Stable ATP Mimic

AMP-PNP competitively inhibits most ATP-dependent enzymes by binding to their ATP-binding sites. By mimicking the pre-hydrolysis state, it allows researchers to trap and stabilize protein conformations that are transiently formed upon ATP binding.[2] This has been particularly insightful in the study of motor proteins, kinases, helicases, and ATP-binding cassette (ABC) transporters, where the binding of ATP triggers significant conformational changes that are central to their function. While AMP-PNP is generally considered non-hydrolyzable, it is important to note that some enzymes have been shown to hydrolyze it, albeit at a very slow rate.[4]

Data Presentation: Quantitative Analysis of AMP-PNP Interactions

The affinity of AMP-PNP for various ATP-binding proteins can vary significantly. The following tables summarize key quantitative data, such as dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50), for several classes of proteins.

Table 1: Binding Affinities and Inhibition Constants of AMP-PNP for Motor Proteins

ProteinOrganism/SourceAssay ConditionsParameterValueReference(s)
Myosin Subfragment 1 (S-1)Rabbit Skeletal Muscleµ = 0.22 M, pH 7.0, 22°CK (dissociation of acto-S1)~10⁴ M⁻¹[2]
Kinesin-1In the presence of 2 mM ATPKi3.5 mM (complete inhibition)[5]
ncd (kinesin-related protein)DrosophilaHydrolysis Rate~0.00004 s⁻¹[4]

Table 2: Binding Affinities of AMP-PNP for ATPases

ProteinOrganism/SourceAssay ConditionsParameterValueReference(s)
Na⁺/K⁺-ATPaseCanine Kidney0-4°C, absence of MgCl₂Kd4.2 µM
Na⁺/K⁺-ATPaseCanine Kidney0-4°C, 50 µM MgCl₂Kd2.2 µM
Na⁺/K⁺-ATPaseCanine Kidney0-4°C, 2 mM MgCl₂Kd6 µM
Uncoating ATPase (Hsc70)Bovine BrainKdBinds 2-3 orders of magnitude more weakly than ATP[6]
Ca²⁺-ATPase (SERCA1a)Sarcoplasmic ReticulumBindingSimilar to ATP[7]

Table 3: Binding Affinities and Inhibition of AMP-PNP for Kinases and Other Proteins

ProteinOrganism/SourceAssay ConditionsParameterValueReference(s)
Vaccinia-related kinase 1 (VRK1)HumanNMR TitrationBindingBinds to VRK1[8]
Kir6 (KATP) channelMouse Skeletal MuscleActivityBlocker
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)HumanElectrophysiologyChannel GatingCan promote weak channel opening at high concentrations[9]
DEAD-box RNA helicases (Ded1p, Mss116p, eIF4A)YeastIn vitro unwinding assayActivityInhibits RNA binding and unwinding[10]
Proteasome AAA+ ATPase (PAN)Native Mass SpectrometryBindingBinds to the hexamer[5]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing AMP-PNP.

In Vitro Motility Assay for Motor Proteins (e.g., Kinesin)

This assay visualizes the movement of microtubules propelled by surface-adhered kinesin motors and is used to study the effect of AMP-PNP on motor function.

Materials:

  • Kinesin motor proteins

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

  • ATP and AMP-PNP stock solutions

  • Casein solution (for blocking the surface)

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • Glass slides and coverslips to create a flow chamber

Procedure:

  • Chamber Preparation: Construct a flow chamber by affixing a coverslip to a glass slide.

  • Surface Blocking: Introduce a casein solution into the chamber and incubate for 5 minutes to prevent non-specific binding.

  • Motor Adsorption: Wash the chamber with motility buffer and then introduce a solution containing kinesin motors. Incubate for 5 minutes to allow the motors to adsorb to the surface.

  • Microtubule Introduction: Wash away unbound motors with motility buffer. Introduce a solution of fluorescently labeled microtubules and incubate for 5 minutes.

  • Initiation of Motility: To observe ATP-driven motility, introduce the motility buffer containing ATP and an oxygen scavenger system.

  • AMP-PNP Inhibition: To study the inhibitory effect of AMP-PNP, introduce a solution containing a fixed concentration of ATP and varying concentrations of AMP-PNP.

  • Data Acquisition: Visualize microtubule movement using fluorescence microscopy and record videos for subsequent analysis of velocity and processivity.

Competitive Binding Assay

This assay is used to determine the binding affinity of AMP-PNP to an ATP-binding protein by measuring its ability to compete with a fluorescent ATP analog.

Materials:

  • Purified ATP-binding protein

  • Fluorescent ATP analog (e.g., TNP-ATP or MANT-ATP)

  • AMP-PNP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

  • Fluorometer or microplate reader

Procedure:

  • Determine the Optimal Fluorescent Analog Concentration: Titrate the fluorescent ATP analog against a fixed concentration of the protein to determine the concentration that gives a significant fluorescence signal upon binding.

  • Competition Experiment: Prepare a series of reactions containing a fixed concentration of the protein and the fluorescent ATP analog (determined in the previous step).

  • Add increasing concentrations of AMP-PNP to these reactions.

  • Incubate the reactions to reach equilibrium.

  • Measure Fluorescence: Measure the fluorescence intensity of each reaction. The displacement of the fluorescent analog by AMP-PNP will result in a decrease in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of the AMP-PNP concentration. The data can be fitted to a competitive binding equation to determine the IC50 value, from which the Ki for AMP-PNP can be calculated.

X-ray Crystallography

AMP-PNP is widely used to obtain crystal structures of ATP-binding proteins in their ATP-bound conformation.

Materials:

  • Highly purified and concentrated protein solution (e.g., 5-25 mg/ml)

  • AMP-PNP stock solution

  • Crystallization screens (various buffers, precipitants, and salts)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Procedure:

  • Complex Formation: Incubate the purified protein with a molar excess of AMP-PNP and MgCl₂ to ensure saturation of the ATP-binding site.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix a small volume of the protein-AMP-PNP complex with an equal volume of the crystallization screen solution.

  • Crystal Growth: Incubate the crystallization plates at a constant temperature and monitor for crystal formation over several days to weeks.

  • Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

  • X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map, from which the three-dimensional atomic structure of the protein-AMP-PNP complex can be built and refined.[11]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of AMP-PNP.

experimental_workflow cluster_prep Sample Preparation cluster_assays Biophysical & Structural Assays cluster_data Data Analysis & Interpretation p Purified ATP-binding Protein kinetics Enzyme Kinetics Assay p->kinetics binding Competitive Binding Assay p->binding xtal X-ray Crystallography p->xtal motility In Vitro Motility Assay p->motility amp_pnp AMP-PNP Solution amp_pnp->kinetics amp_pnp->binding amp_pnp->xtal amp_pnp->motility ki Determine Ki / IC50 kinetics->ki kd Determine Kd binding->kd structure Solve 3D Structure xtal->structure velocity Analyze Velocity & Processivity motility->velocity ampk_pathway cluster_upstream Upstream Signals cluster_ampk AMPK Activation cluster_downstream Downstream Effects stress Metabolic Stress (e.g., low glucose, exercise) amp_ratio Increased AMP/ATP Ratio stress->amp_ratio ampk AMPK amp_ratio->ampk Activates catabolism Increased Catabolism (e.g., glycolysis, fatty acid oxidation) ampk->catabolism Promotes anabolism Decreased Anabolism (e.g., protein synthesis, lipogenesis) ampk->anabolism Inhibits lkb1 LKB1 lkb1->ampk Phosphorylates amp_pnp AMP-PNP amp_pnp->ampk Mimics AMP binding (locks in active-like state) ras_pathway cluster_upstream_ras Upstream Activation cluster_ras_cycle Ras GTPase Cycle cluster_downstream_ras Downstream Signaling Cascade growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk sos SOS (GEF) rtk->sos Recruits ras_gdp Ras-GDP (Inactive) sos->ras_gdp Promotes GDP/GTP Exchange ras_gtp Ras-GTP (Active) ras_gtp->ras_gdp GTP Hydrolysis raf Raf ras_gtp->raf Activates gap GAP gap->ras_gtp Stimulates Hydrolysis mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription Activates amp_pnp_ras Studying GTP-binding proteins with non-hydrolyzable analogs like AMP-PNP provides insights into the 'active' state.

References

Methodological & Application

Application of AMP-PNP Lithium Hydrate in X-ray Crystallography: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in structural biology, particularly in the field of X-ray crystallography. By substituting the β-γ bridging oxygen of ATP with an imido group, AMP-PNP effectively resists enzymatic hydrolysis. This property allows researchers to trap ATP-dependent enzymes and motor proteins in a pre-hydrolytic, ATP-bound-like state. The lithium hydrate salt of AMP-PNP is a common commercially available form utilized in these studies.

The ability to stabilize a specific conformational state of a protein is crucial for obtaining high-quality crystals suitable for X-ray diffraction. The resulting atomic-resolution structures provide profound insights into enzyme mechanisms, protein-ligand interactions, and the conformational changes that underpin biological function. This information is pivotal for structure-based drug design and the development of novel therapeutics.

Principle of Application

Many critical cellular processes are driven by the energy released from ATP hydrolysis. Enzymes such as kinases, ATPases, and motor proteins cycle through different conformational states as they bind ATP, hydrolyze it to ADP and inorganic phosphate (Pi), and release the products. Capturing these transient states for structural analysis is often challenging.

AMP-PNP mimics the pre-hydrolysis state of ATP binding, allowing for the formation of a stable protein-nucleotide complex. This stability is essential for the formation of well-ordered crystals, which are a prerequisite for successful X-ray crystallographic analysis. The resulting electron density maps provide a detailed picture of the active site with the ATP analog bound, revealing key interactions between the protein, the nucleotide, and any co-factors or substrates.

Data Presentation: Crystallographic Data of Protein-AMP-PNP Complexes

The following table summarizes key crystallographic data from several protein structures determined in complex with AMP-PNP, available in the Protein Data Bank (PDB). This data provides a snapshot of the typical resolutions and quality indicators achieved in such studies.

PDB IDProtein NameOrganismResolution (Å)R-Value WorkR-Value FreeSpace Group
1T4GATPase in complex with AMP-PNPMethanococcus voltae2.000.2190.244P 61
4Q4AABC transporter TM287/288 in complex with AMP-PNPThermotoga maritima2.600.2260.268C 1 2 1
3VR3V-type proton ATPase A3B3 complex with AMP-PNPEnterococcus hirae2.800.2110.258P 21 21 21
4EALAMP-activated protein kinase (AMPK)Rattus norvegicus2.510.2320.277P 21 21 21

Experimental Protocols

Protocol 1: Preparation of AMP-PNP Stock Solution

Materials:

  • AMP-PNP lithium hydrate powder

  • Nuclease-free water

  • Appropriate buffer (e.g., 50 mM HEPES, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • On an analytical balance, carefully weigh the desired amount of this compound powder.

  • Dissolve the powder in nuclease-free water or the chosen buffer to a final concentration of 100 mM.

  • Ensure the pH is adjusted to the desired value (typically around 7.0-8.0) using NaOH or HCl, as AMP-PNP is unstable in acidic conditions.

  • Sterile filter the solution through a 0.22 µm filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Co-crystallization of a Protein with AMP-PNP using Vapor Diffusion (Hanging Drop Method)

This protocol provides a general guideline for the co-crystallization of a target protein with AMP-PNP. Optimal conditions, including protein and ligand concentrations, precipitant composition, and temperature, must be determined empirically for each specific protein.

Materials:

  • Purified protein of interest at a high concentration (typically 5-20 mg/mL) in a suitable buffer.

  • AMP-PNP stock solution (e.g., 100 mM).

  • Magnesium chloride (MgCl₂) stock solution (e.g., 1 M), as Mg²⁺ is often a required cofactor.

  • Crystallization screens (commercial or custom-made).

  • 24-well crystallization plates.

  • Siliconized glass cover slips.

  • Pipettes and tips.

  • Microscope for crystal visualization.

Procedure:

Step 1: Complex Formation

  • On ice, mix the purified protein with AMP-PNP and MgCl₂ to achieve the desired final concentrations in the crystallization drop. A molar excess of AMP-PNP to the protein (e.g., 10 to 100-fold) is commonly used. A typical final concentration for AMP-PNP in the complex solution is 1-5 mM, and for MgCl₂, 2-10 mM.

  • Incubate the mixture on ice for at least 30 minutes to allow for complex formation. Some protocols may require longer incubation times or incubation at room temperature.[1]

Step 2: Setting up the Crystallization Plate

  • Pipette 500 µL of the reservoir solution (precipitant) into each well of the 24-well plate.

  • On a siliconized cover slip, pipette 1 µL of the protein-AMP-PNP complex solution.

  • Carefully add 1 µL of the reservoir solution to the protein drop. Avoid introducing bubbles. Gentle mixing by pipetting up and down can be performed, though some systems benefit from no mixing to allow for slower equilibration.[2]

  • Invert the cover slip and place it over the well, ensuring a good seal with the grease around the well rim.

Step 3: Incubation and Observation

  • Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

  • Regularly monitor the drops under a microscope for the appearance of crystals over several days to weeks.

Mandatory Visualizations

Signaling Pathway: Trapping the Active State of Ras GTPase

The Ras family of small GTPases are critical molecular switches in signal transduction pathways that control cell proliferation and differentiation.[3] They cycle between an active GTP-bound state and an inactive GDP-bound state.[3] Non-hydrolyzable GTP analogs, which are functionally similar to AMP-PNP for ATPases, are used to trap Ras in its active conformation for structural studies, providing insights into its interaction with downstream effectors.[4]

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS) RTK->GEF Recruits Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEF->Ras_GDP Activates GAP GAP GAP->Ras_GDP Stimulates GTP Hydrolysis Ras_GTP->GAP Interacts with Effector Downstream Effector (e.g., Raf) Ras_GTP->Effector Binds & Activates Signaling Downstream Signaling Cascade Effector->Signaling AMP_PNP_analogue GTPγS / GppNHp (AMP-PNP Analogue) AMP_PNP_analogue->Ras_GTP Traps Active State for Crystallography GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Ras signaling pathway illustrating the GTP/GDP cycle and the use of non-hydrolyzable GTP analogs.

Experimental Workflow: Co-crystallization for X-ray Crystallography

The following diagram outlines the general workflow for determining the structure of a protein-ligand complex, such as a protein with AMP-PNP, using the co-crystallization method.

Co_Crystallization_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction & Structure Determination cluster_analysis Analysis Protein_Purification Protein Expression & Purification Complex_Formation Protein + AMP-PNP Complex Formation Protein_Purification->Complex_Formation Ligand_Prep Prepare AMP-PNP Stock Solution Ligand_Prep->Complex_Formation Cryst_Screening Crystallization Screening (Vapor Diffusion) Complex_Formation->Cryst_Screening Cryst_Optimization Optimization of Crystal Growth Cryst_Screening->Cryst_Optimization Crystal_Harvest Crystal Harvesting & Cryo-protection Cryst_Optimization->Crystal_Harvest Data_Collection X-ray Diffraction Data Collection Crystal_Harvest->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Molecular Replacement) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Structure_Validation Structure Validation Refinement->Structure_Validation PDB_Deposition PDB Deposition Structure_Validation->PDB_Deposition

Caption: General experimental workflow for protein co-crystallization with AMP-PNP.

References

Application Notes and Protocols for Studying Myosin Motor Proteins with AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Power of a Non-Hydrolyzable ATP Analog to Elucidate Myosin Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myosins are a superfamily of ATP-dependent motor proteins crucial for a myriad of cellular processes, including muscle contraction, cell motility, and intracellular transport. The study of their mechanochemical cycle, which couples ATP hydrolysis to force generation, is fundamental to understanding both physiological and pathological conditions. Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP that has become an indispensable tool in the study of myosin and other ATPases.[1][2] By binding to the myosin active site without being hydrolyzed, AMP-PNP effectively traps the motor protein in a specific, strongly actin-bound conformational state.[3][4] This "molecular parking brake" allows researchers to dissect discrete steps of the myosin ATPase cycle, stabilize transient intermediates for structural analysis, and quantify the inhibitory effects of compounds on motor function.

These application notes provide a comprehensive overview and detailed protocols for utilizing AMP-PNP to investigate the function of myosin motor proteins.

Mechanism of Action: How AMP-PNP Interacts with Myosin

AMP-PNP is a structural analog of ATP where a nitrogen atom replaces the oxygen atom linking the β- and γ-phosphates.[4] This P-N-P linkage is resistant to cleavage by the ATPase activity of myosin.[1] When AMP-PNP binds to the nucleotide-binding pocket of myosin, it induces a conformational state that mimics the ATP-bound state, leading to a strong interaction with actin.[3] However, because AMP-PNP cannot be hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), the myosin head remains locked in this strongly bound, pre-powerstroke-like state, effectively arresting the motor cycle.[4][5] This allows for the detailed study of this specific intermediate, which is otherwise transient and difficult to capture.

Myosin_ATPase_Cycle cluster_weak_binding Weakly Bound / Detached States cluster_strong_binding Strongly Bound States M Myosin (M) M_ATP M-ATP M->M_ATP ATP Binding AM_AMPPNP A-M-AMP-PNP (Arrested State) M->AM_AMPPNP AMP-PNP Binding + Actin M_ADP_Pi M-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi A-M-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP A-M-ADP AM_ADP_Pi->AM_ADP Powerstroke (Pi Release) AM A-M (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Actin Dissociation) AM->AM_AMPPNP AMP-PNP Binding

Caption: The Myosin-Actin ATPase Cycle and the Point of AMP-PNP Intervention.

Key Applications and Experimental Protocols

AMP-PNP is a versatile tool employed in a range of assays to probe myosin function.

In Vitro Motility Assays

These assays directly visualize the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface.[6][7][8][9] AMP-PNP is used as an inhibitor to quantify its effect on actin gliding velocity and to study the mechanics of the strongly bound state.[10]

Protocol: In Vitro Motility Assay for Myosin Inhibition by AMP-PNP

A. Preparation of the Flow Cell:

  • Construct a flow cell with a volume of approximately 10-20 µL by affixing a nitrocellulose-coated coverslip to a glass microscope slide using double-sided tape to form a channel.[11]

  • The nitrocellulose surface facilitates the random adsorption of myosin molecules.[11]

B. Assay Procedure:

  • Myosin Adsorption: Introduce a solution containing myosin (e.g., 100-200 µg/mL heavy meromyosin) into the flow cell. Incubate for 2-5 minutes to allow for surface adhesion.[11]

  • Blocking: Wash the chamber with assay buffer (e.g., 25 mM imidazole (B134444) pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT). Then, introduce a blocking solution of 1% Bovine Serum Albumin (BSA) in assay buffer and incubate for 1 minute to prevent non-specific actin binding.[11]

  • Actin Binding: Introduce fluorescently labeled F-actin (e.g., rhodamine-phalloidin (B2604369) labeled) into the chamber and incubate for 1 minute. This allows actin filaments to bind to the active myosin heads in the absence of ATP.[8]

  • Wash: Gently wash the chamber with assay buffer to remove any unbound actin filaments.

  • Initiation of Motility and Inhibition:

    • To initiate motility, introduce the final motility solution containing:

      • Assay Buffer

      • MgATP (e.g., 2 mM)

      • An oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to minimize photobleaching.[8]

      • The desired concentration of AMP-PNP (a concentration range from µM to mM should be tested to generate a dose-response curve).

  • Data Acquisition: Immediately after adding the final solution, visualize the moving actin filaments using an epifluorescence microscope equipped with a sensitive camera.[6] Record videos for subsequent analysis.

  • Analysis: Use tracking software to measure the velocity of individual actin filaments.[8] Plot the average velocity as a function of AMP-PNP concentration to determine inhibitory parameters such as the IC50.

Motility_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Construct Flow Cell p2 Prepare Myosin, Actin, and Buffers a1 1. Adsorb Myosin to Surface p2->a1 a2 2. Block with BSA a1->a2 a3 3. Bind Fluorescent F-Actin a2->a3 a4 4. Wash Unbound Actin a3->a4 a5 5. Add Motility Solution (ATP + AMP-PNP) a4->a5 d1 Record Videos of Filament Gliding a5->d1 d2 Track Filament Velocity d1->d2 d3 Generate Dose-Response Curve (Velocity vs. [AMP-PNP]) d2->d3

Caption: Experimental Workflow for the In Vitro Motility Assay.

ATPase Assays

These assays measure the rate of ATP hydrolysis by myosin, typically by detecting the release of inorganic phosphate (Pi). AMP-PNP is used as a competitive inhibitor to determine its binding affinity (Ki) and to understand how it interferes with the enzyme's catalytic activity.[12]

Protocol: Myosin ATPase Assay with AMP-PNP

This protocol is based on the colorimetric detection of inorganic phosphate released during ATP hydrolysis.[13]

A. Reagents:

  • Myosin solution (e.g., subfragment-1 or heavy meromyosin).

  • Assay buffer (e.g., 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA).[13]

  • ATP stock solution.

  • AMP-PNP stock solution.

  • Stop Solution (e.g., containing sulfuric acid and silicotungstic acid).[13]

  • Colorimetric reagent for phosphate detection (e.g., ammonium (B1175870) molybdate).[13]

  • Phosphate standards for generating a standard curve.

B. Assay Procedure:

  • Prepare a series of reaction tubes. For each data point, it is recommended to prepare triplicates.[13]

  • In each tube, combine the assay buffer, a fixed concentration of ATP, and varying concentrations of AMP-PNP.

  • Include control tubes with no AMP-PNP and blank tubes with no enzyme.[13]

  • Equilibrate the tubes to the desired assay temperature (e.g., 25°C or 37°C).[13]

  • Initiate the reaction by adding the myosin solution to each tube. Mix gently.

  • Allow the reaction to proceed for a fixed period (e.g., 5-15 minutes), ensuring that less than 15-20% of the ATP is consumed to maintain steady-state conditions.

  • Stop the reaction by adding the Stop Solution.

  • Add the colorimetric reagent and allow time for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Analysis:

    • Use the phosphate standard curve to convert absorbance values to the concentration of Pi released.

    • Calculate the rate of ATP hydrolysis for each AMP-PNP concentration.

    • Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) to determine the kinetic parameters, including the inhibition constant (Ki) for AMP-PNP.

Structural and Binding Studies

AMP-PNP is invaluable for structural biology as it can stabilize the myosin head in a specific conformation when bound to actin. This stabilized complex can then be studied by techniques such as X-ray crystallography and cryo-electron microscopy to provide high-resolution snapshots of the motor domain in a pre-powerstroke state.[14][15][16] Additionally, simple co-sedimentation assays can be used to demonstrate the strong binding of myosin to actin in the presence of AMP-PNP.

Protocol: Actin Co-sedimentation Binding Assay

A. Reagents:

  • Myosin (e.g., S1 or HMM).

  • F-actin.

  • Binding Buffer (similar to motility assay buffer).

  • AMP-PNP, ATP, and ADP solutions.

  • SDS-PAGE reagents.

B. Assay Procedure:

  • Prepare several reaction mixtures in microcentrifuge tubes, each containing a fixed amount of myosin and F-actin.

  • Add different nucleotides to separate tubes:

    • Tube 1: No nucleotide (Rigor control).

    • Tube 2: AMP-PNP (e.g., 5 mM).

    • Tube 3: ATP (e.g., 5 mM).

  • Incubate the mixtures at room temperature for 30-60 minutes to allow binding to reach equilibrium.[3]

  • Centrifuge the samples at high speed (e.g., 150,000 x g) for 60-90 minutes to pellet the F-actin and any bound myosin.[3]

  • Carefully separate the supernatant (containing unbound myosin) from the pellet.

  • Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Analysis: Stain the gel (e.g., with Coomassie Blue) and quantify the amount of myosin in the supernatant and pellet fractions. In the presence of AMP-PNP, a significantly larger fraction of myosin should be found in the pellet compared to the ATP condition, demonstrating strong, nucleotide-dependent binding to actin.[3]

AMPPNP_Logic_Flow start AMP-PNP Introduced to Myosin System step1 AMP-PNP Binds to Myosin ATP-Binding Site start->step1 step2 β-γ Phosphate Linkage Resists Hydrolysis step1->step2 step3 Myosin is Trapped in a Strongly Actin-Bound State step2->step3 step4 Myosin ATPase Cycle is Arrested step3->step4 result1 Inhibition of Actin Gliding in Motility Assays step4->result1 result2 Reduced Rate of Product Formation in ATPase Assays step4->result2 result3 Stabilization of Myosin-Actin Complex for Structural Studies step4->result3

Caption: Logical Flow of AMP-PNP's Inhibitory Effect on Myosin.

Data Presentation: Quantitative Effects of AMP-PNP

The following table summarizes quantitative data on the effects of AMP-PNP on motor proteins, derived from various studies. This data is essential for experimental design and interpretation.

ParameterMotor ProteinValueExperimental ConditionReference
IC50 Spindle Elongation Motors0.2 mMMicroinjection into PtK1 cells[17]
IC50 Saltatory Motion Motors0.8 mMMicroinjection into PtK1 cells[17]
IC50 Chromosome Movement Motors8.6 mMMicroinjection into PtK1 cells[17]
Half-maximal Velocity Kinesin-1400 µMIn vitro microtubule gliding assay[10][18]
Binding Constant (Ki) Cardiac Myosin130 µMInactivation kinetics with a purine (B94841) disulfide analog of ATP[19]
Tension Decrease Frog Sartorius Muscle~50%Saturating concentrations of MgAMPPNP in skinned muscle fibers[5]

Conclusion

AMP-PNP remains a cornerstone tool for researchers in the field of molecular motors. Its ability to act as a stable ATP mimic allows for the effective "freezing" of the myosin motor cycle in a key, strongly-bound intermediate state. The protocols outlined in these notes for in vitro motility, ATPase, and binding assays provide a robust framework for investigating the fundamental mechanics of myosin, probing the effects of mutations associated with disease, and screening for novel therapeutic compounds that modulate motor protein function. By carefully applying these techniques, researchers can continue to unravel the complex and fascinating world of myosin-driven cellular processes.

References

Application Notes and Protocols: The Use of AMP-PNP Lithium Hydrate in Elucidating ABC Transporter Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATP-binding cassette (ABC) transporters are a vast and vital superfamily of membrane proteins that facilitate the movement of a diverse array of substrates across cellular membranes. Their function is intrinsically linked to the binding and hydrolysis of ATP, which fuels conformational changes necessary for substrate translocation. To dissect the intricate mechanisms of ABC transporters, researchers often employ non-hydrolyzable ATP analogs to trap the transporter in specific conformational states. Adenosine-5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, has proven to be an invaluable tool in these investigations. By mimicking the ATP-bound state without undergoing hydrolysis, AMP-PNP allows for the stabilization and characterization of the pre-translocation, ATP-bound conformation of ABC transporters. This enables detailed structural and functional studies that shed light on the transport cycle.

These application notes provide an overview of the utility of AMP-PNP in studying ABC transporter mechanisms, alongside detailed protocols for key experimental techniques.

Application of AMP-PNP in ABC Transporter Studies

AMP-PNP is instrumental in trapping ABC transporters in a state where the nucleotide-binding domains (NBDs) are typically dimerized, mimicking the pre-hydrolysis step of the transport cycle.[1][2] This "trapped" state is amenable to a variety of biophysical and structural techniques, providing snapshots of the transporter's conformational landscape. The primary applications of AMP-PNP in this field include:

  • Structural Biology (Cryo-EM and X-ray Crystallography): AMP-PNP is widely used to stabilize ABC transporters in a specific conformation for high-resolution structural determination.[3][4][5] This has been crucial in revealing the architecture of the ATP-bound state, showing the dimerization of the NBDs and the associated conformational changes in the transmembrane domains (TMDs) that lead to an outward-facing or occluded state.[2][6]

  • Spectroscopic Studies (DEER and FRET): Techniques like Double Electron-Electron Resonance (DEER) and Förster Resonance Energy Transfer (FRET) are used to measure distances and conformational changes within the transporter. AMP-PNP allows researchers to capture the transporter in the NBD-dimerized state and measure the distances between specific residues, providing insights into the mechanics of the conformational switch.[1][7][8][9]

  • Biochemical Assays: AMP-PNP is often used as a competitive inhibitor in ATPase activity assays to determine its binding affinity and to probe the nucleotide-binding properties of the transporter.[10] By competing with ATP for binding, AMP-PNP can inhibit the transporter's hydrolytic activity.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing AMP-PNP to investigate various ABC transporters.

Table 1: DEER Interspin Distances in the Presence of AMP-PNP

ABC TransporterLabeled Residue PairConditionMean Distance (nm)Reference
BtuCD82-82 (Cytoplasmic gate II)AMP-PNP1.6[1]
P-gpNBD pairAMP-PNP/Mg2+/Verapamil~2.5 - 3.0[7]
MsbAIntracellular region pairAMP-PNP-MgShorter distances indicative of closure[3]
BmrCDNBD pairAMP-PNP-MgNBDs in contact[3]
TM287/288NBD pairAMP-PNP-MgNo significant structural effect[10]

Table 2: Inhibition Constants (Ki) for AMP-PNP from ATPase Assays

ABC TransporterTemperature (°C)Km for ATP (µM)Ki for AMP-PNP (µM)Reference
TM287/288500.081 ± 0.0110.246 ± 0.042[10]
TM287/288250.29 ± 0.071.17 ± 0.51[10]

Table 3: FRET Efficiencies in the Presence of AMP-PNP

ABC TransporterConditionFRET Efficiency ChangeReference
TAPAMP-PNP + PeptideSignificant increase vs. ADP + peptide[11]
McjDAMP-PNPPronounced conformational change (NBD closure)[9]
BmrAAMP-PNPCo-existence of open and closed states[12][13]

Experimental Protocols

Protocol 1: ATPase Activity Assay to Determine AMP-PNP Inhibition

This protocol outlines a colorimetric assay to measure the ATPase activity of an ABC transporter and determine the inhibitory effect of AMP-PNP. The assay is based on the detection of inorganic phosphate (Pi) released during ATP hydrolysis.

Materials:

  • Purified ABC transporter (in membrane vesicles or detergent micelles)

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 20% glycerol

  • ATP solution (100 mM stock)

  • AMP-PNP lithium hydrate solution (100 mM stock)

  • Phosphate Standard (1 mM stock)

  • Malachite Green Reagent (e.g., from a commercial kit like Sigma-Aldrich MAK113)

  • 96-well microplate

  • Microplate reader (620-660 nm)

Procedure:

  • Prepare a Phosphate Standard Curve:

    • Prepare a series of dilutions of the Phosphate Standard in Assay Buffer (e.g., 0, 10, 20, 30, 40, 50 µM).

    • Add 40 µL of each standard to separate wells of the 96-well plate.

  • Set up the ATPase Reaction:

    • Prepare a reaction mix containing the ABC transporter (e.g., 5-10 µg of membrane protein) in Assay Buffer.

    • To determine the Ki for AMP-PNP, set up reactions with a fixed concentration of ATP (around the Km value if known, otherwise start with 1-5 mM) and varying concentrations of AMP-PNP (e.g., 0 µM to 10 mM).

    • Include control reactions:

      • No enzyme control (Assay Buffer only).

      • Basal activity control (enzyme without substrate or inhibitor).

      • Stimulated activity control (enzyme with a known substrate, if applicable).

    • The final reaction volume should be around 30 µL.

  • Initiate the Reaction:

    • Add the ATP/AMP-PNP mixture to the wells containing the enzyme to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a set period (e.g., 30 minutes). The optimal time may need to be determined experimentally to ensure the reaction is in the linear range.

  • Terminate the Reaction and Color Development:

    • Stop the reaction by adding 200 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 30 minutes to allow for color development.[14]

  • Measure Absorbance:

    • Read the absorbance of the plate at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Use the phosphate standard curve to convert absorbance values to the concentration of Pi released.

    • Plot the rate of Pi production as a function of AMP-PNP concentration.

    • Calculate the IC50 value from the resulting inhibition curve.

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis-Menten constant for ATP.[10]

Protocol 2: Sample Preparation for Cryo-Electron Microscopy (Cryo-EM) with AMP-PNP

This protocol describes the general steps for preparing an AMP-PNP-bound ABC transporter for structural analysis by cryo-EM.

Materials:

  • Purified and concentrated ABC transporter (e.g., in detergent solution like DDM)

  • This compound (100 mM stock)

  • MgCl₂ (1 M stock)

  • Cryo-EM grids (e.g., Quantifoil)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

Procedure:

  • Prepare the AMP-PNP-bound Complex:

    • To the purified ABC transporter (at a concentration suitable for cryo-EM, typically 1-5 mg/mL), add AMP-PNP to a final concentration of 2-5 mM.

    • Add MgCl₂ to a final concentration of 2-5 mM.

    • Incubate the mixture on ice for at least 30 minutes to allow for nucleotide binding and complex formation.[4]

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids to make them hydrophilic.

    • Apply 3-4 µL of the AMP-PNP-bound transporter sample to the grid.

    • Blot the grid to remove excess liquid, leaving a thin film of the sample. The blotting time will need to be optimized for the specific protein and concentration.

  • Plunge-Freezing:

    • Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the protein structure in a near-native state.

  • Grid Storage and Screening:

    • Store the frozen grids in liquid nitrogen until they are ready for imaging.

    • Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution.

  • Data Collection and Processing:

    • Collect a large dataset of images of the frozen-hydrated particles.

    • Process the images using single-particle analysis software to reconstruct the 3D structure of the AMP-PNP-bound ABC transporter.

Protocol 3: Double Electron-Electron Resonance (DEER) Spectroscopy Sample Preparation

This protocol outlines the preparation of a spin-labeled ABC transporter in the AMP-PNP-bound state for DEER spectroscopy.

Materials:

  • Purified, cysteine-mutant ABC transporter

  • Spin labeling reagent (e.g., MTSSL)

  • Detergent (e.g., DDM) or lipids for reconstitution

  • Buffer: e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol

  • This compound (100 mM stock)

  • MgCl₂ (1 M stock)

  • EPR tubes

Procedure:

  • Spin Labeling:

    • Introduce cysteine mutations at the desired positions in the ABC transporter.

    • Label the purified protein with a 10- to 20-fold molar excess of the spin labeling reagent (e.g., MTSSL) overnight at 4°C.

    • Remove excess, unreacted spin label by size-exclusion chromatography.

  • Reconstitution (optional but recommended for membrane proteins):

    • Reconstitute the spin-labeled transporter into liposomes or nanodiscs to provide a more native-like lipid environment.

  • Formation of the AMP-PNP-bound State:

    • Incubate the spin-labeled transporter (at a concentration of 50-100 µM) with 1-5 mM AMP-PNP and 2-5 mM MgCl₂.[1][7]

    • Incubate on ice for at least 10-30 minutes.

  • Sample Preparation for DEER Measurement:

    • Concentrate the sample to the desired volume.

    • Add a cryoprotectant (e.g., 20-30% glycerol or sucrose).

    • Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.

  • DEER Data Collection and Analysis:

    • Collect DEER data at cryogenic temperatures (typically 50-80 K) using a pulsed EPR spectrometer.

    • Analyze the DEER traces to obtain distance distributions between the spin labels.

Visualizations

ABC_Transporter_Cycle cluster_0 Transport Cycle cluster_1 Role of AMP-PNP Inward-facing (Apo) Inward-facing (Apo) Substrate_Binding Substrate Binding Inward-facing (Apo)->Substrate_Binding 1 ATP_Binding 2 ATP Binding Substrate_Binding->ATP_Binding 2 Outward-facing (Occluded) Outward-facing (Occluded) ATP_Binding->Outward-facing (Occluded) 3. Conformational Change Trapped_State AMP-PNP Trapped State (Pre-hydrolysis mimic) ATP_Binding->Trapped_State AMP-PNP binds Substrate_Release Substrate Release Outward-facing (Occluded)->Substrate_Release 4 ATP_Hydrolysis 2 ATP -> 2 ADP + 2 Pi Pi_Release Pi Release ATP_Hydrolysis->Pi_Release 6 Substrate_Release->ATP_Hydrolysis 5 ADP_Release ADP Release Pi_Release->ADP_Release 7 ADP_Release->Inward-facing (Apo) 8. Reset Trapped_State->ATP_Hydrolysis Hydrolysis Blocked

Caption: The catalytic cycle of a typical ABC exporter and the role of AMP-PNP.

Experimental_Workflow cluster_assays Downstream Analysis Start Purified ABC Transporter Incubation Incubate with AMP-PNP + Mg2+ Start->Incubation ATPase_Assay ATPase Inhibition Assay Start->ATPase_Assay Functional Characterization (Competitive Binding) Trapped_Complex Formation of AMP-PNP-bound Complex Incubation->Trapped_Complex CryoEM Cryo-EM / Crystallography Trapped_Complex->CryoEM Structural Determination DEER DEER Spectroscopy Trapped_Complex->DEER Distance Measurements FRET FRET Analysis Trapped_Complex->FRET Conformational Dynamics Structure Structure CryoEM->Structure 3D Structure of Pre-hydrolysis State Distances Distances DEER->Distances Inter-domain Distances Dynamics Dynamics FRET->Dynamics Real-time Conformational Changes Kinetics Kinetics ATPase_Assay->Kinetics Binding Affinity (Ki)

Caption: General experimental workflow for studying ABC transporters using AMP-PNP.

References

Application Notes and Protocols for AMP-PNP Lithium Hydrate in ATP-Dependent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool in the study of ATP-dependent enzymes.[1][2][3] By substituting the β-γ phosphoanhydride oxygen of ATP with an imido group, AMP-PNP can bind to the ATP-binding site of many enzymes without being hydrolyzed.[1][2] This property makes it an invaluable competitive inhibitor for elucidating the mechanisms of enzymes that rely on ATP hydrolysis for their function, including ATPases, kinases, and ATP-binding cassette (ABC) transporters.[2][4][5] These application notes provide detailed protocols for utilizing AMP-PNP lithium hydrate (B1144303) to investigate the inhibition of various ATP-dependent enzymes.

Mechanism of Action

AMP-PNP competitively inhibits ATP-dependent enzymes by binding to their ATP-binding sites.[1][5] Because the P-N-P bond is resistant to cleavage by enzymes that typically hydrolyze the P-O-P bond of ATP, AMP-PNP effectively locks the enzyme in an ATP-bound state.[1][2] This allows researchers to study the conformational changes associated with nucleotide binding, independent of hydrolysis, and to determine the role of ATP hydrolysis in the enzyme's catalytic cycle.[4]

Below is a diagram illustrating the competitive inhibition mechanism of AMP-PNP.

G Mechanism of Competitive Inhibition by AMP-PNP E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (k_on) S ATP (Substrate, S) I AMP-PNP (Inhibitor, I) ES->E - S (k-1) P Products (ADP + Pi) ES->P k_cat EI->E - I (k_off)

Caption: Competitive inhibition of an ATP-dependent enzyme by AMP-PNP.

Applications

AMP-PNP lithium hydrate is a versatile tool with a broad range of applications in biochemistry and drug discovery:

  • Elucidation of Enzyme Mechanisms: By trapping enzymes in an ATP-bound state, AMP-PNP allows for the characterization of conformational changes and intermediate states in the catalytic cycle.[4]

  • Enzyme Kinetics Studies: It is used to determine the kinetic parameters of competitive inhibition, such as the inhibition constant (Ki), providing insights into the enzyme's affinity for ATP.

  • Structural Biology: AMP-PNP is widely used in X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of ATP-dependent enzymes in their substrate-bound conformation.

  • Drug Screening and Development: It can be used as a reference compound in high-throughput screening assays to identify novel inhibitors of ATP-dependent enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in inhibiting various ATP-dependent enzymes.

Table 1: Inhibition of ATPases

EnzymeOrganism/SystemMethodAMP-PNP Concentration/ValueReference
Ecto-ATPaseBovine Pulmonary Artery Endothelial CellsPI TurnoverpIC50 = 4.0[6]
BtuCD-F-ATP-agarose bead elution100 nM - 3.3 mM[1]

Table 2: Inhibition of Kinases and Other ATP-Dependent Enzymes

Enzyme/ProcessOrganism/SystemMethodAMP-PNP ConcentrationReference
ATP-sensitive potassium channels (KATP)Mouse Skeletal MuscleElectrophysiology1 µM - 1 mM[1]
ATP-dependent scanning of mRNAEukaryotic translation initiation systemIn vitro translation1.9 - 2 mM (no inhibition)[1]

Experimental Protocols

The following are detailed protocols for common experiments utilizing this compound.

Protocol 1: ATPase Inhibition Assay using Malachite Green

This protocol describes a colorimetric assay to determine the inhibitory effect of AMP-PNP on ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi).

Experimental Workflow:

G ATPase Inhibition Assay Workflow prep Prepare Reagents (ATPase, ATP, AMP-PNP, Malachite Green) rxn Set up ATPase reaction with varying [AMP-PNP] and controls prep->rxn incubate Incubate at 37°C rxn->incubate stop Stop reaction and add Malachite Green reagent incubate->stop measure Measure absorbance at 620-650 nm stop->measure analyze Analyze data to determine IC50 measure->analyze

Caption: Workflow for an ATPase inhibition assay using the Malachite Green method.

Materials:

  • Purified ATPase enzyme

  • This compound

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of ATP (e.g., 10 mM) in the assay buffer.

    • Dilute the purified ATPase to the desired concentration in the assay buffer.

  • Set up the Reaction:

    • In a 96-well plate, add 10 µL of serially diluted AMP-PNP to the appropriate wells. For the control wells (no inhibition), add 10 µL of assay buffer.

    • Add 20 µL of the diluted ATPase enzyme to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding 20 µL of the ATP solution to each well. The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Color Development:

    • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.[7]

  • Measurement:

    • Measure the absorbance at 620-650 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Plot the percentage of inhibition against the logarithm of the AMP-PNP concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a luminescent assay to measure the inhibitory effect of AMP-PNP on kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of AMP-PNP, ATP, and the kinase substrate in the appropriate kinase assay buffer.

    • Dilute the purified kinase to the desired concentration in the kinase assay buffer.

  • Set up the Kinase Reaction:

    • In a white, opaque plate, add 1 µL of serially diluted AMP-PNP or vehicle control.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of a mixture containing the kinase substrate and ATP.

  • Incubation:

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[8]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each AMP-PNP concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the AMP-PNP concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Vesicular Transport Assay for ABC Transporters

This protocol describes an assay to investigate the effect of AMP-PNP on the transport activity of ABC transporters using inside-out membrane vesicles.

Logical Relationship of Vesicular Transport Inhibition:

G Vesicular Transport Assay Logic cluster_0 Control (ATP) cluster_1 Inhibition (AMP-PNP) ATP ATP Hydrolysis ATP Hydrolysis ATP->Hydrolysis Transport Substrate Transport Hydrolysis->Transport Drives AMPPNP AMP-PNP NoHydrolysis No Hydrolysis AMPPNP->NoHydrolysis NoTransport No Substrate Transport NoHydrolysis->NoTransport Prevents

Caption: Logic of using AMP-PNP in a vesicular transport assay.

Materials:

  • Inside-out membrane vesicles expressing the ABC transporter of interest

  • Radiolabeled or fluorescently tagged transporter substrate

  • This compound

  • ATP

  • Transport Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)

  • Ice-cold Wash Buffer

  • Filtration apparatus with appropriate filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare Vesicles and Reagents:

    • Thaw the membrane vesicles on ice.

    • Prepare stock solutions of AMP-PNP, ATP, and the labeled substrate in the transport buffer.

  • Set up the Transport Reaction:

    • In microcentrifuge tubes, mix the membrane vesicles with the labeled substrate and either AMP-PNP, ATP (positive control), or buffer (negative control).

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate Transport:

    • Initiate the transport by adding ATP or AMP-PNP to the respective tubes.

  • Incubation:

    • Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop Transport and Filtration:

    • Stop the reaction by adding ice-cold wash buffer.

    • Rapidly filter the reaction mixture through the pre-wetted filters and wash the filters with ice-cold wash buffer to remove unincorporated substrate.

  • Quantification:

    • For radiolabeled substrates, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • For fluorescent substrates, elute the substrate from the filters and measure the fluorescence using a plate reader.

  • Data Analysis:

    • Compare the amount of substrate accumulated in the vesicles in the presence of AMP-PNP to the amount accumulated with ATP. This will demonstrate the ATP-dependence of the transport and the inhibitory effect of the non-hydrolyzable analog.

Troubleshooting

  • High background in ATPase assay: Ensure all glassware is thoroughly rinsed to remove any phosphate contamination.[9] Prepare fresh malachite green reagent for each experiment.

  • Low signal in kinase assay: Optimize the enzyme and substrate concentrations. Ensure the kinase is active and the buffer conditions are optimal.

  • Variability in vesicular transport assay: Ensure rapid and consistent filtration and washing steps. Keep vesicles on ice at all times when not in the reaction.

Conclusion

This compound is an essential tool for researchers studying the function of ATP-dependent enzymes. Its ability to act as a non-hydrolyzable ATP analog allows for the detailed investigation of enzyme mechanisms, kinetics, and structure. The protocols provided here offer a starting point for utilizing AMP-PNP to gain valuable insights into the roles of these critical enzymes in cellular processes and disease.

References

Unlocking the Dynamics of Protein Complex Assembly: Application Notes and Protocols Utilizing AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying protein complex assembly using Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP. By substituting for ATP, AMP-PNP can effectively trap and stabilize ATP-dependent protein complexes in a specific conformational state, making them amenable to a variety of biochemical and structural analyses. These techniques are invaluable for elucidating the mechanisms of protein-protein interactions, understanding signaling pathways, and for the discovery of novel therapeutic agents that target these dynamic assemblies.

Introduction to AMP-PNP in Protein Complex Studies

Many critical cellular processes are driven by the assembly and disassembly of protein complexes, a dance often choreographed by the binding and hydrolysis of ATP. ATP-dependent enzymes, such as kinases, ATPases, and molecular chaperones, undergo conformational changes upon ATP binding, which in turn regulate their interactions with other proteins. The transient nature of these interactions, however, poses a significant challenge to their study.

AMP-PNP, by mimicking the ATP-bound state without being hydrolyzed, provides a molecular "snapshot" of these transient complexes.[1] This stabilization is crucial for a range of downstream applications aimed at characterizing the composition, structure, and function of these assemblies.

Key Techniques for Studying AMP-PNP Stabilized Protein Complexes

Several powerful techniques can be employed to study protein complexes stabilized by AMP-PNP. This section provides an overview of three commonly used methods: Co-Immunoprecipitation (Co-IP), Pull-Down Assays, and Cryo-Electron Microscopy (Cryo-EM).

Application Note 1: Co-Immunoprecipitation (Co-IP) for Identifying Interaction Partners

Co-immunoprecipitation is a robust technique to identify bona fide protein-protein interactions that occur within a cell.[2][3] By using an antibody to capture a specific protein (the "bait"), interacting partners (the "prey") can be co-precipitated and subsequently identified. The inclusion of AMP-PNP in the lysis and wash buffers is critical for preserving ATP-dependent interactions that would otherwise be lost.

Experimental Workflow: Co-IP with AMP-PNP

CoIP_Workflow cluster_0 Cell Culture and Lysis cluster_1 Immunoprecipitation cluster_2 Washing and Elution cluster_3 Analysis start Cells expressing bait protein lysis Lyse cells in buffer containing AMP-PNP start->lysis incubation Incubate lysate with bait-specific antibody lysis->incubation beads Add Protein A/G beads incubation->beads wash Wash beads with buffer containing AMP-PNP beads->wash elution Elute protein complexes wash->elution analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec elution->analysis

Caption: Workflow for Co-Immunoprecipitation with AMP-PNP.

Protocol: Co-Immunoprecipitation with AMP-PNP

Materials:

  • Cells expressing the protein of interest ("bait")

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors

  • AMP-PNP Stock Solution: 100 mM AMP-PNP in water, pH 7.4

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100)

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads or agarose resin

  • Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer.

    • Crucially, supplement the Lysis Buffer with 1-2 mM AMP-PNP and 5-10 mM MgCl2 just before use. The magnesium is essential for AMP-PNP to bind to the ATP-binding pocket of many enzymes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C.

    • Transfer the pre-cleared lysate to a new tube and add the bait-specific antibody.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. Each wash buffer should also be supplemented with 1-2 mM AMP-PNP and 5-10 mM MgCl2.

  • Elution:

    • Elute the bound protein complexes from the beads using Elution Buffer.

    • For analysis by mass spectrometry, a gentle elution with a competitive peptide or a pH shift is recommended. For Western blotting, elution in SDS-PAGE sample buffer is common.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of the bait and prey proteins.

    • For unbiased identification of interaction partners, perform mass spectrometry analysis of the eluate.

Data Presentation: Expected Co-IP Results
Condition Bait Protein Detected Prey Protein Detected Interpretation
+ AMP-PNP YesYesATP-dependent interaction is stabilized.
- AMP-PNP YesNo / WeaklyATP-dependent interaction is transient and lost during the procedure.
IgG Control NoNoDemonstrates antibody specificity.

Application Note 2: Pull-Down Assays for In Vitro Validation

Pull-down assays are an excellent in vitro method to confirm a direct interaction between two proteins and to identify novel interactors from a complex mixture like a cell lysate.[4][5][6][7] In this technique, a purified "bait" protein, often with an affinity tag (e.g., GST or His-tag), is immobilized on a resin. This "baited" resin is then incubated with a protein solution or cell lysate containing the "prey" protein(s). AMP-PNP is added to the binding and wash buffers to promote and maintain ATP-dependent interactions.

Experimental Workflow: Pull-Down Assay with AMP-PNP

PullDown_Workflow cluster_0 Bait Immobilization cluster_1 Binding cluster_2 Washing and Elution cluster_3 Analysis start Purified tagged bait protein immobilize Immobilize on affinity resin start->immobilize incubation Incubate with prey protein (lysate or purified) + AMP-PNP immobilize->incubation wash Wash resin with buffer + AMP-PNP incubation->wash elution Elute bound proteins wash->elution analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec elution->analysis

Caption: Workflow for Pull-Down Assay with AMP-PNP.

Protocol: Pull-Down Assay with AMP-PNP

Materials:

  • Purified, tagged bait protein (e.g., GST-tagged or His-tagged)

  • Affinity resin (e.g., Glutathione-agarose or Ni-NTA agarose)

  • Cell lysate or purified prey protein

  • Binding Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100, protease inhibitors

  • AMP-PNP Stock Solution: 100 mM AMP-PNP in water, pH 7.4

  • Wash Buffer: Binding buffer with potentially higher salt concentration (e.g., 300-500 mM NaCl)

  • Elution Buffer (e.g., for GST-tags: 10-50 mM reduced glutathione; for His-tags: 250-500 mM imidazole)

Procedure:

  • Bait Immobilization:

    • Incubate the purified tagged bait protein with the affinity resin for 1-2 hours at 4°C with gentle rotation.

    • Wash the resin 2-3 times with Binding Buffer to remove unbound bait protein.

  • Binding:

    • Add the cell lysate or purified prey protein to the baited resin.

    • Supplement the binding reaction with 1-2 mM AMP-PNP and 5-10 mM MgCl2.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the resin and discard the supernatant.

    • Wash the resin 3-5 times with ice-cold Wash Buffer. Each wash buffer should also be supplemented with 1-2 mM AMP-PNP and 5-10 mM MgCl2.

  • Elution:

    • Elute the bound proteins using the appropriate Elution Buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting.

    • For identification of unknown interactors, perform mass spectrometry.

Data Presentation: Expected Pull-Down Results
Condition Bait Protein on Resin Prey Protein in Eluate Interpretation
+ Bait, + Prey, + AMP-PNP YesYesDirect, ATP-dependent interaction.
+ Bait, + Prey, - AMP-PNP YesNo / WeaklyInteraction is ATP-dependent.
- Bait, + Prey, + AMP-PNP NoNoPrey does not bind non-specifically to the resin.
+ Bait (no tag), + Prey, + AMP-PNP NoNoInteraction is mediated by the tag.

Application Note 3: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has emerged as a revolutionary technique for determining the high-resolution structures of protein complexes in their near-native state.[8][9][10][11] For ATP-dependent molecular machines, AMP-PNP is an indispensable tool for trapping the complex in a specific, functionally relevant conformation for structural analysis. This allows for the visualization of the intricate details of protein-protein interfaces and the overall architecture of the complex.

Experimental Workflow: Cryo-EM Sample Preparation with AMP-PNP

CryoEM_Workflow start Purified protein complex incubation Incubate with AMP-PNP and MgCl2 start->incubation grid_prep Apply to EM grid incubation->grid_prep blotting Blot excess liquid grid_prep->blotting plunging Plunge-freeze in liquid ethane blotting->plunging imaging Cryo-EM data collection plunging->imaging reconstruction 3D reconstruction and model building imaging->reconstruction

Caption: Workflow for Cryo-EM Sample Preparation with AMP-PNP.

Protocol: Cryo-EM Sample Preparation with AMP-PNP

Materials:

  • Highly purified and concentrated protein complex (typically 1-10 mg/mL)

  • Final Dialysis/Gel Filtration Buffer: e.g., 20 mM HEPES pH 7.5, 100 mM KCl

  • AMP-PNP Stock Solution: 100 mM AMP-PNP in water, pH 7.4

  • MgCl2 Stock Solution: 1 M

  • EM grids (e.g., holey carbon grids)

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

Procedure:

  • Complex Formation and Stabilization:

    • Purify the protein complex to homogeneity, as confirmed by size exclusion chromatography and SDS-PAGE.

    • In the final purification step or through dialysis, ensure the complex is in a low-salt buffer suitable for cryo-EM.

    • Incubate the purified complex with 1-5 mM AMP-PNP and 2-10 mM MgCl2 on ice for at least 30 minutes prior to grid preparation. The optimal concentration and incubation time may need to be empirically determined for each specific complex.

  • Grid Preparation and Vitrification:

    • Glow-discharge the EM grids to make them hydrophilic.

    • Apply 3-4 µL of the AMP-PNP-stabilized protein complex solution to the grid.

    • Blot away excess liquid to create a thin film of the solution across the grid holes.

    • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preserving the protein complexes in a near-native, frozen-hydrated state.

  • Data Collection and Analysis:

    • Transfer the vitrified grids to a cryo-electron microscope for data collection.

    • Process the collected images to generate 2D class averages and a high-resolution 3D reconstruction of the protein complex.

Data Presentation: Expected Cryo-EM Outcomes
Condition Particle Homogeneity Structural State Achievable Resolution
+ AMP-PNP HighUniform, ATP-bound conformationHigh (< 4 Å)
- AMP-PNP HeterogeneousMultiple conformations (apo, ADP-bound, etc.)Lower, may require extensive classification
+ ATP (hydrolyzable) Highly HeterogeneousMixture of pre- and post-hydrolysis statesVery difficult to obtain high resolution

Drug Discovery and Development Applications

The ability to trap and study specific conformational states of protein complexes has significant implications for drug discovery.

  • Target Validation: Stabilizing a specific disease-relevant conformation of a protein complex with AMP-PNP can aid in validating it as a therapeutic target.

  • Structure-Based Drug Design: High-resolution structures of AMP-PNP-bound complexes provide a detailed blueprint for the rational design of small molecules that can either stabilize or disrupt the complex.

  • Screening Assays: AMP-PNP can be used in high-throughput screening assays to identify compounds that bind to the ATP-binding pocket or allosteric sites of a protein complex.

Signaling Pathway Visualization: A Kinase Cascade Example

Kinase_Cascade cluster_0 Upstream Signal cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 AMP-PNP Intervention Signal Signal Kinase1 Kinase 1 Signal->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Kinase3 Target Protein Kinase2->Kinase3 phosphorylates Response Cellular Response Kinase3->Response AMP_PNP AMP-PNP AMP_PNP->Kinase2 Traps Kinase 2 in ATP-bound state, stabilizing its complex with Kinase 3

Caption: AMP-PNP traps a kinase in its active conformation, stabilizing its interaction with its substrate.

Conclusion

The non-hydrolyzable ATP analog, AMP-PNP, is an essential tool for the study of ATP-dependent protein complex assembly. By stabilizing transient, ATP-bound states, AMP-PNP enables researchers to employ a wide array of powerful techniques to dissect the composition, structure, and function of these critical molecular machines. The detailed protocols and application notes provided herein serve as a guide for researchers, scientists, and drug development professionals to effectively utilize AMP-PNP in their quest to understand the intricate world of protein-protein interactions.

References

Application Notes and Protocols: Experimental Design for AMP-PNP in Signal Transduction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in the study of signal transduction pathways. By binding to the ATP-binding site of enzymes without being hydrolyzed, AMP-PNP can effectively "trap" proteins in an ATP-bound conformational state. This unique characteristic allows researchers to dissect the roles of ATP binding and hydrolysis in a variety of cellular processes, including protein kinase regulation, motor protein function, and the activity of ATP-dependent transporters. These application notes provide detailed protocols and experimental design considerations for utilizing AMP-PNP in signal transduction research.

Data Presentation

The following tables summarize key quantitative data related to the use of AMP-PNP in various experimental systems.

Table 1: Inhibition Constants (IC50) of AMP-PNP

Target ProcessOrganism/Cell TypeIC50 (mM)Reference
Spindle ElongationPtK1 cells0.2
Saltatory MotionPtK1 cells0.8
Chromosome MovementPtK1 cells8.6

Table 2: Dissociation Constants (Kd) of AMP-PNP

ProteinConditionsKd (µM)Reference
(Na+ + K+)-dependent ATPaseNo MgCl24.2
(Na+ + K+)-dependent ATPase50 µM MgCl22.2
(Na+ + K+)-dependent ATPase2 mM MgCl26.0
recA protein-4

Experimental Protocols

Protocol 1: Kinase Activity Assay Using AMP-PNP as a Competitive Inhibitor

This protocol details a competitive kinase assay to determine the inhibitory potential of AMP-PNP against a specific protein kinase. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate in the presence of varying concentrations of AMP-PNP.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate peptide or protein

  • [γ-³²P]ATP

  • AMP-PNP solution (freshly prepared)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction master mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the kinase substrate, and the purified protein kinase.

  • Set up the competition reaction: In a series of reaction tubes, add increasing concentrations of AMP-PNP. Include a control tube with no AMP-PNP.

  • Initiate the kinase reaction: Add the [γ-³²P]ATP to the reaction master mix to a final concentration that is close to the Km of the kinase for ATP. Immediately aliquot the master mix into the tubes containing AMP-PNP to start the reactions.

  • Incubate: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reactions by adding the stopping solution.

  • Spot onto phosphocellulose paper: Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Wash the papers: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

  • Quantify phosphorylation: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data analysis: Plot the remaining kinase activity as a function of the AMP-PNP concentration. Fit the data to a dose-response curve to determine the IC50 value of AMP-PNP.

Protocol 2: In Vitro Motility Assay to Study the Effect of AMP-PNP on Kinesin

This protocol describes a microtubule gliding assay to observe the effect of AMP-PNP on the motility of the motor protein kinesin.

Materials:

  • Purified, biotinylated kinesin motor domains

  • Rhodamine-labeled, taxol-stabilized microtubules

  • Streptavidin-coated coverslips

  • Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 µM taxol)

  • ATP solution

  • AMP-PNP solution

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • Fluorescence microscope with a CCD camera

Procedure:

  • Prepare the flow cell: Construct a flow cell using a microscope slide and a streptavidin-coated coverslip.

  • Immobilize kinesin: Introduce the biotinylated kinesin into the flow cell and incubate to allow binding to the streptavidin-coated surface.

  • Block non-specific binding: Wash the flow cell with a blocking solution (e.g., casein in motility buffer) to prevent non-specific binding of microtubules.

  • Introduce microtubules: Add the rhodamine-labeled microtubules to the flow cell and allow them to bind to the immobilized kinesin.

  • Initiate motility: To observe normal motility, introduce the motility buffer containing ATP and the oxygen scavenger system. Record the movement of microtubules using the fluorescence microscope.

  • Introduce AMP-PNP: To study the effect of AMP-PNP, introduce the motility buffer containing a desired concentration of AMP-PNP in addition to ATP.

  • Observe and record: Record the movement (or lack thereof) of the microtubules. AMP-PNP is expected to cause the microtubules to bind tightly to the kinesin-coated surface without movement.

  • Data analysis: Analyze the recorded videos to measure the velocity and processivity of microtubule movement in the presence and absence of AMP-PNP.

Protocol 3: ATPase Activity Assay for ABC Transporters with AMP-PNP

This protocol outlines a method to measure the ATPase activity of an ABC transporter and to assess the inhibitory effect of AMP-PNP.

Materials:

  • Membrane vesicles containing the ABC transporter of interest

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • AMP-PNP solution

  • Malachite green reagent for phosphate detection

  • Substrate for the ABC transporter (optional, as a positive control for stimulation of ATPase activity)

Procedure:

  • Prepare the reaction mixtures: In a 96-well plate, prepare reaction mixtures containing the assay buffer and the ABC transporter-containing membrane vesicles.

  • Add AMP-PNP: Add varying concentrations of AMP-PNP to the wells. Include a control well with no AMP-PNP.

  • Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction: Start the reaction by adding ATP to each well. If using a substrate to stimulate activity, add it along with the ATP.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction and detect phosphate: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.

  • Measure absorbance: Measure the absorbance of each well at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data analysis: Generate a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of phosphate produced in each reaction. Plot the ATPase activity as a function of the AMP-PNP concentration to determine its inhibitory effect.

Mandatory Visualizations

Signaling Pathway Diagrams

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (Inactive) GDP-bound GPCR->G_Protein activates G_alpha_GTP Gα-GTP (Active) G_Protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces AMP_PNP AMP-PNP AMP_PNP->G_Protein locks in inactive state

Caption: GPCR signaling pathway and the inhibitory effect of AMP-PNP.

Kinesin_Mechanochemical_Cycle cluster_kinesin Kinesin Dimer MT Microtubule State1 Leading Head (empty) Trailing Head (ADP) State2 Leading Head (ATP) Trailing Head (ADP) State1->State2 ATP binding State3 New Trailing Head (ADP.Pi) New Leading Head (empty) State2->State3 Neck linker docking & Trailing head swing State4 Trailing Head (ADP) Leading Head (empty) State3->State4 Pi release & New leading head binds MT ADP_Pi ADP + Pi State3:f0->ADP_Pi State4->State1 ADP release ATP ATP ATP->State2:f0 AMP_PNP AMP-PNP AMP_PNP->State2:f0 Binds and stalls

Caption: Kinesin mechanochemical cycle and the stalling effect of AMP-PNP.

Experimental Workflow Diagrams

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Master_Mix Prepare Kinase Master Mix (Kinase, Substrate, Buffer) Add_ATP Add [γ-³²P]ATP to Master Mix Prep_Master_Mix->Add_ATP Prep_AMP_PNP Prepare Serial Dilutions of AMP-PNP Prep_AMP_PNP->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction with Phosphoric Acid Incubate->Stop_Reaction Spot_on_Paper Spot on P81 Paper Stop_Reaction->Spot_on_Paper Wash Wash Papers Spot_on_Paper->Wash Count Scintillation Counting Wash->Count Plot_Data Plot Activity vs. [AMP-PNP] Count->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a kinase inhibition assay using AMP-PNP.

Application Notes and Protocols: AMP-PNP Lithium Hydrate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) lithium hydrate, a non-hydrolyzable analog of ATP, in various in vitro experimental settings. Its resistance to cleavage by ATPases makes it an invaluable tool for studying ATP-dependent processes by locking enzymes and motor proteins in an ATP-bound state.

Overview and Mechanism of Action

AMP-PNP is a structural analog of adenosine triphosphate (ATP) where a nitrogen atom (imido) replaces the oxygen atom bridging the β and γ phosphates. This substitution renders the terminal phosphate bond resistant to hydrolysis by most ATPases.[1][2] Consequently, AMP-PNP can bind to the ATP-binding sites of many enzymes, effectively acting as a competitive inhibitor and allowing researchers to study the conformational states and functional roles associated with ATP binding, independent of hydrolysis.[3][4][5] This property is crucial for investigating the mechanics of motor proteins, the function of ABC transporters, and the activity of various kinases and ATP-dependent enzymes.[6][7][8][9]

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity of AMP-PNP lithium hydrate.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₃Li₄N₆O₁₂P₃[10]
Molecular Weight ~529.93 g/mol (as tetralithium salt)[10][11]
Appearance White to off-white powder
Solubility Soluble in water (up to 50 mM)[10][11]
Storage Temperature Store powder at -20°C.[10][11]
Stock Solution Storage Aliquot and store at -70°C for up to 3 months. Avoid repeated freeze-thaw cycles. Thawed aliquots should be used within one week.[2][5]
Stability Unstable in acidic conditions, where it can rapidly hydrolyze.[5]
Purity Typically ≥90-93% (HPLC). Common contaminants can include inorganic phosphate (Pi) and ATP.[5][10][11]

Application-Specific Concentration Ranges

The optimal concentration of AMP-PNP is highly dependent on the specific application and the biological system under investigation. The following table summarizes concentrations reported in the literature for various in vitro experiments.

Application AreaSystem / TargetEffective Concentration RangeNotesCitation(s)
Motor Proteins Kinesin-1 (in vitro motility assay)0.05 - 3 mMHalf-maximal velocity inhibition at ~400 µM. Often used with a fixed ATP concentration (e.g., 0.5 mM).[7][12]
Dynein (sea urchin sperm)2 - 4 mMInduces relaxation of rigor waves. Ki value of ~8.1 mM.[4]
Fast Axonal TransportNot specifiedGeneral inhibitor.[10][11]
Ion Channels ATP-sensitive K⁺ (KATP) channels (skeletal muscle)1 µM - 1 mMBlocks channel activity in a concentration-dependent manner.[6][9]
ABC Transporters Vitamin B12 transporter (BtuCD-F)100 nM - 3.3 mMCompetitively elutes the transporter from ATP-agarose beads and inhibits ATPase activity.[6][9]
Enzyme Kinetics General ATPase InhibitionVaries (Competitive Inhibitor)Concentration depends on the Kₘ for ATP of the specific enzyme.[1][3][13]
P4 hexameric ATPase (bacteriophage)Varies (Noncompetitive Inhibitor)Inhibition characteristics can change based on the presence of other factors like RNA.[3]
Protein Stability Thermal Proteome Profiling (TPP)Not specifiedUsed to identify ATP-binding proteins by inducing thermal stability shifts.[14][15]
Cellular Processes mRNA Scanning (eukaryotic)1.9 - 2 mMFailed to inhibit the ATP-dependent scanning process at these concentrations.[6][9]

Experimental Protocols

Preparation of a 100 mM AMP-PNP Stock Solution

This protocol provides a method for preparing a buffered, high-concentration stock solution.

Materials:

  • This compound powder

  • Ultrapure water (H₂O)

  • HEPES buffer substance

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and balance

Procedure:

  • Prepare Buffer: Prepare a 50 mM HEPES buffer solution and adjust the pH to 7.4 using NaOH.

  • Weigh AMP-PNP: Accurately weigh the required amount of this compound powder. For 1 mL of a 100 mM solution (MW ~529.93), this is approximately 53 mg.

  • Dissolution: Reconstitute the AMP-PNP powder in the 50 mM HEPES (pH 7.4) buffer to the final desired concentration (e.g., 100 mM). Ensure complete dissolution by gentle vortexing. A ready-to-use lyophilized powder containing the buffer components is also commercially available.[2][16]

  • Sterilization (Optional): If required for the experiment (e.g., cell-based assays), sterilize the solution by passing it through a 0.22 µm filter.[9]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or place them directly at -70°C for long-term storage (up to 3 months).[2] For short-term storage, -20°C is acceptable for up to one month.[9]

General Protocol for an In Vitro Motility Assay with Kinesin

This protocol outlines a general workflow for studying the effect of AMP-PNP on kinesin-driven microtubule gliding.

Materials:

  • Flow cell (e.g., glass slide and coverslip with double-sided tape)

  • Microtubules (taxol-stabilized)

  • Kinesin motor proteins

  • Motility Buffer (e.g., BRB80, MgCl₂, ATP, casein, and an oxygen scavenger system)

  • AMP-PNP stock solution

  • Fluorescence microscope with a temperature-controlled stage

Procedure:

  • Surface Preparation: Coat the inside of the flow cell with kinesin motor proteins and allow them to adsorb to the glass surface. Block any remaining non-specific binding sites with a protein like casein.

  • Introduce Microtubules: Introduce fluorescently labeled, taxol-stabilized microtubules into the flow cell.

  • Initiate Motility: Add the motility buffer containing ATP to initiate microtubule gliding. Observe and record baseline movement.

  • Inhibition Experiment: To test the effect of AMP-PNP, prepare a series of motility buffers containing a constant concentration of ATP (e.g., 0.5 mM or 1 mM) and varying concentrations of AMP-PNP (e.g., 0 µM to 2000 µM).[7][12]

  • Data Acquisition: Perfuse the flow cell with the AMP-PNP-containing buffers. Record videos of microtubule movement for each concentration.

  • Analysis: Analyze the videos to quantify parameters such as microtubule gliding velocity, the number of moving microtubules, and any changes in motor-microtubule affinity (e.g., an increase in the number of stalled microtubules).[7] Plot the velocity as a function of AMP-PNP concentration to determine inhibitory effects.

Visualizations

Kinesin-1 Mechanochemical Cycle Inhibition by AMP-PNP

The diagram below illustrates the typical walking mechanism of a kinesin-1 dimer along a microtubule protofilament and how AMP-PNP stalls the cycle.

KinesinCycle node_1 1. ATP binds to leading head node_2 2. Power Stroke: Neck linker zippers node_1->node_2 Conformational Change node_inhibit AMP-PNP Binds node_1->node_inhibit Competitive Binding node_3 3. Rear head moves forward node_2->node_3 Mechanical Step node_4 4. New leading head binds MT Rear head hydrolyzes ATP -> ADP+Pi node_3->node_4 Binding & Hydrolysis node_5 5. Pi is released Rear head detaches node_4->node_5 Dissociation node_5->node_1 ADP released node_6 Cycle Repeats node_5->node_6 node_stalled Stalled State: Head remains tightly bound to Microtubule node_inhibit->node_stalled node_stalled->node_2 No Power Stroke No Hydrolysis

Caption: Kinesin-1 cycle stalled by AMP-PNP.

Experimental Workflow for ATPase Inhibition Assay

This diagram outlines the steps for determining the inhibitory effect of AMP-PNP on a generic ATPase.

ATPase_Workflow start_node Start: Prepare Reagents prep Prepare Enzyme, Buffer, ATP, and AMP-PNP dilutions start_node->prep process_node process_node decision_node decision_node end_node End: Analyze Data setup Set up reaction mixtures: Enzyme + Buffer + AMP-PNP prep->setup initiate Initiate reaction by adding ATP setup->initiate incubate Incubate at constant temperature initiate->incubate measure Measure Pi production over time (e.g., Malachite Green assay) incubate->measure plot Plot Rate vs. [Substrate] for each [AMP-PNP] measure->plot analyze Determine Ki and inhibition type plot->analyze analyze->end_node

Caption: Workflow for an ATPase inhibition assay.

References

Troubleshooting & Optimization

AMP-PNP lithium hydrate stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of AMP-PNP lithium hydrate, a non-hydrolyzable analog of ATP.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CAt least 1 yearKeep sealed and away from moisture.[1][2][3]
Aqueous Solution -20°CUp to 1 monthSealed storage, away from moisture.[1][4][5]
Aqueous Solution -70°CUp to 3 monthsAliquoting is recommended to avoid multiple freeze-thaw cycles.[2][6][7][8] Some sources suggest up to 6 months at -80°C.[1][4][5]
Thawed Aliquots 4°C (short-term)Up to 1 weekUse promptly and avoid refreezing.[6][8]

Note: AMP-PNP is highly unstable in acidic conditions, leading to rapid hydrolysis.[2][7] It is recommended to prepare solutions in a buffer at a neutral pH, such as HEPES at pH 7.4.[6]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound.

Q1: My experiment with AMP-PNP is yielding inconsistent results. What could be the cause?

A1: Inconsistent results are often linked to the degradation of AMP-PNP. The primary cause of degradation is hydrolysis due to acidic conditions or improper storage.[2][7] Ensure your stock solutions are fresh, have been stored correctly, and that your experimental buffer is at a neutral or slightly alkaline pH. Repeated freeze-thaw cycles of stock solutions should also be avoided.[6][8]

Q2: How can I check if my AMP-PNP solution has degraded?

A2: While direct measurement of degradation can be complex, a functional assay is often the best indicator. If you observe a loss of inhibitory effect on an ATP-dependent enzyme that is sensitive to AMP-PNP, it is likely that your analog has hydrolyzed. For a more direct assessment, techniques like HPLC can be used to check the purity of the compound.[8]

Q3: What is the best way to prepare and store AMP-PNP stock solutions?

A3: AMP-PNP is soluble in water.[2][3] To prepare a stock solution, dissolve the powder in high-purity water or a suitable buffer (e.g., 50 mM HEPES, pH 7.4) to your desired concentration.[6] It is advisable to prepare aliquots of the stock solution to minimize the number of freeze-thaw cycles. Store these aliquots at -70°C for up to 3 months.[2][6][7][8]

Q4: Can I dissolve AMP-PNP directly in my experimental buffer?

A4: Yes, provided your experimental buffer has a pH of 7.0 or higher. AMP-PNP is very unstable in acidic conditions.[2][7] Dissolving it in a buffer with a neutral pH, such as one containing HEPES at pH 7.4, can enhance its stability.[6]

Q5: I left my AMP-PNP solution at room temperature for a few hours. Is it still usable?

A5: While short periods at room temperature may not cause significant degradation if the solution is buffered at a neutral pH, it is not recommended. For optimal performance and to ensure the integrity of the compound, thawed aliquots should be kept on ice and used within the same day if possible. One source suggests that thawed aliquots can be used within one week if stored properly.[6][8]

Experimental Protocols

Protocol: Preparation of a 10 mM AMP-PNP Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, high-purity water or a neutral pH buffer (e.g., 50 mM HEPES, pH 7.4) to the tube. To aid dissolution, gentle vortexing or sonication may be used.[1][4]

  • Aliquoting: Once fully dissolved, dispense the solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -70°C.[2][6][7][8]

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results with AMP-PNP check_storage Verify Storage Conditions (-20°C solid, -70°C solution) start->check_storage check_ph Check pH of Solutions (Should be neutral/alkaline) check_storage->check_ph Storage OK prepare_new Prepare Fresh Stock Solution check_storage->prepare_new Improper Storage check_freeze_thaw Review Freeze-Thaw Cycles (Minimize cycles) check_ph->check_freeze_thaw pH OK check_ph->prepare_new Acidic pH check_freeze_thaw->prepare_new Multiple Cycles functional_assay Perform Functional Assay (e.g., enzyme inhibition) check_freeze_thaw->functional_assay Cycles Minimized prepare_new->functional_assay result_ok Results are Consistent functional_assay->result_ok Assay Successful result_bad Results Still Inconsistent (Consider other experimental variables) functional_assay->result_bad Assay Fails

Caption: Troubleshooting workflow for inconsistent AMP-PNP experimental results.

References

How to dissolve AMP-PNP lithium hydrate for stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of AMP-PNP lithium hydrate. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols for preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in water.[1] For biological experiments, it is often recommended to dissolve it in a buffered solution to maintain a stable pH.

Q2: What is the maximum concentration for a stock solution of this compound in water?

A2: this compound is soluble in water at concentrations up to 50 mg/mL.[1] Some suppliers also provide solubility data around 26.5 mg/mL, which corresponds to approximately 50 mM.[2]

Q3: How should I store the solid this compound and its stock solutions?

A3: Solid this compound should be stored at -20°C upon arrival.[1][3] Stock solutions should be aliquoted and stored at -70°C for up to 3 months to minimize degradation and maintain potency.[1][3][4] Some sources suggest that storage at -80°C can extend the stability to 6 months.[2] It is advisable to avoid repeated freeze-thaw cycles.[2] Thawed aliquots should ideally be used within one week.[3][4]

Q4: Is this compound stable at all pH values?

A4: No, AMP-PNP is very unstable in acidic conditions.[1] Solutions at a low pH will rapidly hydrolyze to the corresponding phosphoramidate and inorganic phosphate.[1] It is recommended to work with solutions at a neutral or slightly alkaline pH, such as pH 7.4.[3][4]

Q5: Can I use buffers other than water to dissolve this compound?

A5: Yes, using a buffer is recommended to ensure pH stability. A common buffer used for preparing AMP-PNP solutions is HEPES at pH 7.4.[3][4] While compatibility with all biological buffers is not extensively documented, it is crucial to ensure the final solution pH is not acidic.

Troubleshooting Guide

SymptomProbable CauseResolution
Precipitate forms in the solution upon dissolving. The concentration may be too high for the solvent and temperature. Incomplete dissolution.Gently warm the solution and/or sonicate to aid dissolution.[2] Ensure the powder is fully dissolved by vortexing thoroughly.
The pH of the solution is too low, causing hydrolysis and precipitation of degradation products.Ensure the solvent (e.g., water) is not acidic. It is highly recommended to use a buffer, such as 50 mM HEPES at pH 7.4, to maintain a stable pH.[3][4]
Experimental results are inconsistent or show no effect. The AMP-PNP stock solution may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid material. Ensure aliquots are stored at -70°C or -80°C and avoid multiple freeze-thaw cycles.[2][3] Use thawed aliquots within a week.[3][4]
The stock solution was prepared in an acidic buffer or water, leading to hydrolysis.Always prepare and use AMP-PNP solutions in buffers with a pH of 7.0 or higher. A pH of 7.4 is optimal.[3][4]
Difficulty dissolving the powder completely. The powder has absorbed moisture, making it difficult to dissolve.Store the solid compound in a desiccator at -20°C to prevent moisture absorption.
The solvent volume is insufficient for the amount of powder.Double-check calculations to ensure the correct solvent volume is added for the desired concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL AMP-PNP Stock Solution in Water
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of ultrapure water to achieve a final concentration of 10 mg/mL.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -70°C for up to 3 months.[1]

Protocol 2: Preparation of a 100 mM AMP-PNP Stock Solution in HEPES Buffer
  • Buffer Preparation: Prepare a 50 mM HEPES buffer solution and adjust the pH to 7.4 using NaOH.

  • Weighing: Weigh out the appropriate amount of this compound powder.

  • Reconstitution: Reconstitute the lyophilized AMP-PNP powder by adding the appropriate volume of the prepared 50 mM HEPES buffer (pH 7.4) to achieve the desired final concentration (e.g., 100 mM).[3]

  • Mixing: Mix the solution thoroughly by vortexing to ensure complete dissolution.

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution and store at -70°C for up to 3 months.[3]

Quantitative Data Summary

Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water50[1]~94.3Based on anhydrous molecular weight of 529.93 g/mol .
Water26.550Some suppliers report this as the maximum solubility.
Stability of Stock Solutions
Storage TemperatureDurationDegradation Notes
-70°CUp to 3 monthsRecommended for maintaining potency.[1][3][4]
-70°CAfter 6 monthsApproximately 5% hydrolysis has been observed.[1]
-80°CUp to 6 monthsMay offer extended stability.[2]
Thawed AliquotsUp to 1 weekTo be used promptly to avoid degradation.[3][4]

Visualizations

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh AMP-PNP Powder add_solvent 2. Add Solvent (Water or Buffer pH 7.4) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -70°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

G start Problem: AMP-PNP Solution Issue check_precipitate Is there a precipitate? start->check_precipitate check_activity Is there a lack of experimental activity? start->check_activity precipitate_cause Cause: Low pH or High Concentration check_precipitate->precipitate_cause Yes activity_cause Cause: Degradation due to Improper Storage/pH check_activity->activity_cause Yes solution_precipitate Solution: Use Buffer (pH 7.4), Warm/Sonicate precipitate_cause->solution_precipitate solution_activity Solution: Prepare Fresh Stock, Store Properly activity_cause->solution_activity

Caption: Troubleshooting logic for common AMP-PNP solution issues.

References

Technical Support Center: AMP-PNP in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this non-hydrolyzable ATP analog effectively in their biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is AMP-PNP and why is it used in biochemical assays?

Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a structural analog of adenosine triphosphate (ATP) in which a nitrogen atom (imido group) replaces the oxygen atom bridging the β and γ phosphates. This substitution makes the terminal phosphate bond resistant to cleavage by most ATPases and kinases.[1][2] Consequently, AMP-PNP is an invaluable tool for:

  • Studying ATP-binding proteins: It allows researchers to investigate the effects of nucleotide binding in the absence of hydrolysis, effectively "trapping" enzymes in their ATP-bound state.[1][2]

  • Inhibiting ATP-dependent enzymes: AMP-PNP can act as a competitive inhibitor for many ATP-dependent enzymes.[1]

  • Structural biology: It is widely used to stabilize protein-nucleotide complexes for structural determination by X-ray crystallography or cryo-electron microscopy (cryo-EM).

Q2: How should I prepare and store my AMP-PNP stock solution to ensure its stability?

Proper handling and storage are critical for the integrity of AMP-PNP solutions.

  • Reconstitution: Reconstitute lyophilized AMP-PNP powder in a buffered solution at a neutral to slightly alkaline pH (e.g., pH 7.4 with HEPES).[3] Avoid acidic conditions, as AMP-PNP is very unstable at low pH and will rapidly hydrolyze.[1]

  • Storage: Upon arrival, store lyophilized AMP-PNP at –20°C.[2][3] Once solubilized, it is recommended to prepare single-use aliquots and store them at -70°C or -80°C.[2][3]

  • Stability: Solubilized AMP-PNP is stable for up to 3 months at -70°C.[3] Thawed aliquots should be used within a week, and repeated freeze-thaw cycles should be avoided to minimize degradation.[3] Some sources indicate that approximately 5% hydrolysis may be observed after 6 months of storage at -70°C.[1]

Q3: Is AMP-PNP completely non-hydrolyzable?

While AMP-PNP is designed to be resistant to hydrolysis, it is not entirely inert. Some enzymes, particularly certain kinesin motor proteins and ATPases, have been shown to slowly hydrolyze AMP-PNP. This hydrolysis rate is typically a very small fraction of the ATP turnover rate. However, for long incubation experiments or with highly active enzymes, this slow hydrolysis can become a significant factor.

Q4: What is the importance of magnesium (Mg²⁺) in assays containing AMP-PNP?

Magnesium is a crucial cofactor for most ATP- and AMP-PNP-dependent enzymes. The actual substrate for many of these enzymes is not free AMP-PNP but rather the Mg²⁺-AMP-PNP complex. The magnesium ion helps to:

  • Neutralize the negative charges on the phosphate chain.

  • Hold the nucleotide in a specific conformation for optimal binding to the enzyme's active site.

  • Provide additional points of interaction between the nucleotide and the enzyme, thereby increasing binding affinity.

It is generally recommended to use an equimolar or slight excess of Mg²⁺ relative to the AMP-PNP concentration in your assay buffer.

Troubleshooting Guides

Issue 1: Unexpected Enzyme Activity or No Inhibition with AMP-PNP

Possible Cause 1: AMP-PNP Degradation

Your AMP-PNP stock solution may have hydrolyzed over time due to improper storage (e.g., acidic pH, repeated freeze-thaw cycles).

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Check for the presence of hydrolysis products (AMP-P-NH2 and inorganic phosphate) in your AMP-PNP stock. A detailed protocol for this is provided below.

  • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from lyophilized powder.[2][3]

  • Control Experiment: Include a control with a known potent inhibitor of your enzyme to ensure the assay is performing as expected.

Possible Cause 2: Incorrect Assay Conditions

The concentration of AMP-PNP may be insufficient to compete with ATP, or the Mg²⁺ concentration may be suboptimal.

Troubleshooting Steps:

  • Optimize AMP-PNP Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration of AMP-PNP for your specific enzyme and ATP concentration.

  • Optimize Mg²⁺ Concentration: Titrate the Mg²⁺ concentration in your assay. A common starting point is a 1:1 molar ratio of Mg²⁺ to AMP-PNP.

  • Check Buffer pH: Ensure your assay buffer is within the optimal pH range for both your enzyme and AMP-PNP stability (typically pH 7.0-8.0).

Issue 2: Difficulty in Obtaining Protein-AMP-PNP Complex Crystals

Possible Cause 1: Protein Instability or Heterogeneity

The protein itself may not be stable or homogenous enough for crystallization.

Troubleshooting Steps:

  • Assess Protein Purity and Homogeneity: Use techniques like SDS-PAGE and size-exclusion chromatography to confirm the purity and monodispersity of your protein sample.

  • Enhance Protein Stability: Screen different buffer conditions (pH, ionic strength) and additives (e.g., glycerol, salts) to improve protein stability. Sometimes, removing flexible loops or termini through protein engineering can improve crystallizability.

Possible Cause 2: Inefficient Complex Formation

The AMP-PNP may not be binding effectively to the protein, or the complex may be transient.

Troubleshooting Steps:

  • Confirm Binding: Use a biophysical technique like thermal shift assay (TSA) or isothermal titration calorimetry (ITC) to confirm that AMP-PNP binds to your protein and to determine the binding affinity.

  • Optimize Incubation Conditions: Incubate the protein with an excess of AMP-PNP and Mg²⁺ prior to setting up crystallization trials to ensure maximum complex formation.

  • Consider Additives: Some crystallization screens include detergents or other additives that might interfere with nucleotide binding. Be mindful of the composition of your crystallization conditions. Glycerol and high salt concentrations, often found in protein storage buffers, can sometimes hinder crystallization and may need to be removed or reduced.

Issue 3: Inconsistent Results in Thermal Shift Assays (TSA)

Possible Cause 1: No Observable Thermal Shift

Not all ligand binding events result in a significant change in protein thermal stability.

Troubleshooting Steps:

  • Verify Binding Independently: Use an orthogonal method like ITC or surface plasmon resonance (SPR) to confirm binding.

  • Optimize Assay Conditions: Vary the protein and AMP-PNP concentrations, as well as the buffer composition.

  • Check for Protein Aggregation: High initial fluorescence in a TSA can indicate that the protein is already partially unfolded or aggregated.

Possible Cause 2: High Background Fluorescence

The dye may be interacting with components in the assay buffer or the protein may have exposed hydrophobic regions.

Troubleshooting Steps:

  • Run Controls: Include controls with buffer and dye alone, and protein and dye alone to assess background fluorescence.

  • Optimize Protein Concentration: A high protein concentration can sometimes lead to increased background.

  • Screen Different Dyes: Some proteins may behave better with different fluorescent dyes.

Data Presentation

Table 1: Comparison of Kinetic and Binding Parameters for ATP and AMP-PNP in Various Enzyme Systems

Enzyme ClassSpecific EnzymeParameterATPAMP-PNPReference
ATPase E. coli Rep HelicaseKₘ (µM)~2.05-[4]
Na⁺, K⁺-ATPase--Potent Inhibitor[5]
Helicase AAV Rep68Kₘ (µM)~180-[6]
RecD2Kₘ (µM)30.3-[7]
Kinase Glycerol KinaseKₘ (mM)--[8]

Note: Direct Kₘ values for AMP-PNP are often not determined as it is typically a poor or non-substrate. It is more commonly characterized by its inhibition constant (Kᵢ).

Experimental Protocols

Protocol 1: Validation of AMP-PNP Stock Solution Integrity

This protocol provides a method to detect potential hydrolysis of AMP-PNP into inorganic phosphate using a Malachite Green-based assay.

Materials:

  • AMP-PNP stock solution to be tested

  • Malachite Green Phosphate Assay Kit

  • Phosphate standards

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare Phosphate Standards: Prepare a standard curve of inorganic phosphate according to the manufacturer's instructions for the Malachite Green assay kit.[9][10][11]

  • Sample Preparation: Dilute your AMP-PNP stock solution to a concentration within the linear range of the phosphate assay.

  • Assay: a. Add the diluted AMP-PNP sample and phosphate standards to the wells of a 96-well plate. b. Add the Malachite Green reagent to all wells and incubate as per the kit's protocol.[9][10][11] c. Measure the absorbance at approximately 620-640 nm using a microplate reader.[9]

  • Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Plot the absorbance of the phosphate standards against their known concentrations to generate a standard curve. c. Use the standard curve to determine the concentration of free phosphate in your AMP-PNP sample. A significant level of free phosphate indicates hydrolysis.

Protocol 2: General Kinase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of AMP-PNP on a kinase of interest using a radiometric assay.

Materials:

  • Purified kinase

  • Kinase substrate (protein or peptide)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (unlabeled)

  • [γ-³²P]ATP

  • AMP-PNP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix: Prepare a master mix containing the kinase assay buffer, kinase, and substrate.

  • Set up Reactions: In separate tubes, aliquot the reaction mix. Add varying concentrations of AMP-PNP to the experimental tubes and an equivalent volume of buffer to the control tubes.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Kₘ for the kinase.

  • Incubate: Incubate the reactions at the optimal temperature for the kinase for a set period, ensuring the reaction remains in the linear range.

  • Stop Reaction and Spot: Stop the reaction (e.g., by adding a strong acid). Spot a portion of each reaction mixture onto phosphocellulose paper.

  • Wash: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the amount of incorporated ³²P on the paper using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition at each AMP-PNP concentration relative to the control reaction without AMP-PNP.

Visualizations

experimental_workflow General Experimental Workflow with AMP-PNP cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis reagent_prep Prepare & Validate AMP-PNP Stock assay_setup Set up Assay (e.g., Kinase, ATPase) reagent_prep->assay_setup protein_prep Purify & Characterize Target Protein protein_prep->assay_setup add_reagents Add AMP-PNP, Mg²⁺, Substrates assay_setup->add_reagents incubation Incubate at Optimal Temperature add_reagents->incubation detection Detect Signal (e.g., Radioactivity, Fluorescence) incubation->detection data_acq Data Acquisition detection->data_acq data_int Interpret Results (e.g., IC₅₀, Kᵢ) data_acq->data_int

Caption: A typical workflow for experiments involving AMP-PNP.

Caption: A decision tree for troubleshooting common AMP-PNP issues.

signaling_pathway AMP-PNP in a Generic Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Binds & Hydrolyzes AMP_PNP AMP-PNP AMP_PNP->Kinase Binds (Competitive Inhibition) Substrate Substrate Kinase->Substrate Phosphorylates No_Reaction No Reaction Kinase->No_Reaction Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream

Caption: AMP-PNP as a competitive inhibitor in a kinase pathway.

References

Technical Support Center: Optimizing Buffer Conditions for AMP-PNP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize buffer conditions for experiments involving the non-hydrolyzable ATP analog, AMP-PNP.

Frequently Asked Questions (FAQs)

1. What is AMP-PNP and why is it used in experiments?

Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine 5'-triphosphate (ATP). In AMP-PNP, a nitrogen atom bridges the β- and γ-phosphates, making this bond resistant to cleavage by most ATPases.[1][2] This property allows researchers to study ATP-dependent processes by trapping enzymes, such as kinases and motor proteins, in an ATP-bound state without the occurrence of hydrolysis.[1][2]

2. What are the critical storage and handling conditions for AMP-PNP?

AMP-PNP is susceptible to hydrolysis, especially in acidic conditions.[2]

  • Storage of solid AMP-PNP: Store at -20°C. It is stable for at least one year.[2]

  • Storage of stock solutions: Prepare aliquots of concentrated stock solutions (e.g., 100 mM in a buffer like HEPES at pH 7.4) and store them at -70°C for up to three months.[2] It is advisable to avoid repeated freeze-thaw cycles. Thawed aliquots should ideally be used within a week.[2]

3. Which buffer systems are recommended for AMP-PNP experiments?

HEPES and Tris are commonly used buffer systems for AMP-PNP experiments. The choice of buffer depends on the specific requirements of the protein and the experimental setup. A pH range of 7.2 to 8.5 is generally recommended to ensure the stability of AMP-PNP and the integrity of the protein.[3][4]

4. Why is Magnesium Chloride (MgCl₂) essential in most AMP-PNP experiments?

Magnesium ions (Mg²⁺) are crucial cofactors for the vast majority of ATP- and GTP-binding proteins. Mg²⁺ coordinates with the phosphate groups of the nucleotide, stabilizing its conformation and facilitating its binding to the active site of the enzyme. For many proteins, the Mg²⁺-nucleotide complex is the actual substrate.

5. Can AMP-PNP be hydrolyzed by enzymes?

While AMP-PNP is designed to be non-hydrolyzable, some enzymes have been reported to exhibit very slow hydrolysis of AMP-PNP. It is important to be aware of this possibility and, if necessary, to verify the integrity of the AMP-PNP during long incubation periods.

Data Presentation: Optimizing Buffer Components

The following tables provide a summary of recommended starting concentrations and conditions for key buffer components in AMP-PNP experiments. Optimal conditions should be determined empirically for each specific protein and assay.

Table 1: Common Buffer Systems for AMP-PNP Experiments

Buffer ComponentRecommended Concentration RangeRecommended pH RangeKey Considerations
HEPES 20 - 50 mM7.2 - 8.2Good buffering capacity in the physiological pH range.[3] Less sensitive to temperature changes than Tris.[5]
Tris-HCl 20 - 100 mM7.5 - 8.5Widely used and cost-effective.[4][5] The pKa is temperature-dependent, so pH should be adjusted at the experimental temperature.[5]

Table 2: Influence of Divalent Cations on AMP-PNP Binding

Divalent CationRecommended Concentration RangeEffect on AMP-PNP BindingNotes
Magnesium Chloride (MgCl₂) 1 - 10 mMEssential for most applications. Facilitates the proper folding of the nucleotide and its interaction with the protein's active site.The optimal concentration is often equimolar to or in slight excess of the AMP-PNP concentration.
Calcium Chloride (CaCl₂) 0.1 - 5 mMCan sometimes substitute for or act synergistically with Mg²⁺, but effects are protein-specific.High concentrations can sometimes be inhibitory.

Table 3: Effect of pH on AMP-PNP Stability and Protein Interaction

pH RangeEffect on AMP-PNPImpact on Protein InteractionRecommendation
< 6.5 Increased rate of hydrolysis.May lead to protein denaturation or altered charge distribution, affecting binding.Avoid for prolonged incubations.
6.5 - 8.5 Generally stable.Typically the optimal range for protein stability and nucleotide binding.Start with a pH of 7.4 and optimize based on protein stability and activity.
> 8.5 Stable.Can affect the protonation state of amino acid residues in the binding pocket, potentially altering affinity.Test if your protein has a known high pH optimum.

Table 4: Impact of Ionic Strength on AMP-PNP Experiments

Ionic Strength (e.g., NaCl)General Effect on BindingConsiderations
Low (0 - 50 mM) May enhance binding driven by electrostatic interactions.Can also lead to non-specific binding.
Physiological (~150 mM) Often a good starting point that mimics cellular conditions.Balances specific binding and minimizes non-specific interactions.
High (>250 mM) Can weaken electrostatic interactions, potentially reducing binding affinity.[6][7]Useful for assessing the contribution of ionic interactions to binding and for reducing non-specific binding in purification steps.[8]

Experimental Protocols

Protocol 1: Filter-Binding Assay to Determine Protein-AMP-PNP Binding Affinity

This protocol provides a general framework for measuring the binding of a protein to radiolabeled AMP-PNP.

Materials:

  • Purified protein of interest

  • Radiolabeled AMP-PNP (e.g., [α-³²P]AMP-PNP or [³H]AMP-PNP)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

  • Binding Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

Procedure:

  • Prepare Membranes: Soak nitrocellulose (top) and nylon (bottom) membranes in cold Binding Buffer for at least 1-2 hours before use.[9]

  • Prepare Protein Dilutions: Serially dilute the purified protein in cold Binding Buffer to a range of concentrations. The concentrations should span the expected dissociation constant (Kd).

  • Binding Reaction:

    • In microcentrifuge tubes, combine a constant amount of radiolabeled AMP-PNP with the varying concentrations of the protein.

    • Include a "no protein" control to measure background binding to the filter.[9]

    • The final reaction volume is typically 20-50 µL.

  • Incubation: Incubate the reactions on ice or at room temperature for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Filtration:

    • Assemble the vacuum filtration apparatus with the soaked membranes.

    • Apply the reaction mixtures to the wells and apply a vacuum to pull the liquid through.

    • Wash each well twice with 200-400 µL of cold Binding Buffer to remove unbound radiolabeled AMP-PNP.[9]

  • Quantification:

    • Carefully remove the nitrocellulose membranes and allow them to air dry.

    • Place each filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the "no protein" control from all other measurements.

    • Plot the bound AMP-PNP as a function of protein concentration and fit the data to a binding isotherm (e.g., a one-site binding model) to determine the Kd.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Characterizing AMP-PNP Binding

ITC directly measures the heat changes associated with binding, providing thermodynamic parameters of the interaction.

Materials:

  • Purified, concentrated protein

  • AMP-PNP

  • ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂. Crucially, the protein and AMP-PNP must be in identical, degassed buffer to minimize heats of dilution. [10]

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the ITC buffer.

    • Prepare the AMP-PNP solution in the final dialysis buffer.

    • Degas both the protein and AMP-PNP solutions immediately before the experiment.

    • Determine the accurate concentrations of both protein and AMP-PNP.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter (typical concentration: 10-50 µM).

    • Load the AMP-PNP solution into the injection syringe (typical concentration: 10-20 times the protein concentration).[11]

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the AMP-PNP solution into the protein-containing sample cell.

    • The instrument will measure the heat released or absorbed after each injection.

  • Control Experiment: Perform a control titration by injecting AMP-PNP into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.[12][13]

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of AMP-PNP to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Weak AMP-PNP Binding 1. Inactive Protein: The protein may be misfolded or degraded.1a. Protein Quality Control: Run an SDS-PAGE to check for degradation. Perform a functional assay (if available) to confirm activity. Consider biophysical characterization like circular dichroism to assess folding.[14]
2. Inaccessible Binding Site: The AMP-PNP binding site may be sterically hindered.2a. Check for Aggregation: Use size-exclusion chromatography or dynamic light scattering to check for protein aggregates.
3. Incorrect Buffer Conditions: pH, ionic strength, or lack of Mg²⁺ may prevent binding.3a. Optimize Buffer: Systematically vary the pH, NaCl, and MgCl₂ concentrations. Ensure MgCl₂ is present at an appropriate concentration (e.g., 1-5 mM).
4. Degraded AMP-PNP: The AMP-PNP stock may have hydrolyzed.4a. Use Fresh Aliquots: Always use a fresh aliquot of AMP-PNP from -70°C storage. Consider verifying the integrity of the stock solution via HPLC if problems persist.
5. His-tag Interference: For His-tagged proteins, the tag might be buried.5a. Denaturing Purification: Try purifying under denaturing conditions to expose the tag, followed by refolding.[15]
High Background Signal in Filter-Binding Assay 1. Non-specific Binding to Filter: The protein or AMP-PNP may be sticking to the nitrocellulose membrane.1a. Increase Blocking Agent: Add a blocking agent like 0.1% BSA or 0.05% Tween-20 to the binding and wash buffers.[16]
2. Insufficient Washing: Unbound radiolabeled AMP-PNP is not being effectively removed.2a. Optimize Washing: Increase the number and/or volume of washes. Ensure the vacuum is applied consistently.
3. Contaminated Reagents: Buffers or other reagents may be contaminated.3a. Prepare Fresh Buffers: Use freshly prepared and filtered buffers.[17]
Inconsistent or Irreproducible Results 1. Pipetting Errors: Inaccurate pipetting, especially of viscous solutions.1a. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
2. Temperature Fluctuations: Inconsistent incubation temperatures can affect binding equilibrium.2a. Maintain Constant Temperature: Use a water bath or incubator to maintain a consistent temperature throughout the experiment.
3. Protein Aggregation: Protein may be aggregating over time.3a. Centrifuge Samples: Briefly centrifuge protein stocks and reaction mixtures before use to pellet any aggregates.[10]
4. Freeze-Thaw Cycles: Repeated freezing and thawing of protein or AMP-PNP.4a. Use Aliquots: Prepare single-use aliquots of both protein and AMP-PNP to avoid freeze-thaw cycles.[2]

Signaling Pathway and Experimental Workflow Visualization

Kinesin-1 Mechanochemical Cycle with AMP-PNP

The motor protein kinesin-1 moves along microtubules in an ATP-dependent manner. AMP-PNP is used to trap kinesin in a state that mimics the ATP-bound state, allowing for structural and functional studies of this step in the cycle.

Kinesin_Cycle cluster_workflow Experimental Workflow: Trapping Kinesin with AMP-PNP A Kinesin-ADP (Weakly bound to MT) B ADP Release (Strongly bound to MT) A->B Binds to Microtubule C AMP-PNP Binding B->C Add AMP-PNP D Kinesin-AMP-PNP (Tightly Bound 'ATP-like' State) C->D Trapped State E Structural/Functional Analysis (e.g., Cryo-EM, Motility Assay) D->E Analyze

Caption: Workflow for trapping kinesin-1 in an ATP-like state using AMP-PNP.

Logical Relationship for Troubleshooting High Background

This diagram illustrates a logical approach to troubleshooting high background signals in a binding assay.

Troubleshooting_High_Background Start High Background Signal Detected Check_Washing Optimize Wash Steps? (Increase volume/number) Start->Check_Washing Check_Blocking Optimize Blocking? (Increase concentration/time) Check_Washing->Check_Blocking No Resolved Problem Resolved Check_Washing->Resolved Yes Check_Reagents Prepare Fresh Reagents? Check_Blocking->Check_Reagents No Check_Blocking->Resolved Yes Check_Reagents->Resolved Yes Unresolved Problem Persists Check_Reagents->Unresolved No

Caption: Decision tree for troubleshooting high background in binding assays.

References

Technical Support Center: AMP-PNP Stability and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP). This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this non-hydrolyzable ATP analog. The primary focus is on understanding and preventing AMP-PNP hydrolysis, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My experiment using AMP-PNP in an acidic buffer (pH < 6.5) is yielding inconsistent results. What could be the cause?

A1: AMP-PNP is known to be very unstable in acidic conditions.[1] At a low pH, the P-N-P (phosphoroimidate) bond is susceptible to rapid hydrolysis, breaking down into the corresponding phosphoramidate and inorganic phosphate.[1] This degradation eliminates the non-hydrolyzable nature of the analog, leading to experimental artifacts and inconsistent results. It is crucial to maintain a neutral to slightly alkaline pH to ensure the integrity of the molecule.

Q2: What is the optimal pH range for working with AMP-PNP solutions?

A2: For maximum stability, AMP-PNP solutions should be prepared and used in a pH range of 7.0 to 7.4.[2] Commercial preparations of AMP-PNP are often buffered to pH 7.4 to ensure the highest stability.[2]

Q3: How should I prepare and store my AMP-PNP stock solutions to prevent degradation?

A3: Proper preparation and storage are critical for the longevity of AMP-PNP solutions.

  • Preparation: Dissolve lyophilized AMP-PNP in a buffer solution adjusted to a pH of ~7.4, such as HEPES.[3]

  • Storage: For long-term storage, it is recommended to prepare aliquots of your stock solution and store them at -70°C for up to three months.[3] For shorter-term storage, -20°C is also acceptable.[1][3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Thawed aliquots should ideally be used within a week.[3]

Q4: I suspect my AMP-PNP has hydrolyzed. How can I test for its degradation?

A4: You can detect AMP-PNP hydrolysis by measuring the increase in free inorganic phosphate (Pi) in your solution. Two common methods for this are:

  • Colorimetric Phosphate Assay: Techniques like the Malachite Green assay can quantify the amount of free phosphate released during hydrolysis. This method is sensitive and suitable for plate-reader-based measurements.

  • 31P NMR Spectroscopy: This technique can directly monitor the hydrolysis of AMP-PNP by observing the disappearance of the characteristic phosphorus signals of AMP-PNP and the appearance of signals corresponding to the hydrolysis products.[4]

Data Presentation: AMP-PNP Stability Guidelines

While precise kinetic data for AMP-PNP hydrolysis at various acidic pH values is not extensively published, the following table summarizes the recommended storage and handling conditions to ensure stability.

ConditionRecommendationExpected Stability
pH of Solution Maintain pH between 7.0 and 7.4.Optimal stability is achieved in this range. Rapid hydrolysis occurs at low pH.[1]
Storage (Solid) Store lyophilized powder at –20°C.Stable for at least one year from the date of purchase.[3]
Storage (Solution) Aliquot and store at –70°C.Can be stored for up to 3 months.[3] Approximately 5% hydrolysis was seen after 6 months at -70°C.[1]
Short-Term Storage Store aliquots at -20°C.Use within one month for best results.[5]
Handling Avoid repeated freeze-thaw cycles. Use thawed aliquots within one week.[3]Minimizes degradation and maintains the potency of the solution.[3]

Experimental Protocols

Here are detailed methodologies for key experiments to assess AMP-PNP stability.

Protocol 1: Quantifying AMP-PNP Hydrolysis using a Malachite Green Phosphate Assay

This protocol describes how to measure the inorganic phosphate (Pi) released from the hydrolysis of AMP-PNP.

Materials:

  • AMP-PNP solution to be tested

  • Malachite Green reagent solution (commercial kits available or prepared in-house)

  • Phosphate standard solution (e.g., KH₂PO₄)

  • pH-adjusted buffers (e.g., Tris-HCl, HEPES)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at ~630 nm

Procedure:

  • Prepare Phosphate Standards: Create a standard curve by preparing a series of dilutions of the phosphate standard solution (e.g., ranging from 0 to 50 µM).

  • Set Up Reaction: In the wells of the 96-well plate, add your AMP-PNP samples. To test stability, incubate AMP-PNP solutions in buffers of different pH values (e.g., pH 4.0, 5.5, 7.4) for a defined period at a specific temperature. Include a "time zero" sample and a negative control (buffer only).

  • Initiate Color Development: Add the Malachite Green reagent to each well containing the standards and the incubated AMP-PNP samples.[3][6] Mix gently.

  • Incubate: Allow the color to develop by incubating the plate at room temperature for 15-30 minutes, as specified by your reagent protocol.[1][3]

  • Measure Absorbance: Read the absorbance of each well at ~630 nm using a microplate reader.[3]

  • Calculate Phosphate Concentration: Subtract the absorbance of the blank (buffer only) from all readings. Plot the absorbance of the phosphate standards versus their known concentrations to generate a standard curve. Use the equation from the linear regression of your standard curve to calculate the concentration of free phosphate in your AMP-PNP samples. An increase in phosphate concentration over time or at lower pH indicates hydrolysis.

Protocol 2: Monitoring AMP-PNP Hydrolysis by ³¹P NMR Spectroscopy

This protocol provides a framework for using ³¹P NMR to directly observe the chemical changes during AMP-PNP hydrolysis.

Materials:

  • High-field NMR spectrometer with a phosphorus probe

  • NMR tubes

  • AMP-PNP solution in a deuterated buffer (e.g., D₂O) adjusted to the desired pH

  • Internal standard (optional, e.g., trimethyl phosphate - TMP)

Procedure:

  • Sample Preparation: Prepare a solution of AMP-PNP in a D₂O-based buffer at the desired pH for your stability test. A typical concentration is 1-5 mM. If using an internal standard for quantification, add it to the solution.

  • Acquire Initial Spectrum (Time Zero): Place the sample in the NMR spectrometer and acquire an initial ³¹P NMR spectrum. This will serve as your baseline. The characteristic signals for the α, β, and γ phosphates of intact AMP-PNP will be visible.

  • Incubate and Monitor: Maintain the sample at the desired temperature and acquire spectra at regular time intervals (e.g., every hour or every few hours, depending on the expected rate of hydrolysis).

  • Analyze Spectra: Process the NMR spectra. Hydrolysis of the P-N-P bond will lead to a decrease in the intensity of the AMP-PNP phosphorus signals and the appearance of new signals corresponding to the hydrolysis products (inorganic phosphate and the phosphoramidate).[4]

  • Quantify Hydrolysis: The rate of hydrolysis can be determined by integrating the signal intensities of the phosphorus peaks corresponding to AMP-PNP and its hydrolysis products over time. The decrease in the integral of the AMP-PNP signals relative to the initial spectrum or an internal standard indicates the extent of degradation.

Mandatory Visualizations

AMP-PNP Hydrolysis Pathway

hydrolysis_pathway cluster_reactants Reactants cluster_products Result AMPPNP AMP-PNP Products AMP + Imidodiphosphate (Hydrolysis Products) AMPPNP->Products Hydrolysis H_ion H⁺ (Acidic Condition) H_ion->Products

Caption: Acid-catalyzed hydrolysis of AMP-PNP.

Troubleshooting Workflow for AMP-PNP Experiments

troubleshooting_workflow Start Problem: Inconsistent or Unexpected Experimental Results Check_pH Is the experimental buffer pH < 7.0? Start->Check_pH Sol_Acidic Action: Adjust buffer pH to 7.0-7.4 using a stable buffer like HEPES. Check_pH->Sol_Acidic Yes Sol_Neutral pH is likely not the primary cause of instability. Check_pH->Sol_Neutral No Check_Storage How was the AMP-PNP stock solution stored? Check_Freshness Was the working solution prepared fresh? Check_Storage->Check_Freshness Properly (e.g., -70°C aliquot) Sol_Storage Action: Prepare fresh stock solution. Aliquot and store at -70°C. Check_Storage->Sol_Storage Improperly (e.g., 4°C, RT, repeated freeze-thaw) Sol_Old_Solution Action: Discard old working solution. Prepare fresh from a frozen aliquot. Check_Freshness->Sol_Old_Solution No Success Problem Resolved Check_Freshness->Success Yes Sol_Acidic->Success Sol_Neutral->Check_Storage Sol_Storage->Success Sol_Old_Solution->Success

Caption: Troubleshooting workflow for AMP-PNP stability issues.

References

Potential off-target effects of AMP-PNP lithium hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMP-PNP lithium hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this non-hydrolyzable ATP analog and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: AMP-PNP (Adenylyl-imidodiphosphate) lithium hydrate is a synthetic, non-hydrolyzable analog of adenosine triphosphate (ATP). It is widely used in biochemical and molecular biology research to study ATP-dependent enzymes and processes. By binding to the ATP-binding site of enzymes without being hydrolyzed, AMP-PNP can effectively "trap" enzymes in an ATP-bound state, allowing for the study of conformational changes, binding kinetics, and enzymatic mechanisms.

Q2: What are the known or potential off-target effects of AMP-PNP?

A2: While AMP-PNP is designed to be a stable analog of ATP, its interaction is not always limited to the intended target. As it mimics the structure of ATP, it has the potential to bind to any ATP-binding protein within a biological system. Documented and potential off-target effects include:

  • Kinases: A study using thermal proteome profiling identified Cyclin-Dependent Kinase 9 (CDK9) as a protein stabilized by AMP-PNP, suggesting it is a potential off-target.[1] Other kinases and ATP-binding proteins may also be similarly affected.

  • ATPases: AMP-PNP can inhibit various ATPases. For example, it has been shown to inhibit the hexameric ATPase P4.[2]

  • Purinergic Receptors: Given that ATP is the natural ligand for P2 purinergic receptors, AMP-PNP may interact with these receptors, potentially acting as an agonist or antagonist and interfering with downstream signaling.[3][4][5]

  • AMP-activated protein kinase (AMPK) Pathway: The AMPK signaling pathway is a master regulator of cellular energy homeostasis and is sensitive to the cellular AMP:ATP ratio. While not a direct activator in the same way as AMP, high concentrations of AMP-PNP could potentially interfere with the nucleotide-binding sites on the AMPK gamma subunit or interact with upstream kinases in the pathway.[6]

Q3: How can I identify potential off-target effects of AMP-PNP in my specific experimental system?

A3: Identifying off-target effects is crucial for the correct interpretation of your results. A powerful technique for this is the Cellular Thermal Shift Assay (CETSA) . This method assesses the binding of a ligand (in this case, AMP-PNP) to its target proteins in a cellular environment by measuring changes in the thermal stability of the proteins. Ligand binding typically stabilizes a protein, leading to a higher melting temperature. By comparing the melting curves of proteins in the presence and absence of AMP-PNP, you can identify which proteins are directly interacting with the compound.[7][8][9][10][11]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Kinase Assays
Possible Cause Troubleshooting Steps
Off-target kinase inhibition/activation Your kinase of interest may not be the only one affected by AMP-PNP in your lysate or cell-based assay. Consider that other kinases, like CDK9, could be off-targets.[1] Validate your findings using a more purified system or by using an alternative non-hydrolyzable ATP analog.
Variable AMP-PNP concentration Ensure accurate and consistent preparation of AMP-PNP solutions. Prepare fresh dilutions for each experiment to avoid degradation.
Suboptimal ATP concentration If used in a competitive assay, ensure the ATP concentration is appropriate, typically around the Km value for the kinase.
Compound precipitation AMP-PNP is soluble in aqueous buffers, but always visually inspect for any precipitation, especially at high concentrations.
Inactive enzyme Ensure the kinase is active. Aliquot the enzyme and store at the recommended temperature to avoid freeze-thaw cycles.
Issue 2: Inconsistent Results in ATPase Assays
Possible Cause Troubleshooting Steps
AMP-PNP is a non-competitive inhibitor for some ATPases In some systems, AMP-PNP has been shown to act as a non-competitive inhibitor.[2] This can lead to unexpected kinetic data if a competitive inhibition model is assumed. Perform detailed kinetic studies to determine the mode of inhibition for your specific ATPase.
Phosphate contamination Malachite green-based ATPase assays are highly sensitive to phosphate contamination.[12][13] Ensure all buffers and labware are phosphate-free. Run a "no enzyme" control to check for background phosphate levels.
Spontaneous ATP hydrolysis The acidic conditions of some phosphate detection reagents can cause spontaneous hydrolysis of ATP, leading to high background.[12] Read the absorbance at a consistent time after adding the reagent.
Incorrect buffer conditions Ensure the pH and ionic strength of your assay buffer are optimal for your ATPase and consistent across experiments.
Time-sensitive reaction The color development step in malachite green assays is time-sensitive. Ensure you adhere to the recommended incubation times for all samples.[14]

Quantitative Data on Off-Target Interactions

One study using thermal proteome profiling in 293T cell lysate identified proteins that were significantly stabilized or destabilized by AMP-PNP. The volcano plots from this study provide a qualitative overview of potential off-targets. For instance, CDK9 kinase was confirmed to be stabilized by AMP-PNP.[1] Researchers are encouraged to perform their own validation experiments, such as CETSA, to quantify the interaction with potential off-targets in their system of interest.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol outlines the general steps to identify cellular targets of AMP-PNP by measuring changes in their thermal stability.

1. Cell Culture and Treatment:

  • Culture your cells of interest to 80-90% confluency.

  • Treat the cells with either AMP-PNP at the desired concentration or a vehicle control (e.g., the buffer used to dissolve AMP-PNP).

  • Incubate the cells for a sufficient time to allow for compound uptake (e.g., 1 hour at 37°C).

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. This will create a melting curve for the proteome.[10]

  • Include an unheated control at room temperature.

3. Cell Lysis:

  • Lyse the cells by freeze-thawing. This is typically done by three cycles of freezing in liquid nitrogen followed by thawing at room temperature or in a 25°C water bath.[7]

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Carefully collect the supernatant, which contains the soluble protein fraction.

5. Protein Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Analyze the samples by SDS-PAGE and Western blotting using antibodies against candidate off-target proteins or perform a proteome-wide analysis using mass spectrometry.

  • Quantify the band intensities at each temperature point.

6. Data Analysis:

  • Plot the normalized band intensities against the temperature to generate a melting curve for each protein of interest.

  • A shift in the melting curve to higher temperatures in the AMP-PNP-treated samples compared to the vehicle control indicates stabilization of the protein and a direct interaction with AMP-PNP.

Signaling Pathway Diagrams

Below are diagrams illustrating key signaling pathways that could potentially be affected by off-target interactions of AMP-PNP.

experimental_workflow cluster_protocol CETSA Experimental Workflow A 1. Cell Treatment (AMP-PNP or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Soluble Fraction (Centrifugation) C->D E 5. Protein Analysis (Western Blot or Mass Spec) D->E F 6. Data Analysis (Generate Melting Curves) E->F

Caption: CETSA workflow for identifying AMP-PNP targets.

signaling_pathways cluster_ampk Potential Interference with AMPK Signaling cluster_purinergic Potential Interference with Purinergic Signaling AMP_PNP AMP-PNP AMPK AMPK AMP_PNP->AMPK Potential competitive binding at γ-subunit LKB1 LKB1 AMP_PNP->LKB1 Potential interaction with ATP-binding site Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream Phosphorylates LKB1->AMPK Activates Metabolism Metabolic Regulation Downstream->Metabolism AMP_PNP2 AMP-PNP P2X P2X Receptors (Ion Channels) AMP_PNP2->P2X Potential Agonist/ Antagonist Activity P2Y P2Y Receptors (GPCRs) AMP_PNP2->P2Y Potential Agonist/ Antagonist Activity Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X->Ion_Flux Second_Messengers Second Messengers (cAMP, IP₃) P2Y->Second_Messengers Cellular_Response Cellular Response Ion_Flux->Cellular_Response Second_Messengers->Cellular_Response

Caption: Potential off-target effects on signaling pathways.

References

Technical Support Center: Troubleshooting AMP-PNP Inhibition of ATPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments involving the non-hydrolyzable ATP analog, Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during ATPase activity assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no inhibition of my ATPase with AMP-PNP?

There are several potential reasons for a complete lack of inhibition. Consider the following possibilities:

  • Enzyme Insensitivity: Not all ATP-dependent enzymes are inhibited by AMP-PNP. Some enzymes may have an ATP binding pocket that does not accommodate AMP-PNP effectively, or the mechanism of action may not be susceptible to inhibition by a non-hydrolyzable analog.[1][2] It has been shown, for example, that AMP-PNP does not inhibit the ATP-dependent scanning of the mRNA leader sequence in translation initiation.[1][2]

  • Incorrect AMP-PNP Concentration: The concentration of AMP-PNP may be too low relative to the ATP concentration to compete effectively for the binding site. AMP-PNP is often a competitive inhibitor, so its efficacy is dependent on the concentration of both the inhibitor and the substrate (ATP).[3]

  • Degraded AMP-PNP: Improper storage or handling can lead to the degradation of AMP-PNP. It is particularly unstable in acidic conditions, which can cause rapid hydrolysis. Ensure that your stock solutions are fresh and have been stored correctly.

  • Contaminating ATP in AMP-PNP Stock: Commercial preparations of AMP-PNP can sometimes be contaminated with small amounts of ATP. This contaminating ATP can act as a substrate for your ATPase, masking the inhibitory effect of AMP-PNP.[4]

Q2: I'm only seeing partial or weak inhibition with AMP-PNP. What could be the cause?

Partial inhibition is a common issue and can often be traced to one of the following factors:

  • Suboptimal Inhibitor-to-Substrate Ratio: For competitive inhibition, the degree of inhibition is dependent on the ratio of [AMP-PNP] to [ATP]. If the ATP concentration is too high, it will outcompete AMP-PNP for the active site. Try decreasing the ATP concentration or increasing the AMP-PNP concentration.

  • Slow Hydrolysis of AMP-PNP: Although considered "non-hydrolyzable," some ATPases, such as certain kinesin-related proteins, have been shown to slowly hydrolyze AMP-PNP.[5] This slow turnover can result in what appears to be partial inhibition.

  • Presence of Contaminating Nucleotides: As mentioned previously, contaminating ATP in your AMP-PNP stock can lead to residual ATPase activity.[4] Additionally, the presence of other nucleotide triphosphates (e.g., GTP) in your enzyme preparation or reaction buffer could also contribute to the observed activity if your enzyme has broad substrate specificity.

  • Incorrect Assay Conditions: The binding affinity of AMP-PNP can be influenced by factors such as pH and the concentration of divalent metal ions like Mg²⁺.[6][7][8] Ensure that your assay buffer is at the optimal pH for both enzyme activity and inhibitor binding.

Q3: How should I properly store and handle my AMP-PNP?

Proper storage is critical for maintaining the integrity of AMP-PNP.[9][10]

Storage ConditionDurationNotes
Lyophilized Powder At least 1 yearStore at -20°C upon arrival.[9][10]
Stock Solution Up to 3 monthsAliquot and store at -70°C to minimize degradation.[9][10]
Thawed Aliquots Within 1 weekAvoid repeated freeze-thaw cycles.[9][10]

Important Handling Precautions:

  • Reconstitute lyophilized powder in a buffer at a neutral or slightly alkaline pH (e.g., pH 7.4) as AMP-PNP is very unstable in acidic conditions.

  • Use ultrapure water and sterile conditions when preparing solutions to prevent contamination.[9]

  • It is recommended to filter-sterilize aqueous stock solutions through a 0.22 µm filter before use.[3]

Q4: What is the role of Mg²⁺ in my AMP-PNP inhibition experiment?

Magnesium ions (Mg²⁺) play a dual role in ATPase assays and can significantly impact the results of your inhibition experiment:

  • Essential for ATP Binding and Hydrolysis: Most ATPases require Mg²⁺ to form the actual substrate, the MgATP complex.[11]

  • Facilitates AMP-PNP Binding: Divalent cations like Mg²⁺ are often required for the coordination of AMP-PNP in the active site of the enzyme.[6]

  • Potential for Inhibition at High Concentrations: It is important to note that high concentrations of free Mg²⁺ (not complexed with ATP) can be inhibitory to some ATPases.[7][12] Therefore, it is crucial to carefully control the Mg²⁺ concentration in your assays.

Q5: How can I be sure that my AMP-PNP is free of contaminating ATP?

To address potential ATP contamination, you can perform the following control experiment:

  • Hexokinase Treatment: Pre-incubate your AMP-PNP solution with hexokinase and glucose. Hexokinase will specifically hydrolyze any contaminating ATP to ADP, which is typically a much weaker inhibitor or is inactive for most ATPases.[4] This ensures that any observed inhibition is due to AMP-PNP itself.

Experimental Protocols

Protocol 1: General ATPase Inhibition Assay (Colorimetric - Malachite Green)

This protocol describes a general endpoint assay to determine the inhibitory effect of AMP-PNP by measuring the release of inorganic phosphate (Pi).

Materials:

  • Purified ATPase enzyme

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 80 mM NaCl, 8 mM MgCl₂, 1 mM DTT)

  • High-purity ATP solution (prepare fresh)

  • AMP-PNP solution

  • Malachite Green Reagent

  • Phosphate Standard solution

  • 96-well microplate

Procedure:

  • Prepare Reagents: Bring all reagents to room temperature before starting.

  • Set up Reactions: In a 96-well plate, prepare the following reactions in duplicate or triplicate (example volumes for a 50 µL reaction):

    • Total Activity (No Inhibitor): 25 µL Assay Buffer, 10 µL ATP solution, 5 µL vehicle (buffer used to dissolve AMP-PNP), 10 µL ATPase.

    • Inhibited Reaction: 25 µL Assay Buffer, 10 µL ATP solution, 5 µL AMP-PNP solution (at various concentrations), 10 µL ATPase.

    • No Enzyme Control: 35 µL Assay Buffer, 10 µL ATP solution, 5 µL vehicle.

  • Initiate Reaction: Add the ATPase enzyme to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction & Color Development: Terminate the reaction by adding 200 µL of Malachite Green Reagent to each well.[13] Incubate at room temperature for 30 minutes to allow for color development.[13]

  • Measure Absorbance: Read the absorbance at approximately 620 nm using a microplate reader.[13]

  • Data Analysis:

    • Prepare a standard curve using the Phosphate Standard.

    • Calculate the amount of Pi released in each well.

    • Determine the percent inhibition for each AMP-PNP concentration relative to the total activity control.

Protocol 2: Control Experiment - Removing Contaminating ATP

Procedure:

  • Prepare your AMP-PNP stock solution as usual.

  • To a portion of this stock, add hexokinase (e.g., 10 units/mL) and glucose (e.g., 2 mM).

  • Incubate at room temperature for 30-60 minutes.

  • Use this treated AMP-PNP solution in your inhibition assay alongside an untreated control. A significant difference in inhibitory potency between the treated and untreated solutions suggests the presence of contaminating ATP.

Visual Troubleshooting and Workflow Guides

Below are diagrams to help visualize the mechanism of AMP-PNP action, a typical experimental workflow, and a troubleshooting decision tree.

AMP_PNP_Mechanism cluster_0 ATP Hydrolysis Cycle cluster_1 AMP-PNP Inhibition ATPase_free ATPase (Free) ATPase_ATP ATPase-ATP Complex ATPase_free->ATPase_ATP + ATP Inhibited_Complex ATPase-AMP-PNP Complex (Stalled) ATPase_free->Inhibited_Complex + AMP-PNP ATPase_ADP_Pi ATPase-ADP-Pi Complex ATPase_ATP->ATPase_ADP_Pi Hydrolysis ATPase_ADP_Pi->ATPase_free - ADP, Pi AMP_PNP AMP-PNP AMP_PNP->Inhibited_Complex

Caption: Mechanism of competitive inhibition by AMP-PNP.

Experimental_Workflow prep_reagents Prepare Reagents (Enzyme, ATP, AMP-PNP, Buffer) setup_rxn Set up Reactions in Microplate (Controls & Test Conditions) prep_reagents->setup_rxn initiate_rxn Initiate Reaction (Add ATPase) setup_rxn->initiate_rxn incubate Incubate at Optimal Temperature initiate_rxn->incubate stop_rxn Stop Reaction & Develop Signal (e.g., Add Malachite Green) incubate->stop_rxn read_plate Read Plate (Absorbance) stop_rxn->read_plate analyze_data Analyze Data (% Inhibition, IC50) read_plate->analyze_data

Caption: General workflow for an ATPase inhibition assay.

Troubleshooting_Tree start No / Weak Inhibition Observed q_concentration Is [AMP-PNP] >> [ATP]? (e.g., 10-100 fold excess) start->q_concentration a_increase_amppnp Increase [AMP-PNP] or Decrease [ATP] q_concentration->a_increase_amppnp No q_stability Is AMP-PNP stock fresh? Stored correctly at pH > 7? q_concentration->q_stability Yes a_prepare_fresh Prepare fresh AMP-PNP stock q_stability->a_prepare_fresh No q_contamination Possible ATP contamination? q_stability->q_contamination Yes a_hexokinase Perform hexokinase control experiment q_contamination->a_hexokinase Yes q_enzyme_sensitivity Is the enzyme known to be inhibited by AMP-PNP? q_contamination->q_enzyme_sensitivity No a_literature_check Check literature for your specific ATPase. Consider alternative non-hydrolyzable analogs. q_enzyme_sensitivity->a_literature_check Unsure

Caption: Troubleshooting decision tree for AMP-PNP inhibition.

References

How to confirm AMP-PNP is not hydrolyzed in an assay.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions to ensure the integrity of Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) in experimental assays.

Troubleshooting Guide: Confirming AMP-PNP Is Not Hydrolyzed

Question: How can I be certain that AMP-PNP is not breaking down in my experimental setup?

Answer:

Confirming the stability of AMP-PNP, a non-hydrolyzable ATP analog, is crucial for accurately interpreting experimental results. While designed for resistance to enzymatic cleavage between the β and γ phosphates, its stability can be compromised under certain conditions.[1] Spontaneous hydrolysis can occur in acidic solutions, and some enzymes may exhibit slow hydrolysis activity.[2][3]

Follow this step-by-step guide to troubleshoot and confirm the integrity of AMP-PNP in your assay.

Logical Workflow for Troubleshooting AMP-PNP Hydrolysis

start Start: Suspect AMP-PNP Hydrolysis controls Step 1: Run Control Experiments - No-enzyme control - Positive control (known ATPase) start->controls check_controls Evaluate Control Results controls->check_controls no_hydrolysis Conclusion: AMP-PNP is Stable in Assay Conditions check_controls->no_hydrolysis No hydrolysis products (e.g., no Pi detected) hydrolysis_suspected Conclusion: Hydrolysis is Occurring check_controls->hydrolysis_suspected Hydrolysis products detected in no-enzyme control or in experimental sample end End: Confirmed AMP-PNP Status no_hydrolysis->end analytical_step Step 2: Quantify Hydrolysis Select an Analytical Method hydrolysis_suspected->analytical_step interpret Step 3: Analyze & Interpret Data Quantify AMP/ADP/Pi products analytical_step->interpret interpret->end

Caption: Troubleshooting workflow for verifying AMP-PNP stability.

Step 1: Perform Essential Control Experiments

Before employing advanced analytical techniques, simple control experiments can provide strong evidence for or against hydrolysis.

  • No-Enzyme Control: Run your complete assay, including AMP-PNP and all buffer components, but omit the enzyme or protein of interest. Incubate for the same duration and at the same temperature as your main experiment. If hydrolysis occurs here, it suggests a problem with the buffer conditions (e.g., low pH) or contamination.

  • Positive Control: If you have access to a known ATPase, run a parallel assay with this enzyme and AMP-PNP. While AMP-PNP is resistant, some ATPases can slowly hydrolyze it.[2] This control helps validate that your detection method for hydrolysis products is working correctly.

Step 2: Select an Analytical Method to Detect Hydrolysis

If control experiments suggest hydrolysis, or for rigorous validation, direct measurement of potential breakdown products—ADP, AMP, and inorganic phosphate (Pi)—is necessary. The choice of method depends on the required sensitivity, throughput, and available equipment.

Comparison of Analytical Methods for Detecting AMP-PNP Hydrolysis
MethodPrincipleSensitivityEquipment RequiredProsCons
Thin-Layer Chromatography (TLC) Separates nucleotides (AMP-PNP, ADP, AMP) based on their differential migration on a solid phase.ModerateTLC plates, developing chamber, UV lamp or radiolabeling supplies.Inexpensive, direct visualization of all nucleotide species.[4][5]Low throughput, semi-quantitative without densitometry.
HPLC (High-Performance Liquid Chromatography) Separates nucleotides with high resolution using a column and detects them via UV absorbance.HighHPLC system with a UV detector, appropriate column (e.g., C18).Highly quantitative, high resolution and sensitivity, can be automated.[6][7]Expensive equipment, requires method development.
³¹P-NMR Spectroscopy Distinguishes between the different phosphate environments in AMP-PNP, ADP, AMP, and Pi based on their unique chemical shifts.LowNMR spectrometer.Unambiguous identification and quantification of all phosphorus-containing species without standards.[2][8][9]Requires specialized equipment and high sample concentrations.
Phosphate Assay (e.g., Malachite Green) Colorimetrically detects the amount of free inorganic phosphate (Pi) released from hydrolysis.HighSpectrophotometer (plate reader).High throughput, sensitive, commercially available kits.[10]Indirect (only detects Pi), can be prone to interference from buffer components.

Step 3: Follow Detailed Experimental Protocols

Here are detailed methodologies for the most common techniques used to assess AMP-PNP stability.

Protocol 1: Thin-Layer Chromatography (TLC)

This method directly visualizes the separation of AMP-PNP from its potential hydrolysis products.[5][11]

  • Sample Preparation: At various time points (e.g., 0, 15, 30, 60 minutes), stop the enzymatic reaction by adding an equal volume of a "Stop Solution" (e.g., 2% SDS, 40 mM EDTA).[12]

  • Spotting: Carefully spot 1-2 µL of each reaction time point, alongside standards for AMP-PNP, ADP, and AMP, onto a PEI-Cellulose TLC plate. Use a pencil to mark the origin.

  • Development: Place the TLC plate in a sealed developing chamber containing a mobile phase solution (e.g., 1 M LiCl). Allow the solvent front to migrate until it is about 1 cm from the top of the plate.

  • Visualization:

    • Dry the plate completely.

    • Visualize the nucleotide spots under a short-wave (254 nm) UV lamp. AMP-PNP, ADP, and AMP will appear as dark spots.

    • Compare the migration of spots from your reaction samples to the standards to identify any hydrolysis products. The appearance of spots corresponding to ADP or AMP over time indicates hydrolysis.

TLC Experimental Workflow

prep 1. Prepare Reaction Samples & Standards (AMP-PNP, ADP, AMP) spot 2. Spot Samples & Standards on PEI-Cellulose TLC Plate prep->spot develop 3. Develop Plate in Mobile Phase (e.g., 1M LiCl) spot->develop dry 4. Air Dry the Plate develop->dry visualize 5. Visualize Spots under UV Light (254 nm) dry->visualize analyze 6. Analyze Results: Compare sample spots to standards. Appearance of ADP/AMP spots indicates hydrolysis. visualize->analyze cluster_0 ATP Catalytic Cycle cluster_1 AMP-PNP Interaction E1 Enzyme (E) E_ATP E-ATP Complex E1->E_ATP + ATP E_ADP_Pi E-ADP-Pi Complex (Post-Hydrolysis) E_ATP->E_ADP_Pi Hydrolysis E2 Enzyme (E) E_ADP_Pi->E2 - ADP, - Pi E3 Enzyme (E) E_AMPPNP E-AMP-PNP Complex (Trapped State) E3->E_AMPPNP + AMP-PNP Stalled No Hydrolysis, Cycle Stalled E_AMPPNP->Stalled

References

Technical Support Center: Optimizing AMP-PNP Efficiency in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of AMP-PNP in binding studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective use of Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of AMP-PNP.

Q1: What is AMP-PNP and why is it used in binding studies?

A1: AMP-PNP is a synthetic analog of adenosine 5'-triphosphate (ATP) where the oxygen atom bridging the β and γ phosphates is replaced by a nitrogen atom (an imido group).[1][2] This substitution makes the terminal phosphate bond resistant to hydrolysis by ATPases.[3] Consequently, AMP-PNP can bind to the ATP-binding pocket of many enzymes, locking them in an ATP-bound conformational state without being consumed.[3] This allows for the study of the structural and functional consequences of ATP binding in a stable, time-independent manner.

Q2: How should I prepare and store my AMP-PNP stock solution?

A2: AMP-PNP is soluble in water.[2] It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in a buffer at a neutral pH (around 7.4), as AMP-PNP is unstable in acidic conditions and will rapidly hydrolyze.[2][4] The solution should be prepared using high-purity water and sterile-filtered.[5] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a month or -80°C for up to six months.[1][5] Some sources suggest that at -70°C, a 10 mg/ml stock solution is stable for up to 3 months with approximately 5% hydrolysis observed after 6 months.[2]

Q3: What is the difference between AMP-PNP and ATPγS?

A3: Both AMP-PNP and ATPγS are slowly or non-hydrolyzable ATP analogs used to study ATP-dependent processes. However, they have key differences. ATPγS is generally considered "slowly hydrolyzable" rather than completely non-hydrolyzable, and some enzymes can still process it, albeit at a much slower rate than ATP.[6] In some systems, ATPγS has been shown to have a higher binding affinity than AMP-PNP.[3] The choice between the two often depends on the specific protein and experimental goals. For example, in studies with the CMG helicase, AMP-PNP was found to be truly non-hydrolyzable and suitable for pre-loading the complex without initiating unwinding, whereas ATPγS was slowly hydrolyzed and did support some unwinding.[6]

Q4: Is the presence of magnesium ions (Mg²⁺) necessary when using AMP-PNP?

A4: Yes, for most ATP-binding proteins, the biologically active form of the nucleotide is complexed with a divalent cation, typically Mg²⁺. Therefore, it is crucial to include Mg²⁺ in your experimental buffer in an appropriate concentration, usually in slight excess of the AMP-PNP concentration, to ensure proper binding. The optimal Mg²⁺ concentration may need to be determined empirically for your specific system.

Troubleshooting Guide

This guide provides solutions to common problems encountered during binding studies with AMP-PNP.

Problem Possible Cause(s) Suggested Solution(s)
No or Weak Binding Signal 1. Inactive Protein: The protein may have denatured or aggregated. 2. Incorrect Buffer Conditions: pH, salt concentration, or lack of necessary co-factors (like Mg²⁺) may not be optimal. 3. Low Affinity: The protein may have a naturally low affinity for AMP-PNP. 4. Inaccurate Concentrations: Errors in protein or AMP-PNP concentration measurements.1. Check Protein Integrity: Run an SDS-PAGE or use a biophysical method like Dynamic Light Scattering (DLS) to check for aggregation. Ensure proper storage and handling of the protein.[7] 2. Optimize Buffer: Screen a range of pH values and salt concentrations. Ensure Mg²⁺ is present in a slight molar excess to AMP-PNP. 3. Increase Concentrations: If weak binding is suspected, increase the concentration of the protein and/or AMP-PNP in your experiment. 4. Verify Concentrations: Accurately measure the concentrations of your protein (e.g., by UV-Vis spectroscopy or a protein assay) and AMP-PNP stock solution.
High Background or Non-Specific Binding 1. Protein Aggregation: Aggregated protein can cause non-specific binding and high background signals.[7] 2. Hydrophobic Interactions: The ligand or protein may be interacting non-specifically with the experimental matrix (e.g., SPR chip, ITC cell). 3. Contaminants: Impurities in the protein or AMP-PNP preparation.1. Improve Protein Solubility: Add detergents (e.g., Tween-20) or glycerol to the buffer. Optimize pH and salt concentration.[8] Centrifuge your protein sample at high speed immediately before the experiment to pellet any aggregates. 2. Modify Buffer: Include a small amount of a non-ionic detergent (e.g., 0.005% Tween-20) in your running buffer for SPR. For ITC, ensure precise buffer matching between the cell and the syringe. 3. Check Purity: Ensure high purity of both protein and AMP-PNP.
Protein Precipitation During Experiment 1. High Protein Concentration: The protein concentration may exceed its solubility under the experimental conditions. 2. Buffer Incompatibility: The buffer composition may not be suitable for maintaining protein solubility upon ligand binding. 3. Local High Concentrations: In techniques like ITC or when concentrating the sample, localized high concentrations can lead to precipitation.[7]1. Reduce Protein Concentration: If possible, work at a lower protein concentration. 2. Buffer Optimization: Experiment with different buffers, pH values, and ionic strengths. The addition of stabilizing agents like glycerol or arginine can be beneficial.[8] 3. Modify Experimental Setup: In ITC, try a "reverse titration" with the protein in the syringe and AMP-PNP in the cell. When concentrating, mix the sample periodically to avoid localized high concentrations.[7]
Inconsistent or Irreproducible Results 1. AMP-PNP Instability: The AMP-PNP stock solution may have degraded due to improper storage or handling. 2. Variability in Protein Preparation: Batch-to-batch variation in protein activity or purity. 3. Pipetting Errors: Inaccurate dispensing of reagents.1. Prepare Fresh AMP-PNP: Use a freshly prepared or properly stored aliquot of AMP-PNP for each experiment.[2] 2. Standardize Protein Purification: Ensure a consistent protein purification protocol and rigorously check the quality of each batch. 3. Calibrate Pipettes: Regularly calibrate your pipettes and use careful, consistent pipetting techniques.

Quantitative Data on AMP-PNP Binding

The binding affinity of AMP-PNP can vary significantly depending on the protein. The following table summarizes some reported dissociation constants (Kd) for AMP-PNP with different classes of proteins.

Protein ClassProteinOrganismMethodKd (µM)Reference
Kinase Vaccinia-related kinase 1 (VRK1)Homo sapiensNMR~1:5 molar ratio for saturation[9]
Motor Protein MyosinNot SpecifiedNot SpecifiedPotent competitive inhibitor[2]
ABC Transporter Human ABCB7Homo sapiensCryo-EMAMP-PNP bound[9]
Chaperonin GroELEscherichia coliFunctional AssaySupports some folding[10]
GTPase Gα12Homo sapiensX-ray CrystallographyAMP-PNP not typically used[11]

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of AMP-PNP binding to a protein.

Materials:

  • Purified protein of interest (dialyzed extensively against the final ITC buffer)

  • AMP-PNP solution (prepared in the final dialysis buffer)

  • ITC instrument and corresponding cells and syringes

  • ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂)

Procedure:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the protein in the ITC buffer.

    • Prepare a 200-500 µM solution of AMP-PNP in the exact same buffer. The AMP-PNP concentration should be 10-20 times the protein concentration.

    • Degas both solutions immediately before the experiment to avoid air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with the ITC buffer.

    • Load the protein solution into the sample cell and the AMP-PNP solution into the syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting AMP-PNP into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics of AMP-PNP binding to an immobilized protein.

Materials:

  • Purified protein of interest (ligand)

  • AMP-PNP (analyte)

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.005% P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of AMP-PNP dilutions in the running buffer.

    • Inject the AMP-PNP solutions over the immobilized protein surface, starting with the lowest concentration.

    • Include a buffer-only injection (zero concentration) for double referencing.

  • Regeneration (if necessary):

    • If the AMP-PNP does not fully dissociate, inject a mild regeneration solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer injection signal from the experimental data.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity of AMP-PNP by competing with a radiolabeled ligand.

Materials:

  • Membrane preparation or cells expressing the protein of interest

  • Radiolabeled ligand (e.g., [³H]ATP or a specific radiolabeled antagonist)

  • Unlabeled AMP-PNP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters and filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In a series of tubes, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of unlabeled AMP-PNP.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the membrane preparation or cells to each tube and incubate at a specific temperature until equilibrium is reached.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the AMP-PNP concentration and fit the data to a competition binding model to determine the IC₅₀ value.

    • Calculate the Ki value for AMP-PNP using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for AMP-PNP Binding Studies

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Protein Purify & Characterize Protein Assay Perform Binding Assay (ITC, SPR, etc.) Protein->Assay AMPPNP Prepare & Validate AMP-PNP Stock AMPPNP->Assay Analysis Analyze Raw Data Assay->Analysis Model Fit to Binding Model Analysis->Model Params Determine Kinetic & Thermodynamic Parameters Model->Params

Caption: A generalized workflow for conducting binding studies with AMP-PNP.

Troubleshooting Decision Tree for Weak or No Binding Signal

troubleshooting_tree Start Weak or No Binding Signal CheckProtein Is Protein Active & Monomeric? Start->CheckProtein CheckBuffer Are Buffer Conditions Optimal? CheckProtein->CheckBuffer Yes Sol_Protein Action: Purify new batch, check for aggregation (DLS/SEC) CheckProtein->Sol_Protein No CheckConc Are Concentrations Accurate? CheckBuffer->CheckConc Yes Sol_Buffer Action: Optimize pH, salt, [Mg2+] CheckBuffer->Sol_Buffer No LowAffinity Consider Low Affinity Interaction CheckConc->LowAffinity Yes Sol_Conc Action: Re-measure concentrations CheckConc->Sol_Conc No Sol_Affinity Action: Increase protein and/or AMP-PNP concentrations LowAffinity->Sol_Affinity

Caption: A decision tree to guide troubleshooting efforts for weak or no binding signal.

AMP-PNP's Effect on a Simplified Kinase Signaling Pathway

signaling_pathway cluster_atp ATP-Dependent Pathway cluster_amppnp AMP-PNP Inhibition ATP ATP Kinase_A Kinase ATP->Kinase_A Substrate_A Substrate Kinase_A->Substrate_A phosphorylates pSubstrate_A Phosphorylated Substrate Substrate_A->pSubstrate_A Response_A Cellular Response pSubstrate_A->Response_A AMPPNP AMP-PNP Kinase_B Kinase AMPPNP->Kinase_B binds & inhibits Substrate_B Substrate Kinase_B->Substrate_B no phosphorylation NoResponse_B No Cellular Response Substrate_B->NoResponse_B

Caption: Diagram illustrating how AMP-PNP inhibits a kinase signaling pathway.

References

Technical Support Center: Navigating AMP-PNP Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from lot-to-lot variability of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMP-PNP and why is it used in my experiments?

A1: AMP-PNP is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1] Unlike ATP, which is readily broken down by enzymes (ATPases) to release energy, AMP-PNP binds to the ATP-binding sites of many enzymes without being hydrolyzed. This property makes it an invaluable tool for studying ATP-dependent processes. It effectively "locks" enzymes in an ATP-bound state, allowing researchers to investigate the structural and functional consequences of nucleotide binding, independent of hydrolysis.[1] Common applications include studying kinase regulation, the mechanics of motor proteins like kinesin and myosin, and the function of ATPases.[1][2][3]

Q2: What are the potential sources of lot-to-lot variability in AMP-PNP?

A2: Lot-to-lot variability in AMP-PNP can stem from several factors during manufacturing and handling. These include:

  • Purity: The percentage of AMP-PNP versus other related nucleotides.

  • Contaminants: The presence of ATP, ADP, or AMP can significantly impact experimental results, as these molecules can compete for binding or be utilized by the enzyme.

  • Salt Form and Hydration: Variations in the salt form (e.g., lithium salt) and the degree of hydration can affect the molecular weight and, consequently, the accuracy of concentration calculations.

  • Degradation: Improper storage and handling can lead to the degradation of AMP-PNP. It is unstable in acidic conditions and can hydrolyze over time.[4]

Q3: How should I properly store and handle AMP-PNP to minimize variability?

A3: To ensure the stability and consistency of your AMP-PNP, follow these storage guidelines:

  • Long-term storage: Store lyophilized powder at -20°C.[4][5]

  • Stock solutions: Prepare a concentrated stock solution (e.g., 10-100 mM in a suitable buffer like HEPES at pH 7.4), aliquot it into single-use volumes, and store at -70°C or -80°C for up to 3-6 months.[2][4][5]

  • Working solutions: Thawed aliquots should be used within a week and kept on ice during experiments.[5]

  • Avoid repeated freeze-thaw cycles: This can lead to degradation of the compound.[5]

  • pH considerations: AMP-PNP is unstable in acidic conditions. Ensure your buffers are maintained at a neutral or slightly alkaline pH.[4]

Troubleshooting Guide: Inconsistent Results with a New Lot of AMP-PNP

Dealing with a new lot of AMP-PNP that yields unexpected results can be frustrating. This guide provides a systematic approach to troubleshooting these issues.

Issue: My experimental results have significantly changed after switching to a new lot of AMP-PNP.

This common problem can manifest as changes in enzyme kinetics, binding affinities, or other assay readouts. The following steps will help you identify and address the root cause.

Step 1: Qualify the New Lot of AMP-PNP

Before extensive use, it is crucial to qualify the new lot. This involves assessing its purity and the presence of potential contaminants.

Recommended Quality Control Assays:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of nucleotide preparations. An HPLC analysis can separate and quantify AMP-PNP, ATP, ADP, and AMP.

  • ATP Contamination Assay: A highly sensitive luciferin-luciferase-based assay can specifically quantify ATP contamination. This is particularly important for assays where even trace amounts of ATP can lead to a significant background signal.

Table 1: Recommended QC Parameters for AMP-PNP Lot Qualification

ParameterMethodAcceptance CriteriaPotential Impact if Out of Specification
Purity HPLC≥95% AMP-PNPLower effective concentration, leading to weaker inhibition or binding.
ATP Contamination HPLC or Luciferase Assay<0.1%False-positive signal in kinase or ATPase assays.
ADP/AMP Contamination HPLC<1%May compete with AMP-PNP for binding, altering enzyme kinetics.
Experimental Protocol: HPLC Analysis of AMP-PNP Purity

This protocol is adapted from standard methods for separating adenine nucleotides.[6][7][8]

Objective: To determine the purity of an AMP-PNP lot and quantify the levels of ATP, ADP, and AMP contaminants.

Materials:

  • AMP-PNP (new and old lots)

  • ATP, ADP, AMP standards

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5

  • Mobile Phase B: 100% Acetonitrile

  • 0.22 µm filters

Procedure:

  • Prepare Standards: Prepare 1 mM stock solutions of ATP, ADP, and AMP standards in water. Create a dilution series (e.g., 1 µM to 100 µM) to generate a standard curve.

  • Prepare AMP-PNP Samples: Prepare a 1 mM solution of both the new and old lots of AMP-PNP in water.

  • HPLC Method:

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 254 nm.

    • Use a gradient elution:

      • 0-5 min: 100% Mobile Phase A

      • 5-15 min: Linear gradient to 80% A, 20% B

      • 15-20 min: Hold at 80% A, 20% B

      • 20-25 min: Return to 100% A

    • Inject 10 µL of each standard and sample.

  • Data Analysis:

    • Identify the retention times for ATP, ADP, AMP, and AMP-PNP using the standards.

    • Integrate the peak areas for each component in the AMP-PNP samples.

    • Calculate the percentage of each component based on the total integrated area.

    • Quantify the concentration of contaminants using the standard curves.

Step 2: Perform a Bridging Study

A bridging study directly compares the performance of the new lot against the old (qualified) lot in your specific assay.

Experimental Protocol: Kinase Assay Bridging Study

Objective: To compare the inhibitory effect of the new and old lots of AMP-PNP on a specific kinase.

Materials:

  • Kinase of interest

  • Peptide substrate

  • ATP

  • AMP-PNP (new and old lots)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, radioactivity-based)

Procedure:

  • Prepare a dose-response curve for both the new and old lots of AMP-PNP (e.g., 8-point, 3-fold serial dilutions).

  • Set up your standard kinase assay with a fixed concentration of ATP (typically at the Km for the kinase).

  • Add the different concentrations of the old and new AMP-PNP lots to the respective wells.

  • Initiate the kinase reaction and incubate for the standard time.

  • Stop the reaction and measure the kinase activity using your detection method.

  • Data Analysis:

    • Plot the kinase activity against the AMP-PNP concentration for both lots.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each lot.

    • Acceptance Criterion: The IC50 values for the new and old lots should be within a pre-defined range (e.g., ± 20%).

Step 3: Troubleshooting Based on Outcomes

Table 2: Troubleshooting Scenarios

ObservationPotential CauseRecommended Action
New lot is less potent (higher IC50). Lower purity of the new lot.Adjust the concentration of the new lot based on the purity determined by HPLC. If purity is significantly lower, consider returning the lot to the manufacturer.
Higher background signal with the new lot. ATP contamination in the new lot.If ATP levels are confirmed by QC, the lot may be unusable for your assay. Contact the manufacturer.
Inconsistent results within the same experiment. Poor solubility or stability of the new lot in your assay buffer.Ensure the AMP-PNP is fully dissolved. Prepare fresh dilutions for each experiment.

Visualizing Experimental Workflows and Signaling Pathways

Logical Workflow for Troubleshooting AMP-PNP Variability

G start Inconsistent Results with New AMP-PNP Lot qualify Step 1: Qualify New Lot (HPLC, ATP Assay) start->qualify bridge Step 2: Perform Bridging Study (e.g., Kinase Assay IC50) qualify->bridge Lot passes QC reject Reject or Adjust Concentration of New Lot qualify->reject Lot fails QC troubleshoot Step 3: Troubleshoot Based on Outcome bridge->troubleshoot accept Accept New Lot troubleshoot->accept Results are comparable troubleshoot->reject Results are not comparable G cluster_0 Normal Kinase Activity cluster_1 Inhibition by AMP-PNP Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP Hydrolysis ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhib Kinase No_Reaction No Reaction Kinase_Inhib->No_Reaction AMP_PNP AMP-PNP AMP_PNP->Kinase_Inhib G Kinesin Kinesin Microtubule Microtubule Kinesin->Microtubule walks along ATP_hydrolysis ATP Hydrolysis Kinesin->ATP_hydrolysis binds ATP AMP_PNP AMP-PNP Kinesin->AMP_PNP binds AMP-PNP Movement Cargo Movement ATP_hydrolysis->Movement drives Movement->Kinesin Stalled Stalled State AMP_PNP->Stalled induces Stalled->Kinesin

References

Validation & Comparative

AMP-PNP vs. ADP: A Comparative Guide for Studying Nucleotide-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular mechanics, understanding the precise actions of nucleotide-binding proteins is paramount. These molecular machines, which include motor proteins, kinases, and transporters, are fundamental to a vast array of biological processes. Their function is intrinsically linked to the binding and hydrolysis of adenosine (B11128) triphosphate (ATP). To dissect the conformational states and functional dynamics of these proteins, researchers often turn to ATP analogs. This guide provides a comprehensive comparison of two widely used nucleotides: Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine diphosphate (B83284) (ADP).

Mechanisms of Action: Trapping Proteins in Time

The key difference between AMP-PNP and ADP lies in the states of the ATP hydrolysis cycle they mimic.

  • AMP-PNP: This molecule is a non-hydrolyzable analog of ATP.[1] The substitution of an imido group for the oxygen atom between the β and γ phosphates renders the terminal phosphate (B84403) bond resistant to cleavage by ATPases.[2] Consequently, AMP-PNP effectively "traps" a nucleotide-binding protein in a pre-hydrolysis, ATP-bound-like state. This allows for the structural and functional characterization of the protein in a conformation that is primed for catalysis.

  • ADP: As the product of ATP hydrolysis, ADP represents the post-hydrolysis state. When bound to a nucleotide-binding protein, it typically induces a conformation that is associated with the end of the power stroke or catalytic cycle, often characterized by a lower affinity for its binding partners.

Comparative Data: A Quantitative Look at Protein-Nucleotide Interactions

The choice between AMP-PNP and ADP can have profound and measurable effects on the behavior of nucleotide-binding proteins. The following tables summarize key quantitative data from various studies, highlighting these differences.

Table 1: Binding Affinities (Dissociation Constant, Kd)
ProteinLigandKd (µM)Experimental MethodReference
MutL AMP-PNP25.6 ± 6.9Sedimentation Velocity[3]
MutS ADP~1Nitrocellulose Filter Binding[4]
MutS AMP-PNP~1Nitrocellulose Filter Binding[4]

Note: Direct comparative studies measuring Kd for both AMP-PNP and ADP on the same protein under identical conditions are limited in the reviewed literature. The data presented here is from studies on related proteins within the same functional family.

Table 2: Enzyme Kinetics (ATPase Activity)
ProteinConditionKm for ATP (µM)kcat (s-1)Inhibition by ADPInhibition by AMP-PNPReference
Myosin VI -2.8 ± 0.38.3 ± 0.2CompetitiveNon-competitive[5][6]
Ca2+-ATPase ---Competitive-[7]

Note: This table illustrates the inhibitory effects of ADP and AMP-PNP on ATP hydrolysis. The nature of inhibition provides insights into their binding mechanisms.

Table 3: Structural and Conformational Changes
Protein FamilyLigandObserved Conformational ChangeTechniqueReference
Kinesin-1 (Kin1/Kin3) AMP-PNPNeck linker docking, closed nucleotide-binding pocketCryo-EM[8]
Kinesin-1 (Kin1/Kin3) ADPUndocked neck linker, more open nucleotide-binding pocketCryo-EM[8]
ABC Transporters (e.g., P-glycoprotein) AMP-PNPNBD closed dimer formation, major conformational change2D Crystal Structure[9]
ABC Transporters ADPNBDs in a more open conformationX-ray Crystallography[10]
F1-ATPase AMP-PNPIncreased compactness and thermal stabilityFT-IR Spectroscopy[11]
F1-ATPase ADPIncreased compactness and thermal stabilityFT-IR Spectroscopy[11]

Visualizing the Mechanisms

To further elucidate the roles of AMP-PNP and ADP, the following diagrams illustrate key concepts and experimental workflows.

ATP_Hydrolysis_Cycle cluster_legend States in ATP Hydrolysis Cycle M Motor Protein (M) M_ATP M·ATP M->M_ATP ATP Binding M_ADP_Pi M·ADP·Pi M_ATP->M_ADP_Pi ATP Hydrolysis AMP_PNP AMP-PNP (Traps State) M_ATP->AMP_PNP M_ADP M·ADP M_ADP_Pi->M_ADP Pi Release (Power Stroke) Pi_out Pi M_Rigor M (Rigor) M_ADP->M_Rigor ADP Release ADP_out ADP ATP_in ATP ATPase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Protein - Assay Buffer - ATP Stock - AMP-PNP Stock - ADP Stock - Malachite Green Reagent start->prepare_reagents setup_rxns Set up Reactions in Microplate: - Control (No Nucleotide) - ATP only - ATP + AMP-PNP (various conc.) - ATP + ADP (various conc.) prepare_reagents->setup_rxns incubate Incubate at 37°C setup_rxns->incubate stop_rxn Stop Reaction with Malachite Green Reagent incubate->stop_rxn read_absorbance Read Absorbance at 620 nm stop_rxn->read_absorbance analyze Analyze Data: - Generate Phosphate Standard Curve - Calculate Pi Released - Determine IC50 for Inhibitors read_absorbance->analyze end End analyze->end

References

The "Pause Button" for Cellular Machines: Validating ATP Hydrolysis with AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular processes, Adenosine Triphosphate (ATP) serves as the universal energy currency, powering a vast array of molecular machines. The hydrolysis of ATP into Adenosine Diphosphate (ADP) and inorganic phosphate (Pi) releases the energy necessary for functions ranging from muscle contraction and DNA replication to intracellular transport. However, to truly understand the mechanics of these ATP-dependent processes, researchers must be able to distinguish between the effects of ATP binding and the subsequent energy release from its hydrolysis. This is where the non-hydrolyzable ATP analog, Adenylyl-imidodiphosphate (AMP-PNP), proves to be an indispensable tool.

AMP-PNP mimics the structure of ATP, allowing it to bind to the ATP-binding sites of enzymes. However, the substitution of an imido group (-NH-) for the oxygen atom between the β and γ phosphates renders the terminal phosphate bond resistant to cleavage by most ATPases.[1] This effectively "pauses" the enzyme in an ATP-bound state, allowing researchers to investigate the consequences of nucleotide binding in the absence of hydrolysis. This guide provides a comparative overview of AMP-PNP's application in validating the ATP hydrolysis requirement for various enzymatic processes, supported by experimental data and detailed protocols.

Unveiling the Mechanism: ATP vs. AMP-PNP in Action

The fundamental difference between ATP and AMP-PNP lies in their susceptibility to hydrolysis, a distinction that has profound implications for the function of ATP-dependent enzymes.

ATP: Binds to the enzyme's active site and is subsequently hydrolyzed. This process is typically coupled to a conformational change in the enzyme that drives its mechanical work. The products, ADP and Pi, are then released, preparing the enzyme for another cycle.

AMP-PNP: Binds to the active site in a manner similar to ATP but is not efficiently hydrolyzed.[1] This traps the enzyme in a pre-hydrolysis, ATP-bound-like state.[2] By observing the enzyme's behavior in the presence of AMP-PNP, researchers can deduce which steps of its functional cycle are dependent on the energy released from ATP cleavage.

The following diagram illustrates the canonical ATP hydrolysis cycle and the point of inhibition by AMP-PNP.

ATP_Hydrolysis_Cycle E Enzyme (E) E_ATP E-ATP Complex (Binding) E->E_ATP + ATP E_AMPPNP E-AMP-PNP Complex (Inhibited State) E->E_AMPPNP + AMP-PNP E_ADP_Pi E-ADP-Pi Complex (Hydrolysis & Work) E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP Complex (Pi release) E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP E_AMPPNP->E Slow Dissociation

Figure 1: ATP Hydrolysis Cycle and AMP-PNP Inhibition.

Quantitative Comparison: The Impact of AMP-PNP on Enzyme Function

Experimental data across various classes of ATP-dependent enzymes quantitatively demonstrates the inhibitory effect of AMP-PNP and its utility in dissecting reaction mechanisms. Here, we compare the effects of ATP and AMP-PNP on two well-studied molecular motors: kinesin and helicase.

Enzyme ClassParameterATPAMP-PNPReference
Kinesin-1 Microtubule Gliding Velocity~800 nm/s (at 1mM ATP)~0 nm/s (at 1mM AMP-PNP)[3]
Detachment Rate (from microtubule)~3 s⁻¹ (one-headed kinesin)0.009 s⁻¹ (one-headed kinesin)[4]
RecQ Helicase DNA Unwinding ActivityActiveNo detectable activity[1]
CMG Helicase DNA Unwinding during pre-loadingSubstantial unwinding with ATPγSNo unwinding[5][6]

Experimental Protocols

To facilitate the application of AMP-PNP in your research, we provide detailed protocols for key experiments used to validate ATP hydrolysis requirements.

Kinesin Motility Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors. The requirement of ATP hydrolysis for motility is confirmed by the absence of movement in the presence of AMP-PNP.

Experimental Workflow:

Kinesin_Motility_Assay cluster_prep Preparation cluster_assay Motility Assay Flow_Cell 1. Prepare Flow Cell Block 2. Block Surface (e.g., with casein) Flow_Cell->Block Kinesin 3. Adsorb Kinesin Block->Kinesin Microtubules 4. Add Fluorescent Microtubules Kinesin->Microtubules ATP 5a. Add ATP (Motility Buffer) Microtubules->ATP AMPPNP 5b. Add AMP-PNP (Control) Microtubules->AMPPNP Image 6. Image via Fluorescence Microscopy ATP->Image AMPPNP->Image

Figure 2: Kinesin Motility Assay Workflow.

Methodology:

  • Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.

  • Surface Blocking: Introduce a blocking solution, such as 0.5 mg/ml casein in BRB80 buffer (80 mM PIPES/KOH, pH 6.8, 1 mM EGTA, 1 mM MgCl₂), to prevent non-specific binding. Incubate for 3 minutes.[3]

  • Kinesin Adsorption: Replace the blocking solution with a kinesin-1 solution (e.g., 0.004 mg/ml in BRB80 with casein and DTT). Incubate for 3 minutes to allow the motors to adsorb to the surface.[3]

  • Microtubule Introduction: Add fluorescently labeled microtubules in a motility buffer (BRB80 with casein, DTT, and an oxygen scavenger system).

  • Initiation of Motility:

    • ATP Condition: To observe motility, perfuse the chamber with motility buffer containing ATP (e.g., 1 mM).

    • AMP-PNP Control: To validate the ATP hydrolysis requirement, perfuse a separate chamber with motility buffer containing AMP-PNP (e.g., 1 mM) instead of ATP.

  • Data Acquisition: Image the microtubules using fluorescence microscopy. In the presence of ATP, microtubules will be observed gliding across the surface. In the presence of AMP-PNP, microtubules will bind to the kinesin-coated surface but will not exhibit directed movement.

Helicase DNA Unwinding Assay (Fluorescence-Based)

This assay measures the ability of a helicase to separate a double-stranded DNA (dsDNA) substrate, a process that is dependent on ATP hydrolysis. The use of a fluorescently labeled DNA substrate allows for real-time monitoring of unwinding.

Methodology:

  • Substrate Preparation: A dsDNA substrate is prepared by annealing a fluorescently labeled oligonucleotide (e.g., with FAM) to a longer, complementary strand that has a quencher molecule (e.g., dabcyl) in proximity. In the annealed state, the fluorescence is quenched. A single-stranded region is left as a loading site for the helicase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the helicase buffer (e.g., 20 mM Tris-HCl, pH 7.2, 10 mM MgCl₂, 1 mM KCl, 99 mM NaCl), the helicase enzyme (e.g., 20 nM Pif1), the DNA substrate (e.g., 40 nM), and a "trap" oligonucleotide that is complementary to the fluorescently labeled strand to prevent re-annealing.[7]

  • Initiating the Reaction:

    • ATP Condition: Add ATP to a final concentration of 1-5 mM to initiate the unwinding reaction.

    • AMP-PNP Control: In a parallel reaction, add AMP-PNP to the same final concentration.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates the separation of the fluorescently labeled strand from the quencher-containing strand, signifying DNA unwinding.[7] No significant increase in fluorescence is expected in the presence of AMP-PNP, confirming that ATP hydrolysis is essential for helicase activity.[1][8]

General ATPase Activity Assay (Colorimetric)

This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis, providing a direct measure of an enzyme's ATPase activity. The malachite green assay is a common and sensitive method for this purpose.

Methodology:

  • Reaction Incubation:

    • Set up reactions containing the purified ATPase enzyme in an appropriate assay buffer (e.g., 20 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol), and any necessary co-factors (e.g., MgCl₂).[9]

    • Initiate the reactions by adding ATP to a final concentration of 1-5 mM. For the control, add AMP-PNP instead of ATP.

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).[9][10]

  • Phosphate Detection:

    • Stop the reaction and add the malachite green reagent. This reagent forms a colored complex with free inorganic phosphate.[10]

  • Quantification:

    • Measure the absorbance of the solution at ~620-650 nm using a spectrophotometer or plate reader.[9][10]

    • Determine the concentration of released phosphate by comparing the absorbance to a standard curve generated with known concentrations of phosphate. A significant increase in absorbance in the ATP-containing reaction compared to the AMP-PNP control indicates ATP hydrolysis.

Conclusion

AMP-PNP is a powerful and essential tool for elucidating the mechanisms of ATP-dependent enzymes. By competitively binding to the ATP pocket and resisting hydrolysis, it allows researchers to dissect the roles of nucleotide binding versus the energy release from cleavage. The comparative data and protocols presented in this guide demonstrate how the strategic use of AMP-PNP can provide clear and quantitative evidence for the ATP hydrolysis requirement in a wide range of biological systems. For researchers and drug development professionals, a thorough understanding and application of this non-hydrolyzable analog are critical for advancing our knowledge of cellular energetics and for the development of targeted therapeutics that modulate the activity of ATP-dependent enzymes.

References

AMP-PNP: A Closer Look at its Role as a Competitive Inhibitor in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Adenylyl-imidodiphosphate (AMP-PNP) is a widely utilized synthetic analog of adenosine triphosphate (ATP) in biochemical and biophysical research. Its primary function is to act as a non-hydrolyzable mimic of ATP, binding to the active sites of ATP-dependent enzymes without being broken down. This characteristic allows researchers to trap enzymes in an ATP-bound state, facilitating the study of their structure and function. The prevailing consensus, supported by numerous studies, identifies AMP-PNP as a competitive inhibitor for the majority of ATP-dependent enzymes.[1][2]

The Competitive Edge: How AMP-PNP Outcompetes ATP

Competitive inhibition occurs when an inhibitor molecule, in this case, AMP-PNP, structurally resembles the natural substrate (ATP) and binds to the same active site on the enzyme. This binding is reversible, and the inhibitor and substrate are mutually exclusive in their binding – only one can occupy the active site at any given time. The effectiveness of a competitive inhibitor is dependent on its concentration relative to the substrate. By increasing the concentration of the substrate (ATP), the inhibitory effect of AMP-PNP can be overcome.

This mode of action is characterized by an increase in the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's binding affinity. A higher Km in the presence of a competitive inhibitor indicates that a higher concentration of the substrate is required to achieve the same reaction velocity, signifying a lower apparent affinity of the enzyme for its substrate.

Beyond Simple Competition: Nuances in AMP-PNP's Inhibitory Profile

While generally classified as a competitive inhibitor, the interaction of AMP-PNP with certain enzymes can exhibit more complex behavior. For instance, studies on the motor protein kinesin have revealed that the mode of inhibition by AMP-PNP can deviate from a purely competitive model.[3] In some specific cases, AMP-PNP has been reported to act as a non-competitive inhibitor. For example, in the absence of RNA, AMP-PNP was found to inhibit the steady-state ATP hydrolysis by the P4 hexameric ATPase non-competitively.[4] Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without affecting substrate binding. In this scenario, the Vmax is lowered, while the Km remains unchanged.

AMP-PNP in Comparison to Other Non-Hydrolyzable ATP Analogs

AMP-PNP is part of a broader class of non-hydrolyzable ATP analogs, each with distinct properties. A comparison with other commonly used analogs is crucial for selecting the appropriate tool for a specific research question.

AnalogModificationPrimary Mechanism of ActionKey Characteristics
AMP-PNP The bridging oxygen between the β- and γ-phosphates is replaced by a nitrogen atom.Competitive Inhibitor Highly resistant to enzymatic cleavage, effectively locking enzymes in a pre-hydrolysis, substrate-bound state.[1]
AMP-PCP The bridging oxygen between the β- and γ-phosphates is replaced by a carbon atom.Competitive Inhibitor Similar to AMP-PNP, it is a true competitive inhibitor resistant to hydrolysis.[1]
ATPγS A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom.Slow Substrate Can be slowly hydrolyzed by many kinases and ATPases, leading to thiophosphorylation of the substrate. This makes it useful for creating stable, modified products.[1]

Quantitative Analysis of AMP-PNP Inhibition

The following table summarizes the kinetic parameters of AMP-PNP inhibition for a specific enzyme, as reported in the literature.

EnzymeSubstrateInhibitorInhibition TypeKm (ATP)VmaxKi (AMP-PNP)
Sea Urchin Sperm Dynein ATPaseATPAMP-PNPCompetitive0.24 mM44 Hz~8.1 mM

Data extracted from a study on reactivated and rigor wave sea urchin sperm.[2]

Experimental Protocol for Determining Inhibition Type

To experimentally determine whether an inhibitor like AMP-PNP acts competitively or non-competitively, a series of enzyme activity assays are performed.

Objective: To determine the mode of inhibition of an enzyme by AMP-PNP.

Materials:

  • Purified enzyme of interest

  • Substrate (ATP) solution of known concentration

  • Inhibitor (AMP-PNP) solution of known concentration

  • Assay buffer at optimal pH and temperature for the enzyme

  • Detection system to measure product formation or substrate depletion (e.g., spectrophotometer, fluorometer)

  • Microplate reader or similar instrument

Methodology:

  • Enzyme and Substrate Titration: Initially, determine the optimal enzyme concentration and the Michaelis-Menten constant (Km) for ATP under the chosen assay conditions in the absence of the inhibitor.

  • Inhibitor Concentration Range: Select a range of AMP-PNP concentrations to test, typically spanning from well below to well above the anticipated inhibition constant (Ki).

  • Assay Setup:

    • Prepare a series of reaction mixtures in a microplate or individual tubes.

    • Each reaction will contain a fixed concentration of the enzyme and a varying concentration of the substrate (ATP).

    • For each substrate concentration, set up parallel reactions with different fixed concentrations of AMP-PNP (including a no-inhibitor control).

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate (or enzyme, depending on the experimental design).

    • Monitor the reaction progress over time by measuring the signal from the detection system at regular intervals. The initial reaction velocity (v₀) is determined from the linear phase of the progress curve.

  • Data Analysis:

    • Plot the initial reaction velocity (v₀) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.

    • To more clearly distinguish the type of inhibition, transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

      • Competitive Inhibition: The lines will intersect at the y-axis (1/Vmax), indicating that Vmax is unchanged, while the x-intercepts (-1/Km) will differ.

      • Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km), indicating that Km is unchanged, while the y-intercepts (1/Vmax) will differ.

      • Mixed Inhibition: The lines will intersect at a point other than the axes.

    • The inhibition constant (Ki) can be determined from these plots.

Visualizing the Mechanisms of Inhibition

The following diagrams illustrate the fundamental differences between competitive and non-competitive inhibition.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) (AMP-PNP) EI->E - I

Caption: Competitive inhibition pathway for AMP-PNP.

non_competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Non-competitive inhibition pathway.

References

Interpreting Experimental Results with AMP-PNP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results obtained using Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of Adenosine Triphosphate (ATP). Understanding the nuances of how AMP-PNP interacts with ATP-dependent enzymes is crucial for accurately interpreting experimental data. This document outlines its effects in key biochemical assays, compares it with other ATP analogs, and provides detailed experimental protocols.

Distinguishing ATP Binding from Hydrolysis

AMP-PNP is a valuable tool for dissecting the molecular mechanisms of ATP-dependent enzymes. By substituting the β,γ-bridging oxygen atom of ATP with an imido group, AMP-PNP can bind to the ATP-binding pocket of most ATPases but is resistant to enzymatic hydrolysis.[1] This unique characteristic allows researchers to isolate and study the conformational and functional states of an enzyme in its ATP-bound, pre-hydrolysis state. This is critical for understanding processes where nucleotide binding alone triggers significant events, independent of the energy released from hydrolysis.

Comparison with Other ATP Analogs

While AMP-PNP is a powerful tool, it is essential to consider its properties in relation to other commonly used ATP analogs, such as ATPγS (Adenosine 5'-O-[3-thio]triphosphate) and ADP (Adenosine Diphosphate).

NucleotideKey CharacteristicTypical ApplicationAdvantagesLimitations
ATP Natural SubstrateBaseline activity assaysRepresents the physiological process.Rapidly hydrolyzed, making it difficult to study intermediate states.
AMP-PNP Non-hydrolyzableTrapping enzymes in an ATP-bound state for structural and functional studies.[2]Highly resistant to hydrolysis, providing a stable pre-hydrolysis mimic.[3]May not perfectly mimic the exact conformation of the ATP-bound state in all enzymes.[3]
ATPγS Slowly hydrolyzableStudying near-transition states of ATP hydrolysis.Can be used to preload proteins onto substrates without significant activity before initiation with ATP.[4]Is eventually hydrolyzed, which can complicate long-term experiments.[5] Can sometimes be a better mimic for the pre-hydrolysis state than AMP-PNP.[3]
ADP Hydrolysis ProductStudying the post-hydrolysis, product-bound state and product inhibition.Represents a key step in the enzymatic cycle.Does not mimic the high-energy pre-hydrolysis state.

Data Presentation: Quantitative Comparisons

The choice of nucleotide analog can significantly impact experimental outcomes. Below are tables summarizing quantitative data from key experiments, highlighting the differential effects of AMP-PNP and other nucleotides.

Table 1: Effect of Nucleotides on Kinesin-1 Motility

Kinesin-1 is a motor protein that moves along microtubules, a process fueled by ATP hydrolysis. The following data, adapted from in vitro motility assays, demonstrates how different nucleotides affect its movement.

Nucleotide (Concentration)Microtubule Gliding Velocity (nm/s)Mean Run Length (nm)Interpretation
ATP (1 mM)~800>1000Baseline processive movement.
AMP-PNP (400 µM)~400[6]62 ± 7[7]AMP-PNP acts as a competitive inhibitor, significantly reducing velocity and run length by locking kinesin in a tightly-bound, microtubule-associated state.[7][8]
ATP (0.5 mM) + AMP-PNP (0.2 mM)-558 ± 39[7]The presence of AMP-PNP induces pauses in the movement of kinesin.[7]
ADP (1 mM)Very Low / No Movement-ADP binding leads to a weakly-bound state and dissociation from the microtubule.[9]
Table 2: Nucleotide Binding Affinity and Hydrolysis Rates for Various ATPases

The binding affinity (Kd) and hydrolysis rate (kcat) are critical parameters for understanding enzyme-nucleotide interactions.

EnzymeNucleotideDissociation Constant (Kd)Hydrolysis Rate (kcat)Reference
ClpA (AAA+ ATPase) ATPγS10 ± 1 µM-[5]
ClpA (AAA+ ATPase) AMP-PNPHigher than ATPγS-[5][10]
p97 (AAA+ ATPase) ATP131 nM-[3]
p97 (AAA+ ATPase) ATPγS36.7 nMSlower than ATP[3]
p97 (AAA+ ATPase) AMP-PNP-More stable than ATPγS[3]
hMutSα (Mismatch Repair) ATP-~10-fold faster than ATPγS[11]
hMutSα (Mismatch Repair) ATPγS-Hydrolyzed[11]
hMutSα (Mismatch Repair) AMP-PNPBindsNot Hydrolyzed[11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of AMP-PNP.

ATP_Hydrolysis_Cycle E Enzyme (E) E_ATP E-ATP (Pre-hydrolysis) E->E_ATP + ATP E_AMPPNP E-AMP-PNP (Trapped State) E->E_AMPPNP + AMP-PNP E_ADP_Pi E-ADP-Pi (Post-hydrolysis) E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP AMPPNP AMP-PNP Kinesin_Motility_Workflow cluster_prep Preparation cluster_assay Motility Assay Prepare Flow Cell Prepare Flow Cell Block Surface (Casein) Block Surface (Casein) Prepare Flow Cell->Block Surface (Casein) Add Kinesin Add Kinesin Block Surface (Casein)->Add Kinesin Add Microtubules Add Microtubules Add Kinesin->Add Microtubules Add Motility Buffer\n(ATP or AMP-PNP) Add Motility Buffer (ATP or AMP-PNP) Add Microtubules->Add Motility Buffer\n(ATP or AMP-PNP) Image Microtubule Movement Image Microtubule Movement Add Motility Buffer\n(ATP or AMP-PNP)->Image Microtubule Movement Analyze Velocity and Run Length Analyze Velocity and Run Length Image Microtubule Movement->Analyze Velocity and Run Length ABC_Transporter_Cycle Inward_Open Inward-Facing (Open) Substrate_Bound Substrate Binding Inward_Open->Substrate_Bound + Substrate ATP_Bound ATP/AMP-PNP Binding (Outward-Facing) Substrate_Bound->ATP_Bound + 2 ATP/AMP-PNP Hydrolysis ATP Hydrolysis ATP_Bound->Hydrolysis (with ATP) Substrate_Release Substrate Release Hydrolysis->Substrate_Release Conformational Change Substrate_Release->Inward_Open Pi and ADP Release Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Activation Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GTP Hydrolysis Raf Raf Ras_GTP->Raf Signal Transduction GAP GTPase Activating Protein (GAP) Ras_GTP->GAP Interaction MEK MEK Raf->MEK Signal Transduction ERK ERK MEK->ERK Signal Transduction Transcription Transcription Factors ERK->Transcription Signal Transduction GAP->Ras_GTP Accelerates Hydrolysis

References

AMP-PNP vs. ATP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of whether the non-hydrolyzable analog, AMP-PNP, truly mimics the ATP-bound state in biological systems.

For researchers in molecular biology, biochemistry, and drug development, understanding the nuanced interactions between nucleotides and proteins is paramount. Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of processes from enzymatic reactions to muscle contraction. To study these mechanisms without the complication of hydrolysis, scientists often turn to non-hydrolyzable ATP analogs. Among these, Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is one of the most widely used. This guide provides a comprehensive comparison of AMP-PNP and ATP, supported by experimental data, to elucidate the extent to which AMP-PNP can be considered a faithful mimic of the ATP-bound state.

Structural Differences: A Tale of Two Bonds

The primary difference between ATP and AMP-PNP lies in the linkage between the β and γ phosphates. In ATP, this is a phosphoanhydride bond (P-O-P), which is readily cleaved by enzymes. In AMP-PNP, this is replaced by a phosphoramidate bond (P-N-P), which is significantly more resistant to hydrolysis.[1] This fundamental structural change has subtle but important consequences for the molecule's conformation and its interaction with protein binding pockets.

While both molecules adopt a similar overall conformation, the P-N-P bond in AMP-PNP can lead to slight alterations in bond angles and lengths compared to the P-O-P bond in ATP. These subtle differences can influence the precise positioning of the γ-phosphate within the active site of an enzyme, which can, in turn, affect the protein's conformational state.[2]

Functional Consequences: More Than Just Binding

The inability of AMP-PNP to be hydrolyzed is its most significant functional difference from ATP. This property allows it to "trap" enzymes in a state that is thought to resemble the pre-hydrolysis ATP-bound state. However, the functional outcomes of AMP-PNP binding are not always identical to those of ATP.

Enzyme Kinetics:

For many ATP-dependent enzymes, AMP-PNP acts as a competitive inhibitor. It binds to the active site but does not support the catalytic reaction, thereby blocking the binding of ATP. However, the affinity of AMP-PNP for an enzyme can be different from that of ATP. Furthermore, some enzymes have been shown to exhibit a very slow rate of AMP-PNP hydrolysis.[1]

Conformational Changes and Motor Proteins:

In the case of motor proteins like kinesin and dynein, ATP binding and hydrolysis are tightly coupled to conformational changes that drive movement. AMP-PNP can often induce a conformational state that is similar to the ATP-bound state, promoting tight binding to their respective cytoskeletal tracks (e.g., microtubules).[3][4][5][6] However, the subsequent steps of the mechanochemical cycle, which are triggered by ATP hydrolysis, are blocked. Studies on kinesin have shown that while AMP-PNP can induce a docked conformation of the neck linker, similar to the ATP-bound state, the overall dynamics and processive movement are altered.[6][7]

ABC Transporters:

ATP-Binding Cassette (ABC) transporters utilize the energy of ATP hydrolysis to move substrates across cellular membranes. Structural studies of ABC transporters like P-glycoprotein and ABCB7 in the presence of AMP-PNP have revealed an inward-facing, open conformation, which is thought to represent the pre-translocation state.[8][9][10][11] While AMP-PNP binding is sufficient to induce conformational changes, it does not support the full transport cycle that requires ATP hydrolysis.[12]

Quantitative Comparison of AMP-PNP and ATP Interactions

The following tables summarize key quantitative data from studies directly comparing the binding and kinetic parameters of AMP-PNP and ATP with various proteins.

ProteinLigandDissociation Constant (Kd)MethodReference
MEK1 (non-phosphorylated)AMP-PNP~2 µMIsothermal Titration Calorimetry[13]
MEK1 (non-phosphorylated)ADP~2 µMIsothermal Titration Calorimetry[13]
MEK1 (phosphorylated)AMP-PNP~2 µMIsothermal Titration Calorimetry[13]
MEK1 (phosphorylated)ADP~2 µMIsothermal Titration Calorimetry[13]
EnzymeSubstrate/AnalogKMkcatkcat/KM (Specificity Constant)Reference
Adenylate Kinase 3 (AK3)GTP10 ± 1.5 µM57 ± 2 s⁻¹5.7 ± 0.9 (s⁻¹ µM⁻¹)[14]
Adenylate Kinase (AKeco)ATP63 ± 7 µM360 ± 10 s⁻¹5.7 ± 0.7 (s⁻¹ µM⁻¹)[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to compare AMP-PNP and ATP.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of AMP-PNP and ATP binding to a target protein.

Materials:

  • Purified target protein (5-50 µM in the cell)

  • AMP-PNP or ATP solution (10-20 fold higher concentration in the syringe)

  • Identical, degassed buffer for both protein and nucleotide solutions

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation: Dialyze the purified protein and prepare the nucleotide solution in the same buffer to minimize heats of dilution. Degas both solutions for at least one hour before the experiment.[15][16] Accurately determine the concentrations of the protein and nucleotide.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). The reference cell is filled with deionized water. The sample cell is loaded with the protein solution (approximately 300 µL). The injection syringe is filled with the nucleotide solution (approximately 100-120 µL).[16]

  • Titration: Perform a series of small injections (e.g., 2 µL) of the nucleotide solution into the sample cell. The heat released or absorbed upon binding is measured after each injection.[17][18]

  • Data Analysis: The raw data of heat change per injection is integrated and plotted against the molar ratio of nucleotide to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.[19]

Fluorescence Competition Assay for Determining Binding Affinity

Objective: To determine the dissociation constant (Kd) of a non-fluorescent ligand (ATP or AMP-PNP) by measuring its ability to displace a fluorescent nucleotide analog.

Materials:

  • Purified target protein

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • ATP and AMP-PNP solutions of known concentrations

  • Assay buffer

  • Fluorometer

Protocol:

  • Initial Setup: In a cuvette, mix the target protein with a fixed concentration of the fluorescent ATP analog in the assay buffer.

  • Fluorescence Measurement: Measure the initial fluorescence of the protein-fluorescent analog complex. The excitation and emission wavelengths will depend on the specific fluorescent analog used (e.g., for TNP-ATP, excitation at 410 nm and emission scan from 500-600 nm).[20]

  • Competition Titration: Add increasing concentrations of the non-fluorescent competitor (ATP or AMP-PNP) to the cuvette.

  • Data Acquisition: After each addition of the competitor, allow the system to reach equilibrium and measure the fluorescence intensity. The displacement of the fluorescent analog by the competitor will result in a decrease in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. The data can be fitted to a competitive binding equation to calculate the Kd of the non-fluorescent ligand.[21][22][23]

X-ray Crystallography for Structural Comparison

Objective: To determine the three-dimensional structure of a protein in complex with AMP-PNP to compare it with the known ATP-bound or apo structures.

Materials:

  • Highly purified and concentrated protein solution

  • AMP-PNP solution

  • Crystallization screens and reagents (precipitants, buffers, salts)

  • X-ray diffraction equipment

Protocol:

  • Complex Formation: Incubate the purified protein with a molar excess of AMP-PNP and MgCl₂ to ensure saturation of the nucleotide-binding site.

  • Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) or other methods. Screen a wide range of conditions (precipitant type and concentration, pH, temperature) to find conditions that yield diffraction-quality crystals.[24]

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement, using a known structure of the protein as a search model.

  • Refinement and Analysis: Refine the atomic model against the experimental data. Analyze the electron density maps to confirm the binding of AMP-PNP and identify any conformational changes in the protein compared to other nucleotide-bound states.[2][4][25]

Visualizing the Concepts

To better illustrate the processes discussed, the following diagrams have been generated.

ATP Hydrolysis and the Role of AMP-PNP

ATP_Hydrolysis_Cycle cluster_0 Normal ATP Cycle cluster_1 AMP-PNP Interaction E_ATP Enzyme-ATP E_ADP_Pi Enzyme-ADP-Pi E_ATP->E_ADP_Pi Hydrolysis E_ADP Enzyme-ADP E_ADP_Pi->E_ADP Pi release E Enzyme (Apo) E_ADP->E ADP release E->E_ATP ATP binding E_AMPPNP Enzyme-AMP-PNP (Trapped State) E_apo Enzyme (Apo) E_AMPPNP->E_apo Slow dissociation E_apo->E_AMPPNP AMP-PNP binding Experimental_Workflow cluster_biochem Biochemical Comparison cluster_struct Structural Comparison Start Protein Purification Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Structural_Studies Structural Studies Start->Structural_Studies ITC Isothermal Titration Calorimetry (Kd, ΔH) Biochemical_Assays->ITC Fluorescence Fluorescence Assay (Kd) Biochemical_Assays->Fluorescence Kinetics Enzyme Kinetics (kcat, Km) Biochemical_Assays->Kinetics Xray X-ray Crystallography Structural_Studies->Xray CryoEM Cryo-EM Structural_Studies->CryoEM FTIR FTIR Spectroscopy Structural_Studies->FTIR Data_Analysis Data Analysis & Comparison Conclusion Conclusion: Does AMP-PNP mimic ATP? Data_Analysis->Conclusion ITC->Data_Analysis Fluorescence->Data_Analysis Kinetics->Data_Analysis Xray->Data_Analysis CryoEM->Data_Analysis FTIR->Data_Analysis

References

A Comparative Guide to the Limitations of AMP-PNP as an ATP Substitute

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a widely utilized non-hydrolyzable analog of adenosine triphosphate (ATP). Its resistance to cleavage by many ATPases and kinases makes it an invaluable tool for studying ATP-dependent processes. By binding to the ATP pocket without being hydrolyzed, AMP-PNP can "trap" enzymes in an ATP-bound state, facilitating structural and functional studies.[1][2] However, the substitution of a bridging oxygen with a nitrogen atom between the β and γ phosphates introduces significant limitations that researchers must consider. This guide provides an objective comparison of AMP-PNP with ATP and other alternatives, supported by experimental data and detailed protocols, to aid in the informed selection of ATP analogs for research.

Biochemical Properties and Mechanism of Action

AMP-PNP typically acts as a competitive inhibitor of ATP-dependent enzymes.[1] It binds to the active site but, due to the stable imido-diphosphate bond, cannot be hydrolyzed to ADP and inorganic phosphate (Pi). This effectively stalls the enzymatic cycle at the ATP-binding step.[2] This contrasts with another common ATP analog, ATPγS, which is slowly hydrolyzed by some enzymes and acts as a "slow substrate."[1][2]

Quantitative Comparison of AMP-PNP and Other Nucleotides

The following table summarizes key quantitative parameters for AMP-PNP in comparison to ATP and other analogs for various enzymes. It is important to note that these values can be highly dependent on the specific enzyme and experimental conditions.

ParameterEnzyme/SystemAMP-PNPATPOther AnalogsReference(s)
Dissociation Constant (Kd) (Na+ + K+)-dependent ATPase2.2 µM (with 50 µM MgCl2), 4.2 µM (without MgCl2)Competitive-[3]
RecA proteinHigher affinity than AMP-PCPLower affinity than ATPγS and dATPATPγS > dATP > ATP > AMP-PNP >> AMP-PCP[4]
Inhibition Constant (Ki) Sea Urchin Sperm Dynein~8.1 mM--[2][5]
Michaelis Constant (Km) Sea Urchin Sperm Dynein-0.24 mM-[5]
Hydrolysis Rate ncd motor domain~0.00004 s⁻¹~0.004 s⁻¹ (100-fold higher)-[6]
Limitations of AMP-PNP in Common Research Applications

While a powerful tool, the limitations of AMP-PNP must be carefully considered in the context of specific experimental goals.

1. Incomplete Mimicry of the ATP-Bound State:

The substitution of an oxygen with a nitrogen atom alters the charge distribution and geometry of the phosphate chain.[7] This can lead to differences in the conformation of the enzyme compared to when it is bound to ATP. Furthermore, in some protein structures, the imide group of AMP-PNP can be deprotonated, which is a state not possible for the bridging oxygen in ATP.[7] This highlights that while AMP-PNP can induce an ATP-like state, it is not a perfect mimic.

2. Slow Hydrolysis by Some Enzymes:

Contrary to the common assumption of it being completely non-hydrolyzable, some enzymes, such as the kinesin-related protein ncd, can slowly hydrolyze AMP-PNP.[6] This slow turnover, although minimal, can be a confounding factor in long-term experiments or when studying enzymes with very low intrinsic ATPase activity.

3. Altered Enzyme Kinetics:

AMP-PNP often acts as a competitive inhibitor, increasing the apparent Km for ATP while not affecting Vmax.[5][8] However, in some systems, it can exhibit non-competitive inhibition.[1] This variability in its inhibitory mechanism necessitates careful kinetic analysis for each enzyme system.

4. Effects on Protein Conformation and Dynamics:

Binding of AMP-PNP can stabilize specific conformational states of proteins, which is advantageous for structural studies.[9] For example, in the case of myosin, AMP-PNP binding stabilizes a specific conformation, facilitating the study of its interaction with actin.[9] However, this stabilization might mask other functionally relevant conformational states that are part of the normal enzymatic cycle.

Experimental Protocols

Protocol 1: Competitive Binding Assay Using a Fluorescent ATP Analog

This protocol describes how to determine the binding affinity (Ki) of AMP-PNP by measuring its ability to displace a fluorescent ATP analog, such as 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), from a kinase.

Materials:

  • Purified kinase of interest

  • TNP-ATP stock solution (e.g., 1 mM in assay buffer)

  • AMP-PNP stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Spectrofluorometer or microplate reader with fluorescence capabilities

Methodology:

  • Determine the optimal concentration of TNP-ATP: Titrate the kinase with increasing concentrations of TNP-ATP to determine its dissociation constant (Kd). The fluorescence of TNP-ATP increases upon binding to the kinase.

  • Set up the competition assay: Prepare a series of reactions containing a fixed concentration of the kinase and a fixed concentration of TNP-ATP (typically at or below its Kd).

  • Add increasing concentrations of AMP-PNP to these reactions. Include a control with no AMP-PNP.

  • Incubate: Allow the reactions to equilibrate. Incubation time will depend on the binding kinetics of the specific kinase.

  • Measure Fluorescence: Measure the fluorescence of each sample. The excitation wavelength for TNP-ATP is typically around 410 nm, and the emission is measured around 545 nm.

  • Data Analysis: As the concentration of AMP-PNP increases, it will displace TNP-ATP, leading to a decrease in fluorescence. Plot the fluorescence intensity against the log of the AMP-PNP concentration. Fit the data to a competitive binding equation to determine the IC50 value, which can then be used to calculate the Ki.[2][10]

Protocol 2: ATPase Activity Inhibition Assay

This protocol measures the inhibitory effect of AMP-PNP on the ATPase activity of an enzyme by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Purified ATPase

  • ATP stock solution (e.g., 100 mM)

  • AMP-PNP stock solution (e.g., 100 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (for standard curve)

Methodology:

  • Prepare reactions: Set up a series of reactions in a microplate, each containing the ATPase in assay buffer.

  • Add varying concentrations of AMP-PNP to the wells. Include a control with no inhibitor.

  • Pre-incubate: Pre-incubate the enzyme with AMP-PNP for a short period (e.g., 10-15 minutes) at the desired reaction temperature.

  • Initiate reaction: Start the reaction by adding a fixed concentration of ATP to all wells. The ATP concentration should ideally be near the Km of the enzyme.

  • Incubate: Incubate for a fixed period during which the reaction is linear.

  • Stop reaction and detect phosphate: Stop the reaction by adding the phosphate detection reagent.

  • Measure absorbance: After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis: Create a standard curve using the phosphate standard. Calculate the amount of Pi released in each reaction. Plot the percentage of ATPase activity against the log of the AMP-PNP concentration to determine the IC50.[11]

Protocol 3: General Workflow for Cryo-Electron Microscopy (Cryo-EM) with AMP-PNP

This protocol outlines the general steps for preparing a protein sample with AMP-PNP for structural analysis by cryo-EM.

Materials:

  • Highly pure and concentrated protein sample

  • AMP-PNP

  • MgCl₂

  • Vitrification device (e.g., Vitrobot)

  • Cryo-EM grids

Methodology:

  • Sample preparation: Incubate the purified protein with a saturating concentration of AMP-PNP and MgCl₂ on ice for a sufficient time to ensure binding. The buffer conditions should be optimized for protein stability.

  • Grid preparation: Apply a small volume (e.g., 3-4 µL) of the protein-AMP-PNP complex to a cryo-EM grid.

  • Vitrification: Blot the grid to create a thin film of the solution and then plunge-freeze it in liquid ethane using a vitrification device. This process traps the protein complexes in a thin layer of vitreous ice.

  • Cryo-EM data collection: Transfer the frozen grid to a cryo-electron microscope and collect a large dataset of particle images.

  • Image processing: Use specialized software to perform motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction to obtain a high-resolution structure of the protein in its AMP-PNP-bound state.[12][13]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ATP_Hydrolysis_Cycle E Enzyme (E) E_ATP E-ATP Complex E->E_ATP + ATP E_AMP_PNP Trapped E-AMP-PNP Complex E->E_AMP_PNP + AMP-PNP E_ADP_Pi E-ADP-Pi Complex E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP Complex E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP AMP_PNP AMP-PNP

Caption: ATP hydrolysis cycle and the inhibitory mechanism of AMP-PNP.

Competitive_Binding_Assay cluster_0 Initial State cluster_1 Binding cluster_2 Competition K Kinase K_TNP_ATP Kinase-TNP-ATP Complex (High Fluorescence) K->K_TNP_ATP + TNP-ATP TNP_ATP TNP-ATP (Fluorescent) K_AMP_PNP Kinase-AMP-PNP Complex (No Fluorescence) K_TNP_ATP->K_AMP_PNP + AMP-PNP Free_TNP_ATP Free TNP-ATP (Low Fluorescence) AMP_PNP AMP-PNP (Competitor)

Caption: Workflow for a competitive binding assay using AMP-PNP.

ATPase_Assay_Workflow start Start prepare Prepare Reactions: ATPase + Buffer + Varying [AMP-PNP] start->prepare preincubate Pre-incubate prepare->preincubate initiate Initiate with ATP preincubate->initiate incubate Incubate (Fixed Time) initiate->incubate stop_detect Stop Reaction & Add Phosphate Detection Reagent incubate->stop_detect measure Measure Absorbance stop_detect->measure analyze Analyze Data: Calculate Pi Released & Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for an ATPase inhibition assay with AMP-PNP.

References

Safety Operating Guide

Proper Disposal of AMP-PNP Lithium Hydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed procedures for the proper disposal of AMP-PNP lithium hydrate, ensuring the safety of personnel and compliance with regulations.

This compound, a non-hydrolyzable analog of ATP, is utilized in various biochemical assays. While it is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment.

Disposal and Handling Procedures

The following table summarizes the key recommendations for the disposal and handling of this compound.

Aspect Recommendation Key Considerations
Unused Material Disposal Can be disposed of as wastewater.Must be in compliance with local regulations. Consult your institution's Environmental Health and Safety (EHS) office.
Spill Cleanup 1. Avoid dust formation. 2. Sweep up the material. 3. Place in a suitable, closed container for disposal.Prevent the substance from entering drains or water courses[1].
Contaminated Packaging Take to an approved waste handling site for recycling or disposal.Do not reuse empty containers.
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, safety glasses, gloves).No special respiratory protection is normally required.

Experimental Protocols: Disposal and Decontamination

Disposal of Small Quantities of Unused this compound:

  • Consult Local Regulations: Before proceeding, confirm with your institution's EHS office that the disposal of small quantities of this compound as wastewater is permissible.

  • Dilution: Dissolve the this compound in a large volume of water.

  • Wastewater Disposal: Slowly pour the diluted solution down the drain with copious amounts of running water.

Spill Cleanup Protocol:

  • Restrict Access: Cordon off the area of the spill to prevent unauthorized entry.

  • Don PPE: At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment: If the spill is a powder, prevent it from becoming airborne. Do not use a dry sweeping method that creates dust.

  • Cleanup: Gently sweep the solid material into a dustpan. Alternatively, for small spills, wipe with a damp cloth.

  • Containerization: Place the collected material and any contaminated cleaning materials into a clearly labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the sealed container according to your institution's chemical waste procedures.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal decision Is the material a spill or unused reagent? start->decision spill Spill Cleanup decision->spill Spill reagent Unused Reagent Disposal decision->reagent Unused Reagent packaging Contaminated Packaging decision->packaging Empty Packaging spill_steps 1. Avoid dust formation 2. Sweep & collect 3. Place in sealed container for waste spill->spill_steps reagent_check Consult local regulations for wastewater disposal reagent->reagent_check chem_waste Dispose as chemical waste via EHS spill_steps->chem_waste wastewater Dispose as wastewater with copious amounts of water reagent_check->wastewater Permitted reagent_check->chem_waste Not Permitted end End wastewater->end chem_waste->end packaging_disposal Dispose via approved waste handling site packaging->packaging_disposal packaging_disposal->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling AMP-PNP Lithium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for AMP-PNP lithium hydrate, tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety and prevent contamination.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection For splash contact: Nitrile rubber gloves with a thickness of > 0.11 mm and a breakthrough time of > 30 minutes. For full contact: Butyl-rubber gloves.[1]
Body Protection A protective suit or lab coat should be worn to prevent skin contact.[1]
Respiratory Under normal use and with adequate ventilation, respiratory protection is not required. However, if dust formation is likely, a NIOSH-approved respirator should be used.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Don PPE 1. Don Required PPE Prepare Workspace 2. Prepare Clean Workspace and Necessary Equipment Don PPE->Prepare Workspace Weigh Substance 3. Weigh AMP-PNP in a Ventilated Area Prepare Solution 4. Prepare Solution (if applicable) Weigh Substance->Prepare Solution Conduct Experiment 5. Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate 6. Decontaminate Surfaces and Equipment Dispose Waste 7. Dispose of Waste per Regulations Decontaminate->Dispose Waste Remove PPE 8. Remove and Dispose of Contaminated PPE Dispose Waste->Remove PPE

Workflow for safe handling of this compound.

Handling and Storage Procedures

Safe Handling:

  • Work in a well-ventilated area to avoid dust formation.[1]

  • Smoking, eating, and drinking are strictly prohibited in the handling area.[1]

  • Avoid inhalation, and contact with eyes and skin.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[2][3]

  • Keep the container tightly sealed to prevent moisture exposure.[2]

  • Solutions can be stored at -70°C for up to 3 months.[3][4]

Disposal Plan

Waste from Residues:

  • This compound waste can typically be disposed of as wastewater, provided it is in compliance with local regulations.[1]

Contaminated Packaging:

  • Empty containers should be taken to an approved waste handling site for recycling or proper disposal.[1]

  • Do not reuse empty containers.[1]

Spill and First Aid Measures

Accidental Release:

  • In case of a spill, avoid dust formation.[1]

  • Pick up and arrange for disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[1]

  • If the spillage is significant, local authorities should be notified if it cannot be contained.[1]

First Aid:

  • If inhaled: Move the person to fresh air. If symptoms persist, seek medical attention.[1][2]

  • In case of skin contact: Rinse the affected area well with water.[1][2]

  • In case of eye contact: Immediately flush the eyes with plenty of water, removing contact lenses if present. If eye irritation persists, consult a specialist.[1][2]

  • If swallowed: Keep the respiratory tract clear. Do not give milk or alcoholic beverages. Seek medical attention.[1][2]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。